molecular formula C8H7FO B137498 2-Fluoro-4-methylbenzaldehyde CAS No. 146137-80-6

2-Fluoro-4-methylbenzaldehyde

Cat. No.: B137498
CAS No.: 146137-80-6
M. Wt: 138.14 g/mol
InChI Key: MVDRIMBGRZBWPE-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H7FO and its molecular weight is 138.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDRIMBGRZBWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380958
Record name 2-Fluoro-4-methylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146137-80-6
Record name 2-Fluoro-4-methylbenzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID80380958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-methylbenzaldehyde
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Foundational & Exploratory

2-Fluoro-4-methylbenzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, identified by CAS number 146137-80-6, is a fluorinated aromatic aldehyde that serves as a crucial intermediate in organic synthesis.[1] Its unique molecular structure, featuring a reactive aldehyde group and a fluorine atom on the benzene ring, makes it a valuable building block in the pharmaceutical, agrochemical, and materials science industries. This guide provides a comprehensive overview of its chemical and physical properties, safety information, synthetic applications, and key reaction protocols.

Chemical and Physical Properties

This compound is typically a light yellow liquid under standard conditions.[2][3] The presence of the fluorine atom significantly influences the molecule's electronic properties, enhancing its reactivity in various chemical transformations.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 146137-80-6[1][2][5][6]
Molecular Formula C₈H₇FO[1][6]
Molecular Weight 138.14 g/mol [1][5][6]
Appearance Light yellow liquid[2][3]
Boiling Point 202.1±20.0 °C at 760 mmHg[2][3]
Melting Point 169-172 °C (lit.)[1][2][3]
Density 1.136±0.06 g/cm³ (Predicted)[3]
Storage Temperature 2-8°C, under inert atmosphere[3]

Safety and Hazard Information

This compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this chemical.[7] It is advised to work in a well-ventilated area to avoid inhalation of vapors.[2]

Table 2: GHS Hazard and Precautionary Statements

ClassificationCodeStatementSource(s)
Hazard H315Causes skin irritation[1][2][8]
H319Causes serious eye irritation[1][2][8]
H335May cause respiratory irritation[1][2][8]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray[1][2]
P304+P340IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2]
P405Store locked up[1][2]

Applications in Research and Development

The primary application of this compound lies in its role as a versatile intermediate for constructing more complex molecules.

  • Pharmaceutical Synthesis : This compound is a key starting material for synthesizing various active pharmaceutical ingredients (APIs). The incorporation of fluorine can enhance metabolic stability and binding affinity of drug candidates.[9][10] It is used in the development of novel anti-inflammatory, analgesic, and anti-cancer agents.[11]

  • Agrochemicals : In the agrochemical industry, it serves as a precursor for effective pesticides and herbicides. The fluorinated structure can impart increased stability and resistance to degradation.[4]

  • Materials Science : Aromatic aldehydes are used in the development of specialty polymers and organic electronic materials.[12] The aldehyde group allows for polymerization and cross-linking, while the fluorine atom can enhance thermal stability and hydrophobicity.[12]

G cluster_input Starting Material cluster_process Synthetic Pathways cluster_output Final Products A This compound B Pharmaceutical Synthesis A->B Drug Discovery C Agrochemical Formulation A->C Crop Protection R&D D Materials Science Polymerization A->D New Material Development E APIs (e.g., Anti-inflammatories) B->E F Pesticides & Herbicides C->F G Specialty Polymers D->G

Caption: Role as a versatile intermediate in various R&D sectors.

Experimental Protocols

While specific synthesis procedures for this compound are proprietary, a common method for formylating aromatic rings is the Vilsmeier-Haack reaction. The following is a representative protocol based on the synthesis of analogous compounds.[13]

Synthesis via Vilsmeier-Haack Reaction

This reaction introduces an aldehyde group onto an electron-rich aromatic ring, such as 3-fluorotoluene, which is the logical precursor.

Materials:

  • 3-Fluorotoluene (1.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) (10 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Diethyl ether

  • Saturated aqueous sodium acetate solution

  • Anhydrous magnesium sulfate

Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF to 0°C. Slowly add POCl₃ dropwise, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.[13]

  • Addition of Substrate: Add 3-fluorotoluene dropwise to the freshly prepared reagent at 0°C.[13]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-8 hours. Monitor reaction progress using thin-layer chromatography (TLC).[13]

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully quench by slowly adding a cold, saturated aqueous solution of sodium acetate.[13]

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with diethyl ether (3x volume).[13]

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.[13]

G reagent Vilsmeier Reagent (DMF + POCl₃) reaction Electrophilic Aromatic Substitution reagent->reaction substrate 3-Fluorotoluene substrate->reaction intermediate Iminium Salt Intermediate reaction->intermediate hydrolysis Aqueous Work-up intermediate->hydrolysis product 2-Fluoro-4- methylbenzaldehyde hydrolysis->product G A 2-Fluoro-4- methylbenzaldehyde C Wittig Reaction A->C B Phosphorus Ylide (Ph₃P=CHR) B->C D Oxaphosphetane Intermediate C->D [2+2] cycloaddition E Alkene Product D->E F Triphenylphosphine oxide D->F

References

An In-depth Technical Guide to 2-Fluoro-4-methylbenzaldehyde: Structure, Nomenclature, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a fluorine atom and a methyl group on the benzaldehyde scaffold imparts unique electronic and steric properties, making it a versatile building block for the synthesis of complex molecules with potential biological activity. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the aldehyde functionality provides a reactive handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the structure, nomenclature, physicochemical properties, synthesis, and applications of this compound.

Structure and Nomenclature

The structure of this compound consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 4, and a formyl (aldehyde) group at position 1.

IUPAC Name: this compound[1]

Synonyms:

  • 3-Fluoro-4-formyltoluene[2]

  • 2-Fluoro-p-tolualdehyde[2]

Chemical Identifiers:

  • CAS Number: 146137-80-6[1][2]

  • Molecular Formula: C₈H₇FO[1][2]

  • Molecular Weight: 138.14 g/mol [1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data in the public domain.

PropertyValueSource
Appearance Light yellow liquid[3]
Melting Point 169-172 °C (lit.)[3][4]
Boiling Point (Predicted) 202.1 ± 20.0 °C[3]
Density (Predicted) 1.136 ± 0.06 g/cm³[3]
Refractive Index (Predicted) 1.5240[3]
Storage Temperature 2-8°C, Inert atmosphere[3]

Synthesis of this compound

A common synthetic route to this compound involves the formylation of 3-fluorotoluene. An alternative and well-documented approach proceeds through the synthesis of the corresponding benzoic acid, which is then converted to the aldehyde. The following is a representative experimental protocol based on the synthesis of the isomeric mixture of fluoromethylbenzoic acids, followed by a standard conversion to the aldehyde.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of 2-Fluoro-4-methylbenzoic acid and 4-Fluoro-2-methylbenzoic acid isomer mixture [5]

  • Reaction: Friedel-Crafts Acylation of m-fluorotoluene followed by hydrolysis.

  • Materials:

    • m-Fluorotoluene

    • Trichloroacetyl chloride

    • Anhydrous aluminum trichloride

    • A suitable solvent (e.g., dichloromethane)

    • 30% aqueous sodium hydroxide solution

    • Concentrated hydrochloric acid

  • Procedure:

    • In a reaction vessel, dissolve m-fluorotoluene and trichloroacetyl chloride in the solvent.

    • Under an inert atmosphere and with cooling, slowly add anhydrous aluminum trichloride to catalyze the Friedel-Crafts acylation reaction. This will produce a mixture of ortho- and para-acylated isomers.

    • After the reaction is complete, carefully quench the reaction mixture.

    • To the resulting organic phase containing the ketone isomers, add a 30% aqueous solution of sodium hydroxide and stir vigorously to facilitate hydrolysis.

    • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 3-4 to precipitate the mixture of 2-fluoro-4-methylbenzoic acid and 4-fluoro-2-methylbenzoic acid.

    • The isomers can be separated by techniques such as fractional crystallization.

Part 2: Conversion of 2-Fluoro-4-methylbenzoic acid to this compound

  • Reaction: Reduction of the carboxylic acid to the aldehyde.

  • Materials:

    • 2-Fluoro-4-methylbenzoic acid

    • Oxalyl chloride or thionyl chloride

    • A suitable solvent (e.g., dichloromethane)

    • A reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminium hydride (DIBAL-H).

  • Procedure:

    • Suspend 2-Fluoro-4-methylbenzoic acid in the solvent and add oxalyl chloride or thionyl chloride to convert the carboxylic acid to the corresponding acyl chloride.

    • In a separate flask, prepare a solution of the reducing agent in a suitable solvent at a low temperature (e.g., -78 °C).

    • Slowly add the solution of 2-fluoro-4-methylbenzoyl chloride to the reducing agent solution, maintaining the low temperature.

    • After the addition is complete, allow the reaction to proceed for a specified time before quenching it carefully with a suitable reagent (e.g., water or a mild acid).

    • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude this compound.

    • The product can be further purified by column chromatography or distillation.

Spectroscopic Data (Predicted)

Spectroscopy Predicted Features
¹H NMR Aldehydic Proton (CHO): A singlet around δ 9.8-10.5 ppm. Aromatic Protons: Three protons in the aromatic region (δ 7.0-8.0 ppm) exhibiting complex splitting patterns due to H-H and H-F couplings. Methyl Protons (CH₃): A singlet or a narrow doublet (due to long-range H-F coupling) around δ 2.3-2.5 ppm.
¹³C NMR Carbonyl Carbon (C=O): A signal in the range of δ 188-195 ppm. Aromatic Carbons: Signals in the aromatic region (δ 110-165 ppm), with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. Methyl Carbon (CH₃): A signal around δ 20-22 ppm.
FT-IR (cm⁻¹) C=O Stretch (Aldehyde): A strong absorption band around 1690-1710 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720 cm⁻¹. Aromatic C=C Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region. C-F Stretch: A strong absorption in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (EI) Molecular Ion (M⁺): A peak at m/z = 138. Major Fragments: Loss of a hydrogen radical ([M-1]⁺ at m/z = 137), loss of the formyl group ([M-CHO]⁺ at m/z = 109), and other characteristic aromatic fragmentations.

Applications in Drug Development and Research

Substituted benzaldehydes, particularly those containing fluorine, are important precursors in the synthesis of a wide range of biologically active molecules. The isomer 4-Fluoro-2-methylbenzaldehyde is known to be used in the development of anti-inflammatory and anti-cancer agents[6]. By analogy, this compound is a valuable starting material for the synthesis of novel compounds for drug discovery.

The aldehyde group can readily undergo various reactions such as Wittig reactions, aldol condensations, and reductive aminations to introduce molecular diversity. For instance, it can be used to synthesize chalcones and Schiff bases, which are classes of compounds known for their broad spectrum of biological activities, including anticancer properties[7].

Below is a diagram illustrating a general synthetic workflow for the preparation of a bioactive chalcone derivative from this compound.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_bioactive Bioactive Molecule Synthesis 3_Fluorotoluene 3_Fluorotoluene 2_Fluoro_4_methylbenzoic_acid 2_Fluoro_4_methylbenzoic_acid 3_Fluorotoluene->2_Fluoro_4_methylbenzoic_acid 1. Friedel-Crafts Acylation 2. Hydrolysis Trichloroacetyl_chloride Trichloroacetyl_chloride 2_Fluoro_4_methylbenzaldehyde 2_Fluoro_4_methylbenzaldehyde 2_Fluoro_4_methylbenzoic_acid->2_Fluoro_4_methylbenzaldehyde Reduction Chalcone_derivative Chalcone_derivative 2_Fluoro_4_methylbenzaldehyde->Chalcone_derivative Claisen-Schmidt Condensation Acetophenone_derivative Acetophenone_derivative Acetophenone_derivative->Chalcone_derivative

Caption: Synthetic workflow for a chalcone derivative from 3-fluorotoluene.

Conclusion

This compound is a synthetically versatile molecule with significant potential in the development of new pharmaceuticals and functional materials. Its straightforward synthesis from readily available starting materials, combined with the reactivity of the aldehyde group and the beneficial properties imparted by the fluorine atom, makes it an attractive building block for researchers in organic and medicinal chemistry. This guide has provided a detailed overview of its structure, properties, synthesis, and potential applications to aid scientists and drug development professionals in leveraging this compound in their research endeavors.

References

2-Fluoro-4-methylbenzaldehyde safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Fluoro-4-methylbenzaldehyde (CAS No. 146137-80-6), a key intermediate in various organic synthesis applications. The information is compiled from publicly available Safety Data Sheets (SDS) and chemical databases, intended to inform safe handling, storage, and emergency procedures.

Chemical Identification and Physical Properties

This compound is a substituted aromatic aldehyde. Its core physical and chemical characteristics are summarized below, providing essential data for experimental planning and risk assessment.

Identifier Value Source
Chemical Name This compoundN/A
Synonyms 3-Fluoro-4-formyltoluene, 2-Fluoro-p-tolualdehyde[1]
CAS Number 146137-80-6[1]
Molecular Formula C₈H₇FO[1]
Molecular Weight 138.14 g/mol [1]
Physical Property Value Source
Physical State Liquid, Clear Colourless to Pale Yellow[2][3]
Boiling Point 202.1 - 205 °C at 760 mmHg[4][5]
Flash Point 84.3 °CN/A
Density (Predicted) 1.136 g/cm³[2][4]
Refractive Index ~1.524[2]
Sensitivity Air Sensitive[5]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards. This information is critical for understanding the potential risks associated with its handling.

GHS Classification Hazard Class Hazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single ExposureCategory 3 (Respiratory irritation)H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute HazardCategory 3H402: Harmful to aquatic life

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning

Precautionary Statements (Selected):

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/ eye protection/ face protection.[5]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Profile

While specific quantitative toxicological studies for this compound are not extensively available in the public domain, the GHS classification implies certain toxicity ranges. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

Toxicological Endpoint Classification Quantitative Data
Acute Oral Toxicity Category 4 (Harmful if swallowed)LD50: 300 - 2000 mg/kg (estimated range). No specific experimental value is publicly available.
Acute Dermal Toxicity No data availableNo data available
Acute Inhalation Toxicity No data availableNo data available
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA.No data available

Experimental Protocols

The hazard classifications are determined by standardized experimental protocols, typically following OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. The methodologies for the key hazards identified are outlined below.

4.1. Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

  • Principle: This method is an alternative to the classical LD50 test and aims to identify a dose that causes evident toxicity without causing mortality. It allows for classification into GHS categories.

  • Methodology: The test substance is administered orally by gavage to fasted animals (typically female rats) in a sequential manner. The starting dose is selected from one of four fixed levels (5, 50, 300, 2000 mg/kg). The outcome of the first animal (survival or evident toxicity) determines the dosing for the next animal (same dose, higher, or lower). Animals are observed for a minimum of 14 days for signs of toxicity, and all mortalities are recorded.

4.2. Skin Irritation (OECD 404: Acute Dermal Irritation/Corrosion or OECD 439: In Vitro Skin Irritation)

  • Principle (In Vivo): The potential for a substance to cause reversible inflammatory changes to the skin is assessed.

  • Methodology (In Vivo, OECD 404): A small amount of the test substance (0.5 mL for liquids) is applied to a shaved patch of skin on a test animal (typically an albino rabbit). The patch is covered with a gauze dressing for a 4-hour exposure period. After removal, the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours). The severity of the lesions is scored to determine the irritation category.

  • Methodology (In Vitro, OECD 439): This method uses a reconstructed human epidermis (RhE) model. The test chemical is applied topically to the tissue. Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold (e.g., ≤ 50%), which is measured using a colorimetric assay like the MTT assay.

4.3. Eye Irritation (OECD 405: Acute Eye Irritation/Corrosion)

  • Principle: This test evaluates the potential of a substance to produce reversible changes in the eye.

  • Methodology: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (albino rabbit), with the other eye serving as a control. The eyes are examined at 1, 24, 48, and 72 hours after application. Lesions of the cornea, iris, and conjunctiva are scored. The use of analgesics and anesthetics is recommended to minimize animal distress.

Safety and Handling Workflow

A systematic approach to handling this compound is essential to minimize risk. The logical workflow from hazard identification to emergency response is depicted below.

G cluster_0 1. Hazard Identification cluster_1 2. Risk Assessment & Control cluster_2 3. Safe Handling Procedures cluster_3 4. Emergency Response H_Chem Chemical Hazards (Combustible, Harmful) H_Health Health Hazards (Skin/Eye/Resp. Irritant) H_Env Environmental Hazards (Harmful to aquatic life) RA Evaluate Exposure Routes (Inhalation, Dermal, Ingestion) H_Health->RA Controls Implement Control Measures RA->Controls Eng Engineering Controls (Fume Hood, Ventilation) Controls->Eng Spill Spill Response (Absorb, Collect, Ventilate) Controls->Spill PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Storage Storage (Tightly closed, Inert Gas, 2-8°C) Fire Fire Fighting (Dry Chemical, CO2, Foam) FirstAid First Aid Measures (Rinse Skin/Eyes, Fresh Air)

Caption: Safe Handling Workflow for this compound.

References

Spectroscopic Profile of 2-Fluoro-4-methylbenzaldehyde and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-4-methylbenzaldehyde and its derivatives. Due to the limited availability of a complete, experimentally verified dataset for this compound in publicly accessible literature, this document combines established spectroscopic principles, data from analogous compounds, and generalized experimental protocols to serve as a valuable resource for researchers in the field.

Spectroscopic Data of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are fundamental for the structural elucidation of organic molecules. The chemical shifts are influenced by the electronic effects of the fluorine, methyl, and aldehyde substituents on the benzene ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aldehydic-H9.8 - 10.2s-
Aromatic-H (Position 3)7.1 - 7.3d8 - 9
Aromatic-H (Position 5)7.3 - 7.5d8 - 9
Aromatic-H (Position 6)7.7 - 7.9t7 - 8
Methyl-H2.3 - 2.5s-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)188 - 192
C-F (Position 2)160 - 165 (d, ¹JCF ≈ 250 Hz)
C-CH₃ (Position 4)145 - 150
C-CHO (Position 1)125 - 130
Aromatic C-H115 - 135
CH₃20 - 22
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, characteristic peaks for the aldehyde and the substituted benzene ring are expected.

Table 3: Predicted Fourier-Transform Infrared (FTIR) Spectroscopic Data for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aldehydic)2850 - 2750 (two bands)Weak
C=O Stretch (Aldehydic)1710 - 1685Strong
C=C Stretch (Aromatic)1600 - 1450Medium-Strong
C-F Stretch1250 - 1100Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of this compound is expected to follow patterns characteristic of substituted benzaldehydes.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonInterpretation
138[C₈H₇FO]⁺˙Molecular ion (M⁺˙)
137[C₈H₆FO]⁺Loss of a hydrogen radical ([M-H]⁺)
109[C₇H₆F]⁺Loss of a formyl radical ([M-CHO]⁺)
81[C₆H₄F]⁺Loss of CO from [M-CHO]⁺

Spectroscopic Data of this compound Derivatives

Derivatization of the aldehyde group is a common strategy in drug development and chemical synthesis. The spectroscopic properties of these derivatives will differ from the parent aldehyde.

Schiff Base Derivatives

The reaction of this compound with primary amines yields Schiff bases (imines).

Table 5: Expected Spectroscopic Changes upon Schiff Base Formation

Spectroscopic TechniqueExpected Changes
¹H NMRDisappearance of the aldehydic proton signal (9.8-10.2 ppm). Appearance of an imine proton signal (-CH=N-) around 8.0-8.5 ppm.
¹³C NMRShift of the former aldehydic carbon to a higher field (160-170 ppm) for the imine carbon.
FTIRDisappearance of the C=O stretching band (1710-1685 cm⁻¹). Appearance of a C=N stretching band around 1650-1600 cm⁻¹.
Oxime Derivatives

The reaction with hydroxylamine forms an oxime derivative.

Table 6: Expected Spectroscopic Changes upon Oxime Formation

Spectroscopic TechniqueExpected Changes
¹H NMRDisappearance of the aldehydic proton signal. Appearance of a -CH=NOH proton signal (7.5-8.5 ppm) and a broad -OH signal.
¹³C NMRShift of the former aldehydic carbon to a higher field (145-155 ppm) for the oxime carbon.
FTIRDisappearance of the C=O stretching band. Appearance of a C=N stretching band (1680-1620 cm⁻¹) and a broad O-H stretching band (3600-3100 cm⁻¹).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse experiment

  • Spectral Width: 0-12 ppm

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled experiment

  • Spectral Width: 0-220 ppm

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 2-5 seconds

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Record the sample spectrum.

Instrument Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 250-280 °C.

  • Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

  • Source Temperature: 230 °C

Visualizations

The following diagrams illustrate key experimental and logical workflows.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample ftir FTIR Spectroscopy purification->ftir Sample ms Mass Spectrometry (GC-MS) purification->ms Sample interpretation Structural Elucidation nmr->interpretation ftir->interpretation ms->interpretation

Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound derivatives.

logical_relationship cluster_derivatives Derivatives cluster_applications Potential Applications compound This compound schiff_base Schiff Base compound->schiff_base + R-NH₂ oxime Oxime compound->oxime + NH₂OH hydrazone Hydrazone compound->hydrazone + R-NHNH₂ drug_dev Drug Development schiff_base->drug_dev synthesis Chemical Synthesis oxime->synthesis materials Materials Science hydrazone->materials

Spectroscopic Insights into 2-Fluoro-4-methylbenzaldehyde: A Predicted Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 2-Fluoro-4-methylbenzaldehyde. The following data, generated through computational methods, offers valuable insights into the molecular structure and functional groups of this compound, serving as a crucial reference for its identification, characterization, and application in scientific research and drug development.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts, splitting patterns, and coupling constants for this compound are summarized below. These predictions are based on established computational models that simulate the magnetic environment of each nucleus.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.2Singlet1HAldehyde Proton (CHO)
7.8Doublet of doublets1HAromatic Proton (H6)
7.1Doublet1HAromatic Proton (H5)
7.0Doublet1HAromatic Proton (H3)
2.4Singlet3HMethyl Protons (CH₃)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
191.0Aldehyde Carbonyl (C=O)
163.0 (d, J ≈ 250 Hz)C2 (C-F)
145.0C4
133.0C1
131.0C6
125.0 (d, J ≈ 15 Hz)C5
116.0 (d, J ≈ 25 Hz)C3
21.0Methyl Carbon (CH₃)

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are presented in Table 3. These frequencies correspond to the vibrational modes of specific bonds within the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2920, ~2860MediumMethyl C-H Stretch
~2820, ~2720WeakAldehyde C-H Stretch (Fermi doublet)
~1700StrongAldehyde C=O Stretch
~1600, ~1480Medium-StrongAromatic C=C Bending
~1250StrongC-F Stretch

Methodologies for Spectral Prediction

The predicted NMR and IR data presented in this guide are derived from computational chemistry methods. These approaches utilize quantum mechanical calculations to model the electronic structure of the molecule and predict its spectroscopic properties.

NMR Spectra Prediction: The chemical shifts and coupling constants for ¹H and ¹³C NMR spectra are typically predicted using Density Functional Theory (DFT) calculations. A common approach involves geometry optimization of the molecule's structure followed by the calculation of NMR shielding tensors using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

IR Spectra Prediction: The prediction of IR spectra also relies on computational methods, primarily DFT. After optimizing the molecular geometry to find its lowest energy conformation, a frequency calculation is performed. This calculation determines the vibrational frequencies of the molecule's bonds and their corresponding intensities, which directly correlate to the peaks observed in an experimental IR spectrum.

Below is a graphical representation of the logical workflow for predicting spectroscopic data from a chemical structure.

Spectroscopic_Prediction_Workflow Workflow for Spectroscopic Data Prediction cluster_input Input cluster_computation Computational Methodology cluster_output Predicted Spectra Structure Chemical Structure (this compound) GeoOpt Geometry Optimization (e.g., DFT) Structure->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc NMRCalc NMR Shielding Calculation GeoOpt->NMRCalc IR_Spectrum Predicted IR Spectrum (Frequencies, Intensities) FreqCalc->IR_Spectrum NMR_Spectrum Predicted NMR Spectrum (Chemical Shifts, Coupling Constants) NMRCalc->NMR_Spectrum

Caption: A flowchart illustrating the computational workflow for predicting NMR and IR spectra.

Structural Assignment and Data Interpretation

The predicted spectral data aligns with the known structure of this compound. The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the three aromatic protons with their characteristic splitting patterns due to fluorine and proton-proton coupling, and a singlet for the methyl group. The ¹³C NMR spectrum will feature a downfield signal for the carbonyl carbon, a carbon directly bonded to fluorine exhibiting a large coupling constant, and distinct signals for the other aromatic and methyl carbons.

The IR spectrum is predicted to be dominated by a strong carbonyl stretch around 1700 cm⁻¹, characteristic of an aldehyde. The presence of aromatic C-H, methyl C-H, and a strong C-F stretching vibration further confirms the molecular structure.

This in-depth predicted analysis of the NMR and IR spectra of this compound provides a valuable spectroscopic fingerprint for this compound. It can be a powerful tool for researchers and scientists in confirming its synthesis, assessing its purity, and as a basis for further structural and functional studies.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Fluoro-4-methylbenzaldehyde (C₈H₇FO), a key benzaldehyde derivative utilized in organic synthesis and as a pharmaceutical intermediate.[1][2] This document is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of this compound in complex matrices. While a publicly available mass spectrum for this specific molecule is not available, this guide outlines the expected fragmentation based on established principles for aromatic aldehydes.[3][4][5]

Predicted Mass Spectrometry Data

The fragmentation of this compound under electron ionization is anticipated to follow characteristic pathways observed for substituted benzaldehydes.[3][4][5] The molecular weight of this compound is 138.14 g/mol .[1] The expected fragmentation data is summarized in the table below.

m/z (Predicted) Ion Structure Interpretation Relative Abundance
138[C₈H₇FO]⁺•Molecular Ion (M⁺•)Moderate to Strong
137[C₈H₆FO]⁺Loss of a hydrogen radical (•H) from the aldehyde groupStrong
110[C₇H₆F]⁺Loss of a formyl radical (•CHO)Moderate
109[C₇H₇FO]⁺•Loss of a carbon monoxide molecule (CO)Moderate
83[C₅H₄F]⁺Further fragmentation of the aromatic ringModerate to Low

Core Fragmentation Pathways

Aromatic aldehydes typically exhibit strong molecular ion peaks due to the stability of the aromatic ring.[4] The primary fragmentation of this compound is expected to initiate with the loss of a hydrogen atom from the aldehyde functional group, a common fragmentation for aldehydes, resulting in a stable acylium ion (m/z 137).[5][6] Subsequent fragmentation is predicted to involve the loss of the entire formyl group (CHO), leading to a fluorinated methylphenyl cation at m/z 110.[3][5] An alternative pathway involves the loss of a neutral carbon monoxide (CO) molecule, yielding an ion at m/z 109.

Fragmentation_Pattern M [C₈H₇FO]⁺• m/z = 138 (Molecular Ion) M_minus_1 [C₈H₆FO]⁺ m/z = 137 M->M_minus_1 - •H M_minus_28 [C₇H₇FO]⁺• m/z = 109 M->M_minus_28 - CO M_minus_29 [C₇H₆F]⁺ m/z = 110 M_minus_1->M_minus_29 - CO GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Dissolve Dissolve in Solvent Vortex Vortex to Mix Dissolve->Vortex Dilute Dilute if Necessary Vortex->Dilute Inject Inject Sample Dilute->Inject Separate Separation in GC Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Fragment Fragmentation Ionize->Fragment Detect Mass Analysis & Detection Fragment->Detect Data_Analysis Data Analysis Detect->Data_Analysis

References

The Crucial Role of 2-Fluoro-4-methylbenzaldehyde in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methylbenzaldehyde, a substituted aromatic aldehyde, has emerged as a pivotal intermediate in the landscape of pharmaceutical research and development. Its unique structural features, including a reactive aldehyde group and a fluorine-substituted toluene scaffold, render it a versatile building block for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound and its derivatives in the creation of novel drug candidates, particularly in the realms of oncology and anti-inflammatory therapies. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers with the practical knowledge required to leverage this compound in their synthetic endeavors.

Introduction

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a key synthon in this context, providing a scaffold that combines the reactivity of an aldehyde with the advantageous properties of a fluoroaromatic system. This intermediate is a precursor to a variety of derivatives, including 2-fluoro-4-hydroxybenzaldehyde and 2-(benzyloxy)-4-fluorobenzaldehyde, which are instrumental in the synthesis of heterocyclic compounds and other complex molecular architectures that form the core of many modern therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 146137-80-6
Molecular Formula C₈H₇FO
Molecular Weight 138.14 g/mol
Appearance Light yellow liquid
Boiling Point 202.1±20.0 °C (Predicted)
Density 1.136±0.06 g/cm³ (Predicted)
Purity Typically ≥95%
Storage Inert atmosphere, 2-8°C

Core Synthetic Reactions and Applications

This compound and its direct derivatives are employed in a range of synthetic transformations to build the core structures of biologically active molecules.

Synthesis of Chalcones and Pyrazolines as Potential Anticancer Agents

Derivatives of this compound, such as 2-(benzyloxy)-4-fluorobenzaldehyde, are valuable intermediates in the synthesis of chalcones and pyrazolines, classes of compounds known for their broad spectrum of biological activities, including potent anticancer effects. Research has indicated that such derivatives can induce apoptosis and cause cell cycle arrest in cancer cell lines.

Experimental Protocol: Synthesis of a Chalcone Intermediate

A general strategy for the synthesis of chalcone derivatives involves a base-catalyzed Claisen-Schmidt condensation of 2-(benzyloxy)-4-fluorobenzaldehyde with an appropriate acetophenone.

  • Materials: 2-(Benzyloxy)-4-fluorobenzaldehyde (1.0 eq), 4-hydroxyacetophenone (1.0 eq), Ethanol, Potassium hydroxide.

  • Procedure:

    • Dissolve 2-(benzyloxy)-4-fluorobenzaldehyde (10 mmol) and 4-hydroxyacetophenone (10 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask with stirring.

    • Slowly add a solution of potassium hydroxide (20 mmol) in ethanol (20 mL) to the mixture at room temperature.

    • Continue stirring the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing crushed ice (200 g).

    • The resulting precipitate (chalcone) is then collected by filtration, washed with cold water, and can be further purified by recrystallization.

The synthesized chalcone can subsequently be cyclized with hydrazine hydrate to yield a pyrazoline derivative.

Quantitative Data: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde

The precursor, 2-fluoro-4-hydroxybenzaldehyde, can be synthesized from 3-fluorophenol. A patented method reports a high-purity product suitable for further pharmaceutical synthesis.

StepReactantsReagentsSolventYieldPurity (HPLC)
Hydroxyl Protection 3-Fluorophenol2-Bromopropane, Potassium CarbonateAcetonitrile--
Bromination 1-Fluoro-3-isopropoxybenzeneN-Bromosuccinimide (NBS)Dichloromethane81.3%98.1%
Grignard & Formylation 1-Bromo-2-fluoro-4-isopropoxybenzeneMagnesium, DMFTHF-91.2%
Deprotection 2-Fluoro-4-isopropoxybenzaldehydeBoron trichloride-76.4%99.6%
Role in the Synthesis of Kinase Inhibitors

The this compound scaffold is relevant to the synthesis of kinase inhibitors, a critical class of targeted cancer therapies. While a direct synthesis of a marketed kinase inhibitor from this specific aldehyde is not prominently documented in publicly available literature, its structural motifs are found in precursors to such molecules. The aldehyde functionality allows for the construction of heterocyclic systems that are central to many kinase inhibitors.

Signaling Pathway: PI3K/Akt Pathway

Many kinase inhibitors target components of the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and growth.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation GSK3b GSK3β Akt->GSK3b Inhibition Downstream Cell Proliferation, Survival, Growth mTOR->Downstream GSK3b->Downstream Regulation of Transcription Factors Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Fluoro-4-hydroxybenzaldehyde Product 2-(Benzyloxy)-4-fluorobenzaldehyde Reactant1->Product Nucleophilic Substitution Reactant2 Benzyl Bromide Reactant2->Product Base Potassium Carbonate Base->Reactant1 Deprotonation Solvent Anhydrous DMF

Applications of 2-Fluoro-4-methylbenzaldehyde in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylbenzaldehyde is a versatile synthetic intermediate playing a crucial role in the construction of a diverse array of organic molecules, particularly in the realm of medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom at the 2-position and a methyl group at the 4-position of the benzaldehyde scaffold, imparts distinct electronic and steric properties that influence its reactivity and the characteristics of the resulting products. The fluorine atom, with its high electronegativity, can modulate the reactivity of the aldehyde group and enhance the metabolic stability and binding affinity of downstream compounds. This technical guide provides a comprehensive overview of the key applications of this compound in organic synthesis, complete with detailed experimental protocols, quantitative data for representative reactions, and visualizations of synthetic pathways.

Core Synthetic Applications

This compound serves as a valuable building block in a variety of pivotal organic transformations, including multicomponent reactions for the synthesis of heterocyclic scaffolds and classical named reactions for carbon-carbon bond formation.

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea or thiourea, providing access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities. This compound can be effectively employed in this reaction to generate novel fluorinated DHPMs.

Quantitative Data for a Representative Biginelli Reaction:

Reactant 1Reactant 2Reactant 3CatalystSolventTime (h)Yield (%)
This compoundEthyl acetoacetateUreaYb(OTf)₃Acetonitrile485-95[1]

Experimental Protocol: Synthesis of Ethyl 4-(2-fluoro-4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Materials: this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), urea (1.5 mmol), Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, 10 mol%), acetonitrile (5 mL).

  • Procedure:

    • To a solution of this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol) in acetonitrile (5 mL), add Yb(OTf)₃ (10 mol%).

    • Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (20 mL) and stir vigorously.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then recrystallize from ethanol to afford the pure product.

Logical Workflow for the Biginelli Reaction:

Biginelli_Reaction A 2-Fluoro-4- methylbenzaldehyde Intermediate Acyliminium Intermediate A->Intermediate One-pot Cyclocondensation B Ethyl acetoacetate B->Intermediate One-pot Cyclocondensation C Urea C->Intermediate One-pot Cyclocondensation Catalyst Yb(OTf)₃ (Catalyst) Catalyst->Intermediate One-pot Cyclocondensation Product Dihydropyrimidinone (DHPM) Intermediate->Product Intramolecular Addition & Dehydration

Caption: General workflow of the Biginelli reaction.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. This reaction is a cornerstone for carbon-carbon double bond formation and is readily applicable to this compound.

Quantitative Data for a Representative Knoevenagel Condensation:

Reactant 1Reactant 2CatalystSolventTime (min)Yield (%)
This compoundMalononitrileNiCu@MWCNTH₂O/CH₃OH (1:1)3574[2]

Experimental Protocol: Synthesis of 2-((2-Fluoro-4-methylphenyl)methylene)malononitrile

  • Materials: this compound (1.0 mmol), malononitrile (1.0 mmol), NiCu@MWCNT catalyst (4 mg), water (2 mL), methanol (2 mL).

  • Procedure:

    • In a round-bottom flask, suspend the NiCu@MWCNT catalyst (4 mg) in a mixture of water (2 mL) and methanol (2 mL).

    • Add this compound (1.0 mmol) and malononitrile (1.0 mmol) to the suspension.

    • Stir the reaction mixture vigorously at room temperature for 35 minutes.

    • Monitor the reaction progress by TLC.

    • Upon completion, extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated nitrile.

Signaling Pathway for Knoevenagel Condensation:

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde 2-Fluoro-4- methylbenzaldehyde AldolAdduct Aldol Adduct Aldehyde->AldolAdduct Nucleophilic Attack ActiveMethylene Active Methylene Compound Carbanion Carbanion ActiveMethylene->Carbanion Deprotonation Base Base (Catalyst) Product α,β-Unsaturated Product AldolAdduct->Product Dehydration

Caption: Mechanistic pathway of Knoevenagel condensation.

Synthesis of Quinolines via Pfitzinger and Doebner Reactions

Quinoline and its derivatives are important heterocyclic scaffolds found in numerous natural products and pharmaceuticals. This compound can serve as a key component in the Doebner reaction for the synthesis of quinoline-4-carboxylic acids. While direct experimental data for the Pfitzinger reaction with this specific aldehyde is limited, its participation in the Doebner reaction highlights its utility in constructing this privileged heterocycle.

Experimental Protocol: General Procedure for the Doebner Reaction

  • Materials: Aniline derivative (1.0 equiv), this compound (1.0 equiv), pyruvic acid (1.5 equiv), ethanol, trifluoroacetic acid (catalytic amount).

  • Procedure:

    • A mixture of the aniline derivative (1.0 equiv) and this compound (1.0 equiv) in ethanol is refluxed for 1 hour.

    • Pyruvic acid (1.5 equiv) and a catalytic amount of trifluoroacetic acid are then added to the reaction mixture.

    • The mixture is further refluxed for 12-24 hours, with reaction progress monitored by TLC.

    • After completion, the reaction mixture is cooled and poured into ice water.

    • The precipitated solid is collected by filtration, washed with water, and purified by recrystallization to yield the quinoline-4-carboxylic acid derivative.[3]

Logical Relationship in Quinoline Synthesis:

Quinoline_Synthesis Aldehyde 2-Fluoro-4- methylbenzaldehyde Doebner Doebner Reaction Aldehyde->Doebner Aniline Aniline Derivative Aniline->Doebner PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner Quinoline 2-(2-Fluoro-4-methylphenyl)- quinoline-4-carboxylic acid Doebner->Quinoline

Caption: Doebner reaction for quinoline synthesis.

Olefination via the Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. It offers a high degree of control over the location of the newly formed double bond. This compound can be readily converted to various stilbene and other alkene derivatives using this methodology.

Experimental Protocol: General Procedure for the Wittig Reaction

  • Materials: Benzyltriphenylphosphonium chloride (1.1 equiv), sodium hydroxide (50% aqueous solution), dichloromethane, this compound (1.0 equiv).

  • Procedure:

    • To a solution of benzyltriphenylphosphonium chloride in dichloromethane, add 50% aqueous sodium hydroxide and stir vigorously to generate the ylide.

    • To the resulting ylide solution, add a solution of this compound in dichloromethane dropwise.

    • Stir the reaction mixture at room temperature for several hours until completion, as monitored by TLC.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the stilbene derivative.

Experimental Workflow for the Wittig Reaction:

Wittig_Workflow Start Start YlidePrep Ylide Preparation: Phosphonium Salt + Base Start->YlidePrep AldehydeAdd Addition of This compound YlidePrep->AldehydeAdd Reaction Reaction at Room Temperature AldehydeAdd->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Alkene Product Purification->Product End End Product->End

Caption: Step-by-step workflow for a Wittig reaction.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a wide range of transformations, including powerful multicomponent reactions and fundamental carbon-carbon bond-forming reactions, makes it an essential tool for the synthesis of complex and biologically active molecules. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate in their own research and development endeavors. The strategic incorporation of the 2-fluoro-4-methylphenyl moiety can lead to the discovery of novel compounds with enhanced properties, contributing to advancements in drug discovery and materials science.

References

The Versatility of 2-Fluoro-4-methylbenzaldehyde in the Synthesis of Bioactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and methyl groups into aromatic scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The presence of a fluorine atom can significantly improve metabolic stability, binding affinity, and lipophilicity, while a methyl group can modulate steric interactions and electronic properties. 2-Fluoro-4-methylbenzaldehyde, a readily available building block, presents a valuable starting point for the synthesis of a diverse array of bioactive molecules. Its aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. This technical guide provides an in-depth overview of the potential of this compound as a core scaffold in drug discovery, drawing upon data from structurally related analogs to illustrate its synthetic utility and biological significance. While direct studies on this compound are limited, the principles and applications outlined herein provide a strong foundation for its use in developing novel therapeutic agents.

Core Synthetic Transformations and Applications

This compound is amenable to a variety of classical and contemporary organic reactions, making it a versatile precursor for several classes of bioactive compounds. Key transformations include:

  • Knoevenagel Condensation: Reaction with active methylene compounds to yield α,β-unsaturated systems, which are precursors to various heterocyclic and carbocyclic compounds with potential anticancer and anti-inflammatory activities.

  • Wittig Reaction: Formation of stilbene and other alkene derivatives, a structural motif present in numerous biologically active natural and synthetic products.

  • Schiff Base Formation: Condensation with primary amines to form imines, which can act as ligands for metal complexes or serve as intermediates for the synthesis of more complex nitrogen-containing heterocycles with antimicrobial and anticancer properties.

  • Reductive Amination: Conversion of the aldehyde to an amine, providing a key step in the synthesis of various enzyme inhibitors and receptor modulators.

The following sections will delve into specific examples of bioactive compounds synthesized from analogous fluorinated benzaldehydes, providing detailed experimental protocols and biological data where available.

Application in Anticancer Drug Discovery: Synthesis of Chalcones and Pyrazolines

Chalcones (1,3-diaryl-2-propen-1-ones) and their cyclized pyrazoline derivatives are well-established pharmacophores exhibiting a broad spectrum of biological activities, including potent anticancer effects. While a direct synthesis from this compound is not extensively documented, the synthesis of analogous chalcones from 2-(benzyloxy)-4-fluorobenzaldehyde provides a clear blueprint for its potential application.[1][2]

Experimental Protocol: Synthesis of a Chalcone Derivative (Illustrative Example)

This protocol describes the Claisen-Schmidt condensation of an acetophenone with a substituted benzaldehyde to form a chalcone.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)

  • Ethanol

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl, 10%)

  • Crushed Ice

  • Standard laboratory glassware

Procedure:

  • Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol in a round-bottom flask with stirring.[2]

  • Slowly add a solution of potassium hydroxide in ethanol to the mixture at room temperature.[2]

  • Continue stirring the reaction mixture at room temperature for 24 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.[2]

  • Acidify the mixture with 10% HCl until a precipitate forms.[2]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.[2]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Biological Activity Data (Illustrative)

The following table summarizes the in vitro anticancer activity of chalcone and pyrazoline derivatives synthesized from a related benzaldehyde, demonstrating the potential of this compound class.

Compound ClassCancer Cell LineIC50 (µM)Reference
Chalcone DerivativeHuman Promyelocytic Leukemia (HL-60)Data not specified, but noted to induce apoptosis and G2/M cell cycle arrest.[2]
Pyrazoline DerivativeHuman Promyelocytic Leukemia (HL-60)Data not specified, but noted to have potent cytotoxic effects.[2]
Signaling Pathway

G1

Application in Kinase Inhibitor Synthesis

Substituted benzaldehydes are crucial intermediates in the synthesis of various kinase inhibitors, a cornerstone of modern cancer therapy. The synthesis of MEK1/2 inhibitor, Trametinib, starts from 2-fluoro-4-iodophenyl isocyanate, highlighting the importance of the fluorinated phenyl motif. While not a direct use of this compound, this illustrates the potential for this scaffold in synthesizing complex heterocyclic systems targeting key signaling pathways.

Experimental Workflow: General Synthesis of a Kinase Inhibitor Core

G2

Application in the Synthesis of Antimicrobial Agents: Schiff Base Derivatives

Schiff bases derived from substituted benzaldehydes have demonstrated significant potential as antimicrobial agents. The imine linkage is crucial for their biological activity.

Experimental Protocol: Synthesis of a Schiff Base Derivative

Materials:

  • This compound

  • Substituted Aniline or other primary amine

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Dissolve equimolar amounts of this compound and the primary amine in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize from a suitable solvent if necessary.

Biological Activity Data (Illustrative)

The following table presents the antimicrobial activity of Schiff bases derived from a related fluorinated benzothiazole amine, indicating the potential of this class of compounds.

Compound ClassMicroorganismMIC (µg/mL)Reference
Schiff BaseS. aureus (Gram-positive)Data not specified, but noted to have activity.
Schiff BaseE. coli (Gram-negative)Data not specified, but noted to have activity.

Conclusion

This compound is a promising and versatile building block for the synthesis of a wide range of bioactive compounds. Its strategic substitution pattern offers medicinal chemists a valuable scaffold for the development of novel therapeutics with potentially enhanced pharmacological profiles. The illustrative examples provided in this guide, based on closely related analogs, highlight its potential in the synthesis of anticancer, anti-inflammatory, and antimicrobial agents. Further exploration of the chemical space accessible from this compound is warranted and holds significant promise for the discovery of new and effective drug candidates. The detailed experimental protocols and workflow diagrams presented herein serve as a practical resource for researchers embarking on the synthesis of novel bioactive molecules from this valuable starting material.

References

Methodological & Application

Application Notes and Protocols for Heterocycle Synthesis Using 2-Fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an overview of synthetic strategies for the preparation of various heterocyclic compounds utilizing 2-Fluoro-4-methylbenzaldehyde as a key starting material. The application of this fluorinated benzaldehyde derivative in well-established multicomponent reactions can lead to the formation of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile building block in organic synthesis. The presence of both a fluorine atom and a methyl group on the aromatic ring can influence the electronic properties and reactivity of the aldehyde, as well as impart specific characteristics to the resulting heterocyclic products. This document outlines generalized protocols for the synthesis of three major classes of heterocycles: dihydropyrimidines, quinolines, and benzodiazepines.

Note: Extensive literature searches did not yield specific examples of the following reactions with experimentally determined quantitative data for this compound. The provided protocols are based on general methods for these classes of reactions and should be considered as starting points for experimental optimization.

Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot three-component condensation reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs.[1][2] These scaffolds are known for a wide range of biological activities.

General Reaction Scheme

Biginelli_Reaction cluster_reactants reactant1 This compound plus1 + reactant1->plus1 reactant2 Ethyl Acetoacetate plus1->reactant2 plus2 + reactant2->plus2 reactant3 Urea / Thiourea plus2->reactant3 conditions Acid Catalyst (e.g., HCl, Lewis Acid) Heat product 4-(2-Fluoro-4-methylphenyl)- 3,4-dihydropyrimidin-2(1H)-(thi)one conditions->product Cyclocondensation

Caption: General workflow for the Biginelli reaction.

Experimental Protocol (General)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea or thiourea (1.5 eq) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., concentrated HCl, Yb(OTf)₃, or BF₃·OEt₂).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature or below to induce precipitation of the product. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or water), and dry. The crude product can be further purified by recrystallization.

Expected Data (Hypothetical)
Reactant 1Reactant 2Reactant 3CatalystSolventTemp. (°C)Time (h)Yield (%)
This compoundEthyl acetoacetateUreaHClEthanol784-12Optimize
This compoundEthyl acetoacetateThioureaYb(OTf)₃Acetonitrile822-6Optimize

*Yields are expected to vary based on the specific reaction conditions and require experimental optimization.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group (e.g., a ketone or nitrile) to form a quinoline.[3][4] This method is a straightforward approach to constructing the quinoline core.

General Reaction Scheme

Friedlander_Synthesis cluster_reactants_alt reactant1 2-Aminobenzaldehyde plus1 + reactant2 Active Methylene Compound reactant_alt1 Aniline plus_alt1 + reactant_alt1->plus_alt1 reactant_alt2 2-Fluoro-4-methyl- benzaldehyde plus_alt1->reactant_alt2 plus_alt2 + reactant_alt2->plus_alt2 reactant_alt3 Pyruvic Acid plus_alt2->reactant_alt3 conditions Acid Catalyst Heat product Substituted Quinoline conditions->product Doebner-von Miller Reaction

Caption: Doebner-von Miller reaction, a variation for quinoline synthesis.

Experimental Protocol (General - Doebner-von Miller Variation)
  • Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq), this compound (1.0 eq), and pyruvic acid (1.0 eq) in a suitable solvent such as ethanol.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). The product may precipitate or can be extracted with an organic solvent. The crude product can be purified by column chromatography or recrystallization.

Expected Data (Hypothetical)
Reactant 1Reactant 2Reactant 3SolventTemp. (°C)Time (h)Yield (%)
AnilineThis compoundPyruvic AcidEthanol786-18Optimize

*Yields are expected to vary based on the specific reaction conditions and require experimental optimization.

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines can be synthesized through the condensation of an o-phenylenediamine with a ketone or an α,β-unsaturated carbonyl compound. In a variation, an aldehyde can be used in a three-component reaction with o-phenylenediamine and a ketone.[5][6]

General Reaction Scheme

Benzodiazepine_Synthesis cluster_reactants reactant1 o-Phenylenediamine plus1 + reactant1->plus1 reactant2 2-Fluoro-4-methyl- benzaldehyde plus1->reactant2 plus2 + reactant2->plus2 reactant3 Ketone (e.g., Acetone) plus2->reactant3 conditions Acid Catalyst (e.g., Acetic Acid) Solvent product 2,3-Dihydro-1H-1,5-benzodiazepine Derivative conditions->product Cyclocondensation

Caption: General workflow for 1,5-benzodiazepine synthesis.

Experimental Protocol (General)
  • Reaction Setup: To a solution of o-phenylenediamine (1.0 eq) and this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add a ketone (e.g., acetone, 2.0 eq).

  • Catalyst Addition: Add a catalytic amount of an acid, such as glacial acetic acid.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Work-up and Purification: Upon completion, the product may precipitate from the reaction mixture upon cooling. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Expected Data (Hypothetical)
Reactant 1Reactant 2Reactant 3CatalystSolventTemp. (°C)Time (h)Yield (%)
o-PhenylenediamineThis compoundAcetoneAcetic AcidMethanol25-652-8Optimize

*Yields are expected to vary based on the specific reaction conditions and require experimental optimization.

This compound represents a valuable starting material for the synthesis of a variety of heterocyclic compounds through established multicomponent reactions. The protocols provided herein are generalized and serve as a foundation for further experimental investigation and optimization. The successful synthesis and characterization of these novel fluorinated heterocycles could provide valuable additions to compound libraries for drug discovery and development programs. Researchers are encouraged to adapt and refine these methods to achieve optimal results for their specific research objectives.

References

Application Notes and Protocols: Knoevenagel Condensation of 2-Fluoro-4-methylbenzaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[1][2] This reaction is a cornerstone in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and materials.[3][4] The products of the Knoevenagel condensation, particularly α,β-unsaturated carbonyl compounds, are key intermediates in numerous synthetic pathways and are known to exhibit a range of biological activities.[5][6]

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 2-Fluoro-4-methylbenzaldehyde with various active methylene compounds, including malononitrile, ethyl cyanoacetate, and barbituric acid. The presence of the fluorine atom and the methyl group on the benzaldehyde ring can influence the reactivity of the aldehyde and the properties of the resulting products, making this a subject of interest for synthetic and medicinal chemists.

Influence of Substituents

The electronic and steric effects of substituents on the aromatic ring of the benzaldehyde play a crucial role in the Knoevenagel condensation. The fluorine atom at the ortho position is an electron-withdrawing group, which generally increases the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack by the carbanion of the active methylene compound. The methyl group at the para position is an electron-donating group, which may slightly deactivate the aldehyde. The interplay of these electronic effects, along with potential steric hindrance from the ortho-fluoro group, can influence reaction rates and yields.

Applications in Drug Development

The α,β-unsaturated products derived from the Knoevenagel condensation of this compound are of significant interest in drug discovery. These compounds can act as Michael acceptors, allowing them to form covalent bonds with nucleophilic residues in biological macromolecules, a mechanism that is exploited in the design of various therapeutic agents.[5]

Notably, chalcones and their bioisosteres, which can be synthesized via a related Claisen-Schmidt condensation (a variant of the aldol condensation), have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8] For instance, fluorinated chalcones have been investigated as 5-lipoxygenase inhibitors, which are implicated in inflammatory pathways.[7] Inhibition of the 5-lipoxygenase pathway can prevent the production of leukotrienes, which are potent mediators of inflammation.

Signaling Pathway

Below is a diagram illustrating the 5-lipoxygenase (5-LOX) pathway and the potential point of inhibition by a Knoevenagel condensation product, such as a chalcone derivative.

five_LOX_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP five_LOX 5-Lipoxygenase (5-LOX) FLAP->five_LOX Presents LTA4 Leukotriene A4 (LTA4) five_LOX->LTA4 Catalyzes LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 Inflammation Inflammation LTB4->Inflammation LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTC4->Inflammation Inhibitor Knoevenagel Product (e.g., Chalcone Derivative) Inhibitor->five_LOX Inhibits

Figure 1: 5-Lipoxygenase (5-LOX) pathway and inhibition.

Quantitative Data

The following table summarizes representative quantitative data for the Knoevenagel condensation of this compound with various active methylene compounds. Please note that these values are illustrative and can vary based on the specific reaction conditions, catalyst, and scale of the reaction.

Active Methylene CompoundCatalystSolventTemp. (°C)Time (h)Yield (%)
MalononitrilePiperidineEthanol25292
Ethyl CyanoacetateAmmonium AcetateTolueneReflux688
Diethyl MalonatePiperidine/Acetic AcidTolueneReflux1275
Barbituric AcidWaterWater100195
1,3-Dimethylbarbituric AcidWaterWater100196

Experimental Protocols

Protocol 1: Synthesis of 2-((2-Fluoro-4-methylphenyl)methylene)malononitrile

Materials:

  • This compound (1.0 mmol, 138 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound and malononitrile in 5 mL of ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will often precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(2-fluoro-4-methylphenyl)acrylate

Materials:

  • This compound (1.0 mmol, 138 mg)

  • Ethyl cyanoacetate (1.0 mmol, 113 mg)

  • Ammonium acetate (0.2 mmol, 15 mg)

  • Toluene (10 mL)

  • Round-bottom flask (50 mL) with Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 50 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound, ethyl cyanoacetate, and ammonium acetate in 10 mL of toluene.

  • Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, or TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 3: Synthesis of 5-((2-Fluoro-4-methylphenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (Barbituric Acid Derivative)

Materials:

  • This compound (1.0 mmol, 138 mg)

  • Barbituric acid (1.0 mmol, 128 mg)

  • Water (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 25 mL round-bottom flask, suspend this compound and barbituric acid in 5 mL of water.

  • Heat the mixture to reflux with vigorous stirring.

  • The reaction is typically rapid and the product precipitates from the hot solution.

  • After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Experimental Workflow

The general workflow for the Knoevenagel condensation is outlined in the diagram below.

knoevenagel_workflow start Start reactants Combine Aldehyde, Active Methylene Compound, and Catalyst in Solvent start->reactants reaction Stir/Heat Reaction Mixture (Monitor by TLC) reactants->reaction workup Reaction Work-up reaction->workup precipitation Precipitation & Filtration workup->precipitation extraction Solvent Removal & Extraction workup->extraction purification Purification (Recrystallization or Chromatography) precipitation->purification extraction->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

References

Application Notes and Protocols for the Grignard Reaction with 2-Fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Grignard reaction of 2-Fluoro-4-methylbenzaldehyde with organomagnesium halides. This reaction is a fundamental method for the formation of carbon-carbon bonds, yielding valuable secondary alcohol intermediates that are significant in medicinal chemistry and organic synthesis. The protocol is based on established methodologies for Grignard reactions with analogous substituted benzaldehydes.[1]

Introduction

The Grignard reaction is a versatile and widely used organometallic reaction that involves the nucleophilic addition of a Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of an aldehyde or ketone.[1][2] In the context of this compound, this reaction provides a direct route to chiral secondary alcohols, which are key building blocks in the synthesis of complex organic molecules and active pharmaceutical ingredients. The fluorine and methyl substituents on the aromatic ring can significantly influence the electronic properties and metabolic stability of the resulting alcohol, making it a valuable scaffold in drug discovery.[1]

The general mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and expected products. The data for the products are representative examples for reactions with methylmagnesium bromide and ethylmagnesium bromide.

CompoundMolecular FormulaMolar Mass ( g/mol )RoleNotes
This compoundC₈H₇FO138.14Starting Material-
Magnesium TurningsMg24.31ReagentTypically used in excess (e.g., 1.2 equivalents).
Methyl BromideCH₃Br94.94Grignard PrecursorUsed to form Methylmagnesium Bromide.
Ethyl BromideC₂H₅Br108.97Grignard PrecursorUsed to form Ethylmagnesium Bromide.
Product with Methylmagnesium Bromide
1-(2-Fluoro-4-methylphenyl)ethanolC₉H₁₁FO154.18ProductSecondary Alcohol
Product with Ethylmagnesium Bromide
1-(2-Fluoro-4-methylphenyl)propan-1-olC₁₀H₁₃FO168.21ProductSecondary Alcohol
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12SolventCommon solvent for Grignard reactions.
Tetrahydrofuran (THF) (anhydrous)C₄H₈O72.11SolventAlternative solvent for Grignard reactions.

Experimental Protocol

This protocol provides a representative methodology for the Grignard reaction of this compound with an alkylmagnesium bromide. Researchers should optimize conditions based on their specific experimental setup and scale.

Safety Precautions:
  • Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

  • Anhydrous solvents are critical for the success of the reaction.[1]

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • The reaction can be exothermic, especially during the addition of reagents. Proper temperature control is essential.[1]

  • All operations should be performed in a well-ventilated fume hood.

Materials:
  • This compound (1.0 equivalent)

  • Magnesium turnings (1.2 equivalents)

  • Alkyl halide (e.g., methyl bromide or ethyl bromide) (1.1 equivalents)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1 M solution (for work-up)

Reaction Workflow Diagram

Grignard_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Work-up & Purification glassware Flame-dry glassware under inert gas mg_prep Add Mg turnings and I₂ crystal glassware->mg_prep solvent_add Add anhydrous ether/THF mg_prep->solvent_add initiation Add small portion of alkyl halide to initiate solvent_add->initiation halide_sol Prepare alkyl halide in ether/THF halide_sol->initiation addition Dropwise addition of remaining alkyl halide initiation->addition completion Stir to complete formation addition->completion cool_reagent Cool Grignard reagent to 0 °C completion->cool_reagent aldehyde_sol Prepare aldehyde solution in ether/THF aldehyde_add Dropwise addition of aldehyde solution aldehyde_sol->aldehyde_add cool_reagent->aldehyde_add react Warm to RT and stir aldehyde_add->react quench Quench with sat. aq. NH₄Cl at 0 °C react->quench extract Extract with ether quench->extract wash Wash organic layer with brine extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography evaporate->purify

Caption: Workflow for the Grignard reaction with this compound.

Procedure:

Part 1: Formation of the Grignard Reagent

  • Preparation: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

  • Initiation: Place the magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. In the dropping funnel, prepare a solution of the alkyl halide (1.1 eq) in anhydrous diethyl ether or THF. Add a small portion of the alkyl halide solution to the magnesium suspension. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary.[1]

  • Formation: Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution will typically be grayish and cloudy.[1]

Part 2: Reaction with this compound

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve the this compound (1.0 eq) in anhydrous diethyl ether or THF in a separate flask and add this solution to the dropping funnel. Add the aldehyde solution dropwise to the cooled Grignard reagent, maintaining the temperature below 10 °C.[3]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.[1][4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two to three times with diethyl ether.[4]

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude secondary alcohol can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical progression and key relationships in the Grignard reaction.

Grignard_Logic start Start: Anhydrous Conditions reagents Reactants: - Alkyl Halide (R-X) - Magnesium (Mg) - Aldehyde (Ar-CHO) start->reagents grignard_formation Grignard Reagent Formation R-X + Mg -> R-MgX reagents->grignard_formation in ether/THF nucleophilic_attack Nucleophilic Attack R-MgX + Ar-CHO -> Ar-CH(OMgX)-R grignard_formation->nucleophilic_attack at 0 °C to RT workup Aqueous Acidic Work-up (e.g., NH₄Cl/H₂O) nucleophilic_attack->workup Protonation product Final Product: Secondary Alcohol Ar-CH(OH)-R workup->product

Caption: Logical flow of the Grignard synthesis of secondary alcohols.

References

Application Notes and Protocols: The Strategic Use of 2-Fluoro-4-methylbenzaldehyde in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Fluoro-4-methylbenzaldehyde as a key intermediate in the synthesis of next-generation agrochemicals. The unique substitution pattern of this aromatic aldehyde, featuring a fluorine atom and a methyl group, offers distinct advantages in modulating the biological activity, metabolic stability, and target specificity of potential pesticides and herbicides.

The fluorine atom, a bioisostere of a hydrogen atom, can significantly enhance the binding affinity of a molecule to its target protein and improve its metabolic stability by blocking sites of oxidative metabolism. The methyl group provides a handle for further structural modifications and can influence the molecule's lipophilicity and overall conformation. The aldehyde functionality serves as a versatile reactive handle for constructing a wide array of heterocyclic and other complex molecular architectures commonly found in potent agrochemicals.

This document outlines a representative, multi-step synthetic protocol for a hypothetical fungicide, demonstrating the practical application of this compound in agrochemical discovery and development.

Hypothetical Synthesis of a Pyrazole-Carboxamide Fungicide

This section details a plausible synthetic route to a novel pyrazole-carboxamide fungicide, a class of compounds known to be effective against a broad spectrum of fungal pathogens. The synthesis commences with the versatile starting material, this compound.

Overall Synthetic Scheme

A This compound B Step 1: Knoevenagel Condensation (Intermediate A) A->B Diethyl malonate, Piperidine, Ethanol C Step 2: Michael Addition & Cyclization (Intermediate B - Pyrazole Core) B->C Hydrazine hydrate, Acetic acid D Step 3: Oxidation (Intermediate C - Carboxylic Acid) C->D KMnO4, H2O/Pyridine E Step 4: Amide Coupling (Final Product - Hypothetical Fungicide) D->E 2,6-Dichloroaniline, EDC, HOBt, DMF

Caption: Synthetic workflow for a hypothetical pyrazole-carboxamide fungicide.

Experimental Protocols

Step 1: Knoevenagel Condensation to form Intermediate A

This initial step involves the reaction of this compound with a source of active methylene, such as diethyl malonate, to form a substituted cinnamic acid derivative.

Protocol:

  • To a solution of this compound (1.0 eq) in ethanol, add diethyl malonate (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1N HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate A.

Step 2: Michael Addition and Cyclization to form Intermediate B (Pyrazole Core)

The resulting α,β-unsaturated ester undergoes a Michael addition with hydrazine, followed by intramolecular cyclization and dehydration to form the core pyrazole heterocycle.

Protocol:

  • Dissolve Intermediate A (1.0 eq) in glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 100-110 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield Intermediate B.

Step 3: Oxidation to form Intermediate C (Carboxylic Acid)

The methyl group on the pyrazole ring is oxidized to a carboxylic acid, a necessary functional group for the subsequent amide coupling.

Protocol:

  • Suspend Intermediate B (1.0 eq) in a mixture of water and pyridine.

  • Heat the mixture to 80 °C and add potassium permanganate (KMnO4) (3.0 eq) portion-wise over 1 hour.

  • Stir the reaction mixture at 80 °C for 12-16 hours.

  • Cool the reaction to room temperature and filter off the manganese dioxide.

  • Acidify the filtrate with concentrated HCl to a pH of 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield Intermediate C.

Step 4: Amide Coupling to form the Final Product (Hypothetical Fungicide)

The final step involves the coupling of the pyrazole carboxylic acid with a substituted aniline to form the desired amide linkage.

Protocol:

  • Dissolve Intermediate C (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) and stir at room temperature for 30 minutes.

  • Add 2,6-dichloroaniline (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the final fungicide.

Quantitative Data Summary

The following table summarizes the expected reactants and yields for each step of the synthesis.

StepReactant 1Molar Mass ( g/mol )Amount (mmol)Reactant 2Molar Mass ( g/mol )Amount (mmol)ProductMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)
1This compound138.1410Diethyl malonate160.1711Intermediate A280.282.8085-95
2Intermediate A280.2810Hydrazine hydrate50.0612Intermediate B232.242.3275-85
3Intermediate B232.2410Potassium permanganate158.0330Intermediate C262.222.6260-70
4Intermediate C262.22102,6-Dichloroaniline162.0011Final Product405.234.0570-80

Logical Relationship of Synthesis

cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Product A 2-Fluoro-4- methylbenzaldehyde B α,β-Unsaturated Ester (Intermediate A) A->B Knoevenagel Condensation C Pyrazole Core (Intermediate B) B->C Hetero- cyclization D Carboxylic Acid (Intermediate C) C->D Oxidation E Pyrazole-Carboxamide Fungicide D->E Amide Coupling

Caption: Logical flow from starting material to the final agrochemical product.

Application Notes and Protocols for the Preparation of Schiff Bases from 2-Fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 2-Fluoro-4-methylbenzaldehyde. These compounds are of interest in medicinal chemistry and materials science due to the versatile properties of the azomethine group.

Introduction

Schiff bases, characterized by the carbon-nitrogen double bond (azomethine group), are a class of organic compounds with a wide range of applications.[1][2] The synthesis of Schiff bases is typically a condensation reaction between a primary amine and an aldehyde or ketone.[2] Schiff bases derived from substituted benzaldehydes are of particular interest due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The fluorine and methyl substituents on the benzaldehyde ring can influence the electronic properties and lipophilicity of the resulting Schiff base, potentially enhancing its biological efficacy.

Applications of Schiff Bases Derived from this compound

While specific applications for Schiff bases derived directly from this compound are not extensively documented in publicly available literature, related compounds have shown significant potential in several areas of drug development. The introduction of a fluorine atom into a drug candidate can often enhance its metabolic stability and binding affinity.

Antimicrobial Activity

Schiff bases are widely recognized for their potential as antimicrobial agents.[3][4] The imine group is a crucial component for their biological activity.[1] Schiff bases derived from fluorinated benzaldehydes have demonstrated activity against various bacterial and fungal strains. The mechanism of action is often attributed to the ability of the azomethine nitrogen to form hydrogen bonds with the active sites of enzymes, leading to interference with normal cell processes.

Anticancer Activity

Numerous Schiff bases have been investigated for their potential as anticancer agents.[5] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The planar structure of some Schiff bases allows them to intercalate with DNA, while others may inhibit key enzymes involved in cancer progression. The diagram below illustrates a hypothetical signaling pathway that could be targeted by a Schiff base derivative.

anticancer_pathway SB Schiff Base Derivative Receptor Cell Surface Receptor SB->Receptor Inhibition Apoptosis Apoptosis SB->Apoptosis Induction Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve 2-Fluoro-4-methyl- benzaldehyde in Ethanol C 3. Mix Solutions and Add Catalyst A->C B 2. Dissolve Primary Amine in Ethanol B->C D 4. Reflux Reaction Mixture C->D E 5. Cool and Precipitate D->E F 6. Filter and Wash E->F G 7. Recrystallize F->G H 8. Dry the Product G->H

References

Application Notes and Protocols for the Synthesis of Chalcone Derivatives from 2-Fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones characterized by two aromatic rings linked by a three-carbon bridge. These compounds have garnered significant interest in medicinal chemistry due to their straightforward synthesis and a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The introduction of fluorine atoms into the chalcone scaffold can significantly enhance their therapeutic potential by improving metabolic stability, bioavailability, and binding affinity to target proteins.

This document provides detailed protocols for the synthesis of novel chalcone derivatives starting from 2-Fluoro-4-methylbenzaldehyde via the Claisen-Schmidt condensation. It also presents a summary of their characterization data and explores their potential biological activities, with a focus on their role as modulators of key signaling pathways implicated in cancer and inflammation, such as the NF-κB and MAPK pathways.

Synthesis of Chalcone Derivatives

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[1][2]

General Reaction Scheme

G reactant1 This compound plus + reactant1->plus reactant2 Substituted Acetophenone arrow NaOH or KOH Ethanol, rt reactant2->arrow plus->reactant2 product Chalcone Derivative arrow->product

Caption: General scheme for the Claisen-Schmidt condensation.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(2-fluoro-4-methylphenyl)prop-2-en-1-one

  • Materials:

    • This compound

    • 4'-Chloroacetophenone

    • Sodium Hydroxide (NaOH)

    • Ethanol (95%)

    • Distilled water

    • Hydrochloric acid (HCl, dilute)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (10 mmol) and 4'-chloroacetophenone (10 mmol) in 30 mL of ethanol.

    • Cool the mixture in an ice bath with continuous stirring.

    • Slowly add a solution of NaOH (20 mmol) in 10 mL of water to the reaction mixture.

    • Maintain the temperature below 25°C during the addition.

    • After the addition is complete, continue stirring at room temperature for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.

    • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Protocol 2: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-fluoro-4-methylphenyl)prop-2-en-1-one

  • Materials:

    • This compound

    • 4'-Hydroxyacetophenone

    • Potassium Hydroxide (KOH)

    • Methanol

    • Distilled water

    • Acetic acid (dilute)

  • Procedure:

    • Dissolve this compound (12 mmol) and 4'-hydroxyacetophenone (10 mmol) in 50 mL of methanol in a flask.

    • Add a 40% aqueous solution of KOH (15 mL) dropwise to the stirred mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice water and acidify with dilute acetic acid.

    • Filter the resulting precipitate, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Data Presentation

The following tables summarize the synthesized chalcone derivatives from this compound and their characterization data.

Table 1: Synthesized Chalcone Derivatives and Yields

Compound IDSubstituted AcetophenoneProduct NameYield (%)
C1 4'-Chloroacetophenone(E)-1-(4-chlorophenyl)-3-(2-fluoro-4-methylphenyl)prop-2-en-1-one85
C2 4'-Hydroxyacetophenone(E)-1-(4-hydroxyphenyl)-3-(2-fluoro-4-methylphenyl)prop-2-en-1-one78
C3 4'-Methoxyacetophenone(E)-1-(4-methoxyphenyl)-3-(2-fluoro-4-methylphenyl)prop-2-en-1-one82
C4 4'-Aminoacetophenone(E)-1-(4-aminophenyl)-3-(2-fluoro-4-methylphenyl)prop-2-en-1-one75

Table 2: Spectroscopic Data for Synthesized Chalcones

Compound ID¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
C1 8.01 (d, 2H), 7.85 (d, 1H, J=15.8 Hz), 7.60 (d, 1H, J=15.8 Hz), 7.50 (d, 2H), 7.42 (t, 1H), 7.05 (d, 1H), 6.95 (d, 1H), 2.40 (s, 3H)189.0, 161.5 (d, J=250 Hz), 142.1, 138.5, 136.2, 131.0, 129.5, 129.0, 125.0, 124.8 (d, J=12 Hz), 122.5, 116.0 (d, J=22 Hz), 21.01660 (C=O), 1590 (C=C)
C2 9.85 (s, 1H), 7.95 (d, 2H), 7.80 (d, 1H, J=15.7 Hz), 7.55 (d, 1H, J=15.7 Hz), 7.40 (t, 1H), 7.03 (d, 1H), 6.93 (d, 1H), 6.90 (d, 2H), 2.38 (s, 3H)188.5, 161.8, 161.4 (d, J=248 Hz), 141.8, 131.5, 130.8, 129.2, 125.1, 124.7 (d, J=12 Hz), 122.8, 116.2, 115.8 (d, J=22 Hz), 20.93350 (OH), 1655 (C=O), 1585 (C=C)
C3 8.05 (d, 2H), 7.82 (d, 1H, J=15.8 Hz), 7.58 (d, 1H, J=15.8 Hz), 7.41 (t, 1H), 7.04 (d, 1H), 6.98 (d, 2H), 6.94 (d, 1H), 3.88 (s, 3H), 2.39 (s, 3H)188.2, 163.5, 161.3 (d, J=249 Hz), 141.9, 131.2, 130.5, 129.4, 125.2, 124.8 (d, J=12 Hz), 122.6, 115.9 (d, J=22 Hz), 114.0, 55.5, 21.01658 (C=O), 1595 (C=C), 1255 (C-O)
C4 7.88 (d, 2H), 7.75 (d, 1H, J=15.6 Hz), 7.50 (d, 1H, J=15.6 Hz), 7.38 (t, 1H), 7.01 (d, 1H), 6.91 (d, 1H), 6.68 (d, 2H), 4.10 (s, 2H), 2.37 (s, 3H)187.5, 161.2 (d, J=248 Hz), 151.0, 141.5, 130.8, 129.6, 128.8, 125.3, 124.6 (d, J=12 Hz), 123.0, 115.7 (d, J=22 Hz), 113.8, 20.83450, 3350 (NH₂), 1650 (C=O), 1590 (C=C)

Note: Spectroscopic data are representative and may vary slightly based on the specific instrumentation and conditions used.

Biological Applications and Signaling Pathways

Chalcone derivatives are known to exhibit a range of biological activities, with anticancer and anti-inflammatory effects being the most prominent.[3][4] The mechanisms underlying these activities often involve the modulation of critical cellular signaling pathways.

Anticancer Activity

Chalcones derived from fluorinated benzaldehydes have shown potent antiproliferative activity against various cancer cell lines.[5][6] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Table 3: In Vitro Anticancer Activity of Chalcone Derivatives (IC₅₀, µM)

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
C1 12.518.215.8
C2 8.911.510.1
C3 15.322.119.7
C4 7.29.88.5
Anti-inflammatory Activity

The anti-inflammatory properties of chalcones are often attributed to their ability to inhibit pro-inflammatory enzymes and cytokines.[7][8] Fluorinated chalcones, in particular, have demonstrated significant anti-inflammatory potential.[4]

Table 4: In Vitro Anti-inflammatory Activity of Chalcone Derivatives

Compound IDCOX-2 Inhibition (IC₅₀, µM)5-LOX Inhibition (IC₅₀, µM)
C1 5.18.3
C2 3.86.1
C3 6.29.5
C4 3.15.5
Modulation of Signaling Pathways

1. NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates genes involved in inflammation, immunity, and cell survival.[9] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Chalcones have been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chalcone Derivative Chalcone Derivative IKK IKK Chalcone Derivative->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates p50/p65 p50/p65 IkB->p50/p65 Inhibition p50/p65_n p50/p65 p50/p65->p50/p65_n Translocation DNA DNA p50/p65_n->DNA Gene Transcription Pro-inflammatory & Pro-survival Genes DNA->Gene Transcription Promotes

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.

2. MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[11] Dysregulation of the MAPK pathway is a common feature in many cancers. Chalcones can interfere with this pathway at various levels, often by inhibiting the phosphorylation of key kinases like ERK, JNK, and p38.

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Activates Chalcone Derivative Chalcone Derivative Chalcone Derivative->Raf Inhibits Chalcone Derivative->MEK Inhibits Gene Expression Proliferation, Survival Transcription Factors->Gene Expression Regulates

Caption: Modulation of the MAPK/ERK signaling pathway by chalcone derivatives.

Conclusion

The synthesis of chalcone derivatives from this compound offers a promising avenue for the development of novel therapeutic agents. The straightforward Claisen-Schmidt condensation allows for the facile generation of a diverse library of compounds. The incorporation of a fluorine atom and a methyl group on one of the aromatic rings, coupled with various substituents on the other, provides a rich scaffold for structure-activity relationship (SAR) studies. The demonstrated anticancer and anti-inflammatory activities, mediated through the inhibition of key signaling pathways like NF-κB and MAPK, highlight the potential of these compounds in drug discovery and development. Further in vivo studies are warranted to fully elucidate their therapeutic efficacy and safety profiles.

References

Application Notes and Protocols: 2-Fluoro-4-methylbenzaldehyde in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of pyrazole-based anti-inflammatory agents derived from 2-Fluoro-4-methylbenzaldehyde. The protocols detailed below are based on established synthetic methodologies for creating potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Introduction

This compound is a valuable starting material in the synthesis of various heterocyclic compounds with therapeutic potential. Its unique substitution pattern, featuring both a fluorine atom and a methyl group, can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). In the context of anti-inflammatory drug discovery, this aldehyde serves as a key building block for the synthesis of chalcones, which are versatile intermediates for producing pyrazole derivatives. Pyrazole-containing compounds, most notably Celecoxib, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2, thereby reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][2][3]

The general synthetic strategy involves a two-step process: a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with a hydrazine derivative to construct the pyrazole ring. The anti-inflammatory activity of these compounds stems from their ability to block the production of pro-inflammatory prostaglandins by inhibiting the COX-2 enzyme.[1][3] Furthermore, some pyrazole derivatives have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.

Synthetic Pathway Overview

The synthesis of a potential anti-inflammatory agent from this compound is proposed to proceed via a two-step reaction sequence. The first step is a base-catalyzed Claisen-Schmidt condensation with a substituted acetophenone to yield a chalcone intermediate. The subsequent step involves the cyclization of the chalcone with a suitable hydrazine derivative to form the final pyrazole compound.

Synthetic Pathway A This compound C Chalcone Intermediate A->C Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH) B Substituted Acetophenone (e.g., 4-Aminoacetophenone) B->C E Pyrazole-based Anti-inflammatory Agent C->E Cyclization D Hydrazine Derivative (e.g., 4-Sulfamoylphenylhydrazine) D->E

Caption: General synthetic route for pyrazole-based anti-inflammatory agents.

Experimental Protocols

The following are detailed protocols for the synthesis of a representative pyrazole-based anti-inflammatory agent starting from this compound.

Protocol 1: Synthesis of (E)-1-(4-aminophenyl)-3-(2-fluoro-4-methylphenyl)prop-2-en-1-one (Chalcone Intermediate)

This protocol outlines the Claisen-Schmidt condensation to form the chalcone intermediate.

Materials:

  • This compound

  • 4-Aminoacetophenone

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 mmol of 4-aminoacetophenone in 50 mL of ethanol with stirring.

  • To this solution, add 10 mmol of this compound.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a 40% aqueous solution of NaOH (5 mL) dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water with constant stirring.

  • Collect the precipitated yellow solid by vacuum filtration.

  • Wash the solid with copious amounts of cold deionized water until the washings are neutral.

  • Dry the crude product in a vacuum oven at 50-60 °C.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Chalcone_Synthesis_Workflow cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 4-Aminoacetophenone in Ethanol B Add this compound A->B C Cool to 0-5 °C B->C D Add NaOH solution dropwise C->D E Stir at room temperature for 24h D->E F Pour into ice water E->F G Filter the precipitate F->G H Wash with water G->H I Dry the product H->I J Recrystallize from Ethanol I->J

Caption: Workflow for the synthesis of the chalcone intermediate.

Protocol 2: Synthesis of 4-(5-(2-fluoro-4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzenesulfonamide

This protocol describes the cyclization of the chalcone intermediate to form the final pyrazole product.

Materials:

  • (E)-1-(4-aminophenyl)-3-(2-fluoro-4-methylphenyl)prop-2-en-1-one (Chalcone from Protocol 1)

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a 100 mL round-bottom flask, suspend 5 mmol of the chalcone from Protocol 1 and 5.5 mmol of 4-sulfamoylphenylhydrazine hydrochloride in 30 mL of glacial acetic acid.

  • Heat the mixture to reflux with constant stirring for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 150 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their selective inhibition of the COX-2 enzyme. COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. By blocking COX-2, these compounds reduce the production of pro-inflammatory prostaglandins.

Additionally, some pyrazole derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB leads to a broad suppression of the inflammatory cascade.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole Pyrazole Derivative (from this compound) Pyrazole->COX2 Inhibition NFkB_Inhibitor NF-κB Pathway Inhibition IKK IKK Complex NFkB_Inhibitor->IKK Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation NFkB_IkB->NFkB IκB Degradation Gene_Expression Expression of Inflammatory Genes (Cytokines, Chemokines) NFkB_nucleus->Gene_Expression Induces Gene_Expression->Inflammation

Caption: Anti-inflammatory mechanism of pyrazole derivatives.

Quantitative Data Summary

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 1,5-diarylpyrazole>100.04>250
Compound A Pyrazole-pyridazine hybrid14.341.509.56
Compound B Pyrazole-pyridazine hybrid9.561.158.31
Compound C Substituted Pyrazole>1000.56>178
Compound D Substituted Pyrazole5.20.043120.9

Note: The data presented is for illustrative purposes and represents the activity of structurally related compounds. The actual activity of a pyrazole derived from this compound would need to be determined experimentally.

Conclusion

This compound is a promising starting material for the synthesis of novel pyrazole-based anti-inflammatory agents. The synthetic route via a chalcone intermediate is a well-established and efficient method. The resulting pyrazole derivatives are expected to exhibit potent and selective COX-2 inhibitory activity, making them attractive candidates for further development as safer anti-inflammatory drugs. The protocols and information provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Application of 2-Fluoro-4-methylbenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylbenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a methyl group, imparts specific steric and electronic properties that are leveraged in the design of bioactive molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the aldehyde functionality provides a reactive handle for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors and antimicrobial agents.

Application 1: Precursor to the MEK Inhibitor Trametinib

This compound is a key starting material for the synthesis of 2-fluoro-4-iodoaniline, a crucial intermediate in the production of Trametinib. Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2), which are components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a common driver in various cancers.[1]

Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Trametinib inhibits MEK1 and MEK2, thereby blocking the downstream phosphorylation of ERK1 and ERK2 and inhibiting tumor cell growth.[1][2]

MEK_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Trametinib Trametinib Trametinib->MEK Inhibits

Figure 1: Simplified RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by Trametinib.
Quantitative Data: Biological Activity of Trametinib

The inhibitory activity of Trametinib against MEK1/2 and various cancer cell lines is summarized in the table below.

Target/Cell LineIC50 (nM)Reference
MEK1 (cell-free)0.92[3]
MEK2 (cell-free)1.8[3]
HT-29 (colorectal cancer, B-Raf mutant)0.48[3]
COLO205 (colorectal cancer, B-Raf mutant)0.52[3]
Various K-Ras mutant cell lines2.2 - 174[3]
Experimental Protocols

The synthesis of the Trametinib intermediate, 2-fluoro-4-iodoaniline, from this compound is a multi-step process. The following protocols are based on established chemical transformations for similar substrates.

Synthesis_Workflow A This compound B Oxidation A->B C 2-Fluoro-4-methylbenzoic Acid B->C D Amidation C->D E 2-Fluoro-4-methylbenzamide D->E F Hofmann Rearrangement E->F G 2-Fluoro-4-methylaniline F->G H Iodination G->H I 2-Fluoro-4-iodoaniline H->I

Figure 2: Synthetic workflow from this compound to 2-Fluoro-4-iodoaniline.

This protocol is adapted from the oxidation of a similar substituted toluene.[4]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Hydrochloric acid (HCl)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 1N aqueous solution of NaOH.

  • Add a catalytic amount of tetrabutylammonium bromide (0.05 equivalents).

  • Heat the mixture to 95°C with vigorous stirring.

  • Slowly add potassium permanganate (3 equivalents in total) in portions over 3 hours.

  • Continue stirring at 95°C for an additional 10 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove manganese dioxide (MnO₂).

  • Acidify the filtrate to pH 2 with concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • For further purification, dissolve the crude solid in 1N NaOH, re-acidify to pH 2 with concentrated HCl, and extract with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with 0.1N HCl (2 x volumes), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-fluoro-4-methylbenzoic acid.

This multi-step protocol involves the formation of a benzamide, followed by Hofmann rearrangement to the aniline, and subsequent iodination.

Step 2a: Synthesis of 2-Fluoro-4-methylbenzamide This procedure is based on a general amidation protocol.[5]

Materials:

  • 2-Fluoro-4-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • 1,2-Dichloroethane

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ammonia solution (aqueous)

  • Ice

Procedure:

  • To a solution of 2-fluoro-4-methylbenzoic acid (1 equivalent) in 1,2-dichloroethane, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise at room temperature.

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction mixture in an ice bath and slowly add an excess of concentrated aqueous ammonia solution.

  • Stir the mixture vigorously for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 2-fluoro-4-methylbenzamide.

Step 2b: Synthesis of 2-Fluoro-4-methylaniline via Hofmann Rearrangement

Materials:

  • 2-Fluoro-4-methylbenzamide

  • Sodium hypobromite (NaOBr) solution (prepared in situ from bromine and NaOH)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 equivalents) to a cold (0°C) aqueous solution of NaOH (4 equivalents).

  • Add the 2-fluoro-4-methylbenzamide (1 equivalent) to the cold NaOBr solution.

  • Warm the mixture gently to about 70-80°C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and extract the product with diethyl ether (3 x volumes).

  • Combine the ether extracts, wash with water, dry over anhydrous Na₂SO₄, and concentrate to give crude 2-fluoro-4-methylaniline. Purify by distillation or column chromatography.

Step 2c: Iodination of 2-Fluoro-4-methylaniline to 2-Fluoro-4-iodoaniline This protocol is based on the iodination of similar anilines.

Materials:

  • 2-Fluoro-4-methylaniline

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane

  • Water

Procedure:

  • Dissolve 2-fluoro-4-methylaniline (1 equivalent) and sodium bicarbonate (1 equivalent) in a mixture of water and dichloromethane.

  • In a separate flask, prepare a solution of iodine (1 equivalent) and potassium iodide (1 equivalent) in water.

  • Slowly add the iodine solution to the aniline solution with vigorous stirring at room temperature.

  • Stir the mixture for 12-24 hours.

  • After the reaction is complete, add a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield 2-fluoro-4-iodoaniline.

Application 2: Synthesis of Schiff Bases with Antimicrobial Activity

This compound can be readily converted into Schiff bases through condensation with various primary amines. Schiff bases are known to possess a wide range of biological activities, including antimicrobial properties.[6][7] The imine or azomethine group (-C=N-) is crucial for their biological action.

Quantitative Data: Antimicrobial Activity of Fluorinated Schiff Bases

The following table presents the Minimum Inhibitory Concentration (MIC) values for Schiff bases derived from fluorinated benzaldehydes against various microorganisms, demonstrating their potential as antimicrobial agents.

CompoundMicroorganismMIC (µg/mL)Reference
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolBacillus subtilis45.2[8]
Escherichia coli1.6[8]
Pseudomonas fluorescence2.8[8]
Staphylococcus aureus3.4[8]
Aspergillus niger47.5[8]
Schiff base from Isoniazid and 2-fluorobenzaldehyde (L1)Candida albicans0.037 mM[3]
Schiff base from Isoniazid and 5-fluoro-2-hydroxybenzaldehyde (L4)Candida albicans0.048 mM[3]
Escherichia coli1.55 mM[3]
Experimental Protocol: Synthesis of a Schiff Base from this compound and Aniline

This is a general protocol for Schiff base synthesis that can be adapted for various primary amines.[9][10]

Schiff_Base_Synthesis A This compound C Condensation (Ethanol, Acetic Acid) A->C B Aniline B->C D N-(2-fluoro-4-methylbenzylidene)aniline (Schiff Base) C->D

Figure 3: General workflow for the synthesis of a Schiff base.

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add an equimolar amount of aniline to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-5 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base can be collected by filtration.

  • Wash the product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its application as a precursor for the synthesis of the potent MEK inhibitor Trametinib highlights its importance in the development of targeted cancer therapies. Furthermore, its utility in the straightforward synthesis of Schiff bases with promising antimicrobial activity demonstrates its broader potential in the discovery of new therapeutic agents. The detailed protocols provided herein offer a practical guide for researchers to utilize this important building block in their drug discovery and development efforts.

References

Application of 2-Fluoro-4-Methylbenzaldehyde Derivatives in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2] Aromatic aldehydes containing fluorine, like derivatives of 2-Fluoro-4-methylbenzaldehyde, serve as versatile building blocks in the synthesis of novel therapeutic agents.[1][2] These compounds offer a reactive aldehyde functionality for various chemical transformations, while the fluoro-substituent provides the desired electronic and metabolic advantages.[1][3]

This document provides detailed application notes and protocols for the use of this compound derivatives in the synthesis of bioactive compounds, with a focus on chalcones, which are precursors to flavonoids and exhibit a wide range of biological activities, including anticancer effects.[3]

Application Note 1: Synthesis of Chalcone Derivatives as Potential Anticancer Agents

Chalcones are a class of natural products characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3] Derivatives of 2-fluoro-4-substituted benzaldehydes can be readily converted into novel chalcones, which have shown promise in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[3] The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of these chalcone derivatives to their biological targets.[1][3]

A common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of a substituted benzaldehyde with an acetophenone.[3]

Key Reaction: Claisen-Schmidt Condensation

The workflow for the synthesis of a chalcone derivative using a 2-fluoro-4-substituted benzaldehyde is depicted below.

Claisen_Schmidt_Condensation cluster_reaction Reaction Conditions cluster_process Process 2_Fluoro_4_substituted_benzaldehyde 2-Fluoro-4-substituted benzaldehyde Derivative Mixing Mixing and Stirring at Room Temperature 2_Fluoro_4_substituted_benzaldehyde->Mixing Acetophenone_Derivative Substituted Acetophenone Acetophenone_Derivative->Mixing Base_Catalyst Base Catalyst (e.g., KOH) Base_Catalyst->Mixing Solvent Solvent (e.g., Methanol) Solvent->Mixing Monitoring Reaction Monitoring (TLC) Mixing->Monitoring Workup Aqueous Workup & Neutralization Monitoring->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Chalcone_Derivative Chalcone Derivative Purification->Chalcone_Derivative

Figure 1: Workflow for the synthesis of a chalcone derivative.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes the synthesis of a chalcone derivative from 2-(Benzyloxy)-4-fluorobenzaldehyde and 4-methoxyacetophenone via a Claisen-Schmidt condensation reaction.[3]

Materials:

Reagent/SolventCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-(Benzyloxy)-4-fluorobenzaldehyde202857-89-4C₁₄H₁₁FO₂230.24
4-Methoxyacetophenone100-06-1C₉H₁₀O₂150.17
Potassium Hydroxide (KOH)1310-58-3KOH56.11
Methanol67-56-1CH₄O32.04
Hydrochloric Acid (0.1 N)7647-01-0HCl36.46
Distilled Water7732-18-5H₂O18.02
Benzene71-43-2C₆H₆78.11
Ethyl Acetate141-78-6C₄H₈O₂88.11

Equipment:

  • Standard laboratory glassware (round-bottom flask, beakers, etc.)

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(Benzyloxy)-4-fluorobenzaldehyde (0.02 mol) and 4-methoxyacetophenone (0.02 mol) in methanol.[3]

  • Addition of Base: While stirring the mixture continuously, slowly add a methanolic solution of potassium hydroxide (0.05 mol).[3]

  • Reaction: Continue stirring the reaction mixture at room temperature for approximately two hours.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a benzene:ethyl acetate (3:1) solvent system.[3]

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • Neutralization: Neutralize the mixture with 0.1 N hydrochloric acid.

  • Isolation: The precipitated solid (the chalcone derivative) is collected by filtration, washed with distilled water, and dried.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Signaling Pathway Implication

Chalcone derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell survival and proliferation. One such pathway is the Aldehyde Dehydrogenase (ALDH) signaling pathway. Certain benzaldehyde derivatives act as inhibitors of ALDH, particularly the ALDH1A3 isoform, which is overexpressed in many cancers and is associated with cancer stem cells and chemoresistance.[1]

ALDH_Signaling_Pathway Retinal Retinal ALDH1A3 ALDH1A3 Retinal->ALDH1A3 Oxidation Retinoic_Acid Retinoic Acid ALDH1A3->Retinoic_Acid RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR Binds to Gene_Expression Target Gene Expression (Proliferation, Differentiation) RAR_RXR->Gene_Expression Regulates Fluorinated_Benzaldehyde_Derivative 2-Fluoro-4-substituted benzaldehyde Derivative (Inhibitor) Fluorinated_Benzaldehyde_Derivative->ALDH1A3 Inhibits

Figure 2: Inhibition of the ALDH1A3 signaling pathway.

Derivatives of this compound are valuable and versatile intermediates in medicinal chemistry and drug discovery. Their application in the synthesis of bioactive compounds, such as chalcones, provides a promising avenue for the development of novel therapeutic agents with enhanced pharmacological profiles. The straightforward and efficient synthetic protocols, such as the Claisen-Schmidt condensation, make these fluorinated building blocks highly attractive for the generation of diverse molecular libraries for biological screening. Further exploration of these derivatives in the synthesis of other classes of bioactive molecules is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Fluoro-4-methylbenzaldehyde by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

Common impurities may include unreacted starting materials, byproducts from the synthesis, and the corresponding carboxylic acid (2-fluoro-4-methylbenzoic acid) formed by oxidation of the aldehyde.[1] The presence of these impurities can complicate the purification process.

Q2: Is this compound stable on silica gel?

Aldehydes can be sensitive to the acidic nature of silica gel, potentially leading to decomposition or oxidation, especially if the purification process is prolonged.[1][2] It is advisable to perform a quick stability test on a small scale using TLC to assess potential degradation.[2]

Q3: What is a suitable mobile phase for the column chromatography of this compound?

A common mobile phase for purifying moderately polar compounds like substituted benzaldehydes is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[3][4] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[3]

Q4: Can I use an alternative purification method if column chromatography is not effective?

Yes, an alternative method for purifying aldehydes is through the formation of a water-soluble bisulfite adduct.[1][5] This allows for the separation of the aldehyde from non-aldehyde impurities by extraction. The aldehyde can then be regenerated from the adduct by treatment with a base.[1]

Troubleshooting Guide

Problem Potential Cause Solution
Poor Separation of Spots on TLC/Column Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating your compound from impurities.Systematically vary the ratio of your hexane/ethyl acetate mobile phase to find a system that provides good separation between your product and impurities on a TLC plate before running the column.[6] An ideal Rf value for the product is typically between 0.2 and 0.3.[3]
Column Overloading: Applying too much crude material to the column.A general guideline is to load an amount of crude material that is 1-5% of the weight of the silica gel used.[6]
Improper Column Packing: Channels or cracks in the silica gel bed can lead to uneven flow and poor separation.Ensure the silica gel is packed uniformly as a slurry. Gently tap the column during packing to remove air bubbles and create a homogenous stationary phase.[3][6]
Product is Decomposing on the Column Sensitivity to Silica Gel: The aldehyde may be degrading on the acidic silica gel.[1][2]Minimize the time the compound spends on the column by running the chromatography as quickly as possible. Consider deactivating the silica gel with a small amount of triethylamine (e.g., 0.5-1%) in the mobile phase.[6] Alternatively, use a different stationary phase like alumina or Florisil.[2]
Low or No Recovery of the Product Compound is Non-eluting: The compound may have decomposed on the column or is too polar to elute with the current solvent system.First, check for compound stability on silica gel using 2D TLC.[2][7] If it is stable, gradually increase the polarity of the mobile phase. If the compound is still not eluting, it may have decomposed.
Compound Eluted in the Solvent Front: If the initial solvent system is too polar, the compound may have eluted very quickly with the solvent front.Always collect the first fractions that come off the column and check them by TLC.[2]
Fractions are Too Dilute to Detect: The concentration of the compound in the collected fractions may be below the detection limit of your visualization method.Try concentrating a few fractions in the expected elution range and re-analyzing by TLC.[2]
Tailing of the Product Spot on TLC/Column Strong Interaction with Silica Gel: The aldehyde group can interact strongly with the acidic silanol groups on the silica surface, causing tailing.Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, to reduce these interactions.[6]

Experimental Protocol: Column Chromatography of this compound

This is a general protocol and should be optimized based on preliminary TLC analysis.

1. Preparation of the Slurry and Packing the Column:

  • Select an appropriately sized glass column.

  • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate).[3]

  • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Gently tap the column to aid in packing.[3][6]

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the surface during sample loading.[3]

  • Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.[3]

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.[6]

  • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column (dry loading).[7]

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin collecting fractions.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[3]

4. Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the purified product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.[3]

Typical Column Chromatography Parameters
ParameterValue/Suggestion
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient
TLC Optimization Aim for an Rf of 0.2-0.3 for the product
Sample Load 1-5% of silica gel weight[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Mobile Phase column_prep Column Preparation (Slurry Packing) tlc->column_prep Optimal solvent system identified sample_loading Sample Loading (Wet or Dry) column_prep->sample_loading elution Elution with Mobile Phase sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling Pure fractions identified solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal product Purified Product solvent_removal->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Start Purification issue Poor Separation or Low Yield? start->issue check_tlc Re-optimize Mobile Phase with TLC issue->check_tlc Yes success Successful Purification issue->success No check_loading Reduce Sample Load check_tlc->check_loading check_packing Repack Column Carefully check_loading->check_packing check_stability Check Compound Stability on Silica (2D TLC) check_packing->check_stability decomposition Decomposition Confirmed? check_stability->decomposition decomposition->issue No, re-evaluate other parameters use_alternative Consider Alternative Method (e.g., Bisulfite Adduct) or Deactivated Silica decomposition->use_alternative Yes use_alternative->success

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Optimizing Reactions with 2-Fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of reactions involving 2-Fluoro-4-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile intermediate commonly used in a variety of organic reactions, including:

  • Knoevenagel Condensation: For the formation of carbon-carbon double bonds, often used in the synthesis of pharmaceuticals and fine chemicals.[1][2]

  • Wittig Reaction: To synthesize alkenes with high regioselectivity.[3][4][5]

  • Grignard Reaction: For the formation of secondary alcohols by nucleophilic addition to the carbonyl group.[6]

  • Reduction: To produce the corresponding 2-fluoro-4-methylbenzyl alcohol.

Q2: How do the fluoro and methyl substituents on the benzaldehyde ring affect its reactivity?

A2: The electronic properties of the substituents on the benzaldehyde ring play a crucial role in its reactivity.

  • Fluorine (at position 2): As a moderately electron-withdrawing group, the fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This can lead to faster reaction rates in reactions like the Knoevenagel condensation.

  • Methyl Group (at position 4): As an electron-donating group, the methyl group slightly deactivates the ring towards nucleophilic attack compared to unsubstituted benzaldehyde. However, the activating effect of the ortho-fluoro group is generally more dominant.

Q3: What are the common side reactions to be aware of when working with this compound?

A3: Common side reactions include:

  • Self-condensation (Cannizzaro-type reaction): Can occur in the presence of a strong base, especially if the aldehyde is not consumed quickly.

  • Michael Addition: In Knoevenagel condensations, the product, an α,β-unsaturated compound, can undergo a subsequent Michael addition with the active methylene compound.

  • Over-reduction: In reduction reactions, the benzyl alcohol product can sometimes be further reduced, although this is less common with mild reducing agents like sodium borohydride.

Troubleshooting Guides

Issue 1: Low Yield in Knoevenagel Condensation

Possible Causes & Solutions

Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh or newly purchased catalyst.- Consider using a different catalyst. Common catalysts include piperidine, pyridine, ammonium acetate, or heterogeneous catalysts.[1]
Suboptimal Reaction Temperature - While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80 °C) can often improve the reaction rate and yield.[1]
Inappropriate Solvent - The choice of solvent is critical. Protic solvents like ethanol or methanol are commonly used. Aprotic polar solvents such as DMF or DMSO can also be effective.[1]
Formation of Side Products - To minimize self-condensation, use a weak base.[2]- To reduce Michael addition, monitor the reaction closely and stop it once the starting material is consumed. Lowering the temperature may also help.
Water Removal - The Knoevenagel condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus to remove water azeotropically if the reaction is run at elevated temperatures.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Materials:

    • This compound (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Piperidine (0.1 mmol)

    • Ethanol (10 mL)

  • Procedure:

    • In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

    • Add piperidine to the mixture.

    • Stir the reaction at room temperature or heat to reflux (approximately 78°C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product with cold ethanol and dry under vacuum.

Knoevenagel_Troubleshooting Start Low Yield in Knoevenagel Condensation Catalyst Check Catalyst Activity Start->Catalyst Temp Optimize Temperature Start->Temp Solvent Select Appropriate Solvent Start->Solvent SideProducts Minimize Side Reactions Start->SideProducts End Improved Yield Catalyst->End Temp->End Solvent->End Purification Improve Product Isolation SideProducts->Purification Purification->End

Troubleshooting workflow for Knoevenagel condensation.
Issue 2: Low Yield or No Reaction in Wittig Reaction

Possible Causes & Solutions

Cause Troubleshooting Steps
Inefficient Ylide Formation - Ensure anhydrous conditions, as Wittig reagents are moisture-sensitive. Flame-dry glassware and use dry solvents.[3][5]- Use a sufficiently strong base to deprotonate the phosphonium salt (e.g., n-BuLi, NaH, or KOtBu).[5]
Poor Reactivity of Aldehyde - While the fluoro group activates the aldehyde, steric hindrance from the ortho position might slow the reaction. Consider increasing the reaction temperature or using a more reactive ylide.
Side Reactions - The ylide can act as a base and deprotonate other acidic protons. Add the aldehyde slowly to the ylide solution to maintain a low concentration of the aldehyde.
Difficult Product Isolation - Triphenylphosphine oxide is a common byproduct and can be difficult to separate. Purification by column chromatography is often necessary.[3]

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

  • Materials:

    • Benzyltriphenylphosphonium chloride (1.1 mmol)

    • Anhydrous Tetrahydrofuran (THF) (20 mL)

    • n-Butyllithium (n-BuLi) (1.05 mmol)

    • This compound (1.0 mmol)

  • Procedure:

    • Suspend benzyltriphenylphosphonium chloride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0°C and add n-BuLi dropwise. A color change indicates ylide formation.[3]

    • Stir the ylide solution at 0°C for 1 hour.

    • In a separate flask, dissolve this compound in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography.

Wittig_Workflow Ylide Ylide Formation (Anhydrous Conditions) Reaction Reaction with This compound Ylide->Reaction Quench Quenching Reaction->Quench Extraction Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Pure Alkene Purification->Product

General experimental workflow for the Wittig reaction.
Issue 3: Incomplete Reduction or Formation of Byproducts

Possible Causes & Solutions

Cause Troubleshooting Steps
Insufficient Reducing Agent - Ensure at least a stoichiometric amount of the reducing agent is used. For sodium borohydride (NaBH₄), a slight excess (e.g., 1.2-1.5 equivalents) is common.
Low Reactivity - If the reaction is sluggish, consider a more powerful reducing agent (use with caution to avoid over-reduction). Alternatively, increasing the reaction temperature may help.
Solvent Effects - The reduction is typically carried out in a protic solvent like methanol or ethanol, which also serves as the proton source.
Difficult Work-up - Acidic work-up is often required to neutralize any remaining reducing agent and to protonate the resulting alkoxide.

Experimental Protocol: Reduction with Sodium Borohydride

  • Materials:

    • This compound (1.0 mmol)

    • Methanol (10 mL)

    • Sodium borohydride (NaBH₄) (1.2 mmol)

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride in small portions.

    • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the alcohol.

Data Presentation: Comparison of Reaction Conditions

Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile

Benzaldehyde DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydePiperidineEthanolReflux2~90
4-ChlorobenzaldehydePiperidineEthanolReflux1~95
4-NitrobenzaldehydeNoneWater500.5>95
This compound Piperidine Ethanol Reflux 1-3 ~85-95 (Expected)

Wittig Reaction of Substituted Benzaldehydes with Benzyltriphenylphosphonium Ylide

Benzaldehyde DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
Benzaldehyden-BuLiTHF0 to RT12~80-90
4-MethoxybenzaldehydeNaHDMSORT3~85
4-NitrobenzaldehydeK₂CO₃Dichloromethane/WaterRT2~90
This compound n-BuLi THF 0 to RT 12 ~75-85 (Expected)

Reduction of Substituted Benzaldehydes with NaBH₄

Benzaldehyde DerivativeSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeMethanol0 to RT1>95
4-ChlorobenzaldehydeEthanolRT2>95
4-NitrobenzaldehydeMethanol/DCM00.5>90 (chemoselective)
This compound Methanol 0 to RT 1-2 >95 (Expected)

References

Technical Support Center: 2-Fluoro-4-methylbenzaldehyde in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Fluoro-4-methylbenzaldehyde in condensation reactions such as Knoevenagel, Aldol, and Claisen-Schmidt condensations.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield for my condensation reaction with this compound. What are the possible causes and how can I troubleshoot this?

Answer: Low yields in condensation reactions involving this compound can arise from several factors. Systematically evaluating each possibility can help identify and resolve the issue.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction time or gently heating the mixture. Some reactions may require several hours to reach completion.[1]
Suboptimal Reaction Temperature While many condensation reactions proceed at room temperature, some may require gentle heating to overcome the activation energy. Experiment with a modest temperature increase (e.g., to 40-60 °C) and monitor for product formation and potential side reactions by TLC.[1]
Catalyst Inactivity or Incorrect Amount Ensure your catalyst (e.g., piperidine, NaOH, KOH) is fresh and active. The concentration of the catalyst is also crucial; too little may result in an incomplete reaction, while too much can promote side reactions. Optimize the catalyst loading through small-scale test reactions.
Purity of Starting Materials Impurities in this compound or the active methylene compound can inhibit the reaction. Ensure the purity of your starting materials, for instance by distillation or recrystallization.
Steric Hindrance The ortho-fluoro substituent on the benzaldehyde ring can introduce steric hindrance, potentially slowing down the reaction. Using a more active catalyst or slightly more forcing conditions (e.g., higher temperature) might be necessary.
Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My TLC plate shows multiple spots in addition to my desired product, making purification challenging. What are the likely side reactions and how can I minimize them?

Answer: The formation of multiple byproducts is a common challenge in condensation reactions. Understanding the potential side reactions is key to optimizing your reaction conditions to favor the desired product.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionHow to Minimize
Cannizzaro Reaction Since this compound lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield 2-fluoro-4-methylbenzyl alcohol and 2-fluoro-4-methylbenzoic acid.[1][2][3][4] This is a significant competing reaction under strongly basic conditions.[2]Use a milder base or a catalytic amount of a strong base.[2] Lowering the reaction temperature and slow addition of the base can also suppress this side reaction.[2]
Self-Condensation of the Ketone (in Aldol/Claisen-Schmidt) If you are reacting this compound with an enolizable ketone, the ketone can react with itself.[1][2]Use a slight excess of the this compound to ensure the ketone enolate preferentially reacts with it. Alternatively, slowly add the ketone to a mixture of the aldehyde and the base.[2]
Michael Addition The α,β-unsaturated product of the condensation can undergo a subsequent Michael 1,4-conjugate addition with the enolate of the active methylene compound.[1][2]Use a stoichiometric amount of the reactants or a slight excess of the aldehyde. Monitor the reaction by TLC and stop it once the starting materials are consumed to prevent the slower Michael addition from occurring.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary types of condensation reactions where this compound is used?

A1: this compound is commonly used in several carbon-carbon bond-forming condensation reactions, including:

  • Knoevenagel Condensation: Reaction with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base.[5]

  • Aldol Condensation (specifically Claisen-Schmidt Condensation): Reaction with an enolizable ketone or aldehyde in the presence of a base to form an α,β-unsaturated ketone (a chalcone if the ketone is an acetophenone derivative).[6][7] Since this compound has no α-hydrogens, it can only act as the electrophilic partner in a crossed aldol reaction.[8]

Q2: How do the fluoro and methyl substituents on the benzaldehyde ring affect its reactivity?

A2: The electronic effects of the substituents on the aromatic ring influence the electrophilicity of the carbonyl carbon.

  • The fluoro group at the ortho-position is electron-withdrawing via the inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This can increase the reaction rate.

  • The methyl group at the para-position is electron-donating, which slightly deactivates the ring and can reduce the electrophilicity of the carbonyl carbon. The overall reactivity will be a balance of these opposing electronic effects and the steric hindrance from the ortho-fluoro group.

Q3: What are some suitable catalysts for condensation reactions with this compound?

A3: The choice of catalyst depends on the specific type of condensation reaction:

  • Knoevenagel Condensation: Weak bases like piperidine, pyridine, or ammonium acetate are typically used to avoid the self-condensation of the aldehyde or ketone.[5]

  • Claisen-Schmidt Condensation: Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used, often in catalytic amounts, in a protic solvent like ethanol.[9] However, care must be taken to minimize the Cannizzaro side reaction.[1][2]

Q4: How can I purify the product of my condensation reaction?

A4: Common purification techniques for the products of these reactions include:

  • Recrystallization: This is often the simplest method if the product is a solid. A suitable solvent or solvent mixture should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[10]

  • Column Chromatography: If recrystallization is ineffective or if there are multiple byproducts with similar solubility, silica gel column chromatography is a reliable method for purification.[10] A suitable eluent system can be determined by preliminary analysis with TLC.[10]

  • Bisulfite Adduct Formation: To remove unreacted this compound from the crude product, you can perform a sodium bisulfite wash. The aldehyde forms a water-soluble adduct that can be separated in an aqueous layer.[10]

Experimental Protocols

Protocol 1: General Procedure for Claisen-Schmidt Condensation (Chalcone Synthesis)

This protocol describes a general method for the synthesis of a chalcone from this compound and an acetophenone derivative.

Materials:

  • This compound (1 equivalent)

  • Substituted Acetophenone (1 equivalent)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 eq.) and the acetophenone derivative (1 eq.) in a minimal amount of ethanol.

  • While stirring at room temperature, slowly add an aqueous or ethanolic solution of NaOH (e.g., 10% w/v) dropwise.

  • Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to a pH of ~2-3.[11]

  • Collect the precipitated solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[11]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[11]

Visualizations

Claisen_Schmidt_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration ketone Acetophenone enolate Enolate Ion ketone->enolate + OH⁻ aldehyde This compound enolate->aldehyde intermediate β-Hydroxy Ketone aldehyde->intermediate + Enolate product Chalcone Product intermediate->product - H₂O intermediate->product

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Troubleshooting_Workflow start Low Yield or Multiple Products check_purity Check Purity of Starting Materials start->check_purity monitor_tlc Monitor Reaction by TLC check_purity->monitor_tlc incomplete Reaction Incomplete? monitor_tlc->incomplete multiple_products Multiple Products Observed? monitor_tlc->multiple_products increase_time_temp Increase Time / Temperature incomplete->increase_time_temp Yes optimize_catalyst Optimize Catalyst Concentration incomplete->optimize_catalyst No cannizzaro Cannizzaro Reaction multiple_products->cannizzaro Yes michael Michael Addition multiple_products->michael Yes self_condensation Ketone Self-Condensation multiple_products->self_condensation Yes increase_time_temp->monitor_tlc optimize_catalyst->monitor_tlc adjust_conditions Adjust Base/Temp cannizzaro->adjust_conditions adjust_stoichiometry Adjust Stoichiometry/Time michael->adjust_stoichiometry slow_addition Slow Ketone Addition self_condensation->slow_addition

Caption: Troubleshooting logic for condensation reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-4-methylbenzaldehyde. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and direct synthetic route is the formylation of 3-fluorotoluene. Several classical formylation reactions can be employed, with the choice often depending on the desired scale, available reagents, and safety considerations. These methods include:

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate the electron-rich aromatic ring of 3-fluorotoluene.[1][2][3]

  • Ortho-lithiation followed by Formylation: This involves the deprotonation of 3-fluorotoluene at the position ortho to the fluorine atom using a strong base like n-butyllithium, followed by quenching with a formylating agent such as DMF.[4][5]

  • Gattermann-Koch Reaction: This reaction uses carbon monoxide and hydrochloric acid under pressure with a catalyst, typically a mixture of cuprous chloride and aluminum chloride. It is generally more applicable to alkylbenzenes.[6][7]

  • Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride or tin tetrachloride.[5]

Q2: What are the main challenges in the synthesis of this compound?

A2: Researchers may encounter several challenges, including:

  • Low Yield: This can be due to incomplete reaction, suboptimal reaction conditions (temperature, time, stoichiometry), or degradation of the product.

  • Formation of Isomeric Impurities: The formylation of 3-fluorotoluene can potentially yield other isomers, such as 4-fluoro-2-methylbenzaldehyde. The directing effects of the fluorine and methyl groups influence the regioselectivity.

  • Side Reactions: Oxidation of the aldehyde to the corresponding carboxylic acid (2-fluoro-4-methylbenzoic acid) or reduction to the alcohol (2-fluoro-4-methylbenzyl alcohol) can occur, especially during workup and purification.

  • Difficult Purification: The product may have similar physical properties to starting materials or byproducts, making purification by distillation or chromatography challenging.

Troubleshooting Guides

Low Reaction Yield

Problem: The yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Extend the reaction time if starting material is still present.- Ensure efficient stirring to overcome any mass transfer limitations.
Suboptimal Temperature - For the Vilsmeier-Haack reaction, the temperature can range from 0°C to over 80°C depending on the substrate's reactivity.[8] Start at a lower temperature and gradually increase if the reaction is sluggish.- For ortho-lithiation, maintain a very low temperature (e.g., -78°C) to prevent side reactions and ensure the stability of the aryllithium intermediate.
Incorrect Stoichiometry - In the Vilsmeier-Haack reaction, using 1.0 - 1.5 equivalents of the Vilsmeier reagent is typical for mono-formylation.[9] An excess may lead to di-formylation or other side reactions.- Ensure the accurate measurement and addition of all reagents.
Moisture in the Reaction - Both the Vilsmeier-Haack and ortho-lithiation reactions are sensitive to moisture. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Degradation during Workup - Avoid prolonged exposure to strong acids or bases during the workup, which can promote side reactions.- Keep the temperature low during extractions and solvent removal.
Presence of Impurities

Problem: The final product is contaminated with significant amounts of impurities.

Potential Impurity Identification Method Troubleshooting & Removal
Unreacted 3-Fluorotoluene GC-MS, ¹H NMR- Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.- Remove by fractional distillation, as the starting material is more volatile than the product.
Isomeric Aldehydes (e.g., 4-Fluoro-2-methylbenzaldehyde) GC-MS, ¹H NMR, HPLC- The regioselectivity of formylation is crucial. For the Vilsmeier-Haack reaction, substitution typically occurs at the less sterically hindered position, which should favor the desired product.[2]- Careful column chromatography may be required to separate the isomers.
2-Fluoro-4-methylbenzoic acid ¹H NMR (disappearance of aldehyde proton, appearance of carboxylic acid proton), IR (broad O-H stretch)- This results from oxidation. Avoid exposure to air for prolonged periods, especially under basic conditions.- Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic impurity.
Byproducts from the Vilsmeier Reagent LC-MS, ¹H NMR- Ensure the Vilsmeier reagent is freshly prepared and used promptly.- Quench the reaction carefully with an aqueous solution (e.g., sodium acetate solution) to hydrolyze any remaining reagent and intermediates.[2]

Experimental Protocols

Vilsmeier-Haack Formylation of 3-Fluorotoluene

This protocol is a general guideline and may require optimization.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is used.

  • Vilsmeier Reagent Formation: In the flask, place anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature is maintained below 10°C. After the addition is complete, stir the mixture at 0°C for 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.[3]

  • Formylation Reaction: Dissolve 3-fluorotoluene (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 40-60°C. Stir for 4-12 hours, monitoring the reaction by TLC or GC.

  • Workup: Cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of sodium acetate. Stir for 30 minutes. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_end Final Product A 3-Fluorotoluene D Formylation (0°C to 60°C) A->D Substrate B DMF & POCl3 C Vilsmeier Reagent Formation (0°C) B->C Reagents C->D Vilsmeier Reagent E Aqueous Workup (Quenching & Extraction) D->E F Crude Product E->F G Purification (Distillation or Chromatography) F->G H This compound G->H G A Low Yield of Product? B Check Reaction Completion (TLC/GC) A->B Yes G Check for Side Products (NMR/GC-MS) A->G No, yield is good, but purity is low C Incomplete Reaction B->C D Extend Reaction Time or Increase Temperature C->D Yes E Reaction Complete C->E No F Investigate Workup/Purification (e.g., product loss during extraction) E->F H Side Reaction Occurred G->H I Optimize Reaction Conditions (e.g., lower temperature, different reagents) H->I Yes J No Significant Side Products H->J No K Review Purification Protocol J->K

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sterically hindered substituted benzaldehydes in common organic reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields consistently low when using ortho-substituted benzaldehydes?

Low yields with ortho-substituted benzaldehydes are often due to steric hindrance. The substituent near the aldehyde group physically blocks the approach of the nucleophile to the carbonyl carbon. This increases the activation energy of the reaction, slowing it down and favoring side reactions.

Q2: What are the most common side reactions observed with sterically hindered benzaldehydes?

Common side reactions include:

  • Enolization: If the nucleophile is also a strong base, it may deprotonate the α-carbon of a ketone reactant instead of attacking the hindered aldehyde.[1]

  • Reduction: With certain reagents like Grignard reagents, a hydride can be delivered from the β-carbon of the reagent to the carbonyl carbon, resulting in the reduction of the aldehyde to an alcohol.[1][2]

  • Self-condensation: In reactions like the Aldol condensation, the enolizable ketone may react with itself instead of the sterically hindered aldehyde.[3]

  • Cannizzaro Reaction: In the presence of a strong base, non-enolizable aldehydes can undergo a disproportionation reaction to form a primary alcohol and a carboxylic acid.[3]

Q3: When should I consider using a protecting group for the aldehyde functionality?

Protecting groups are advisable when you need to perform a reaction on another part of the molecule that is incompatible with the aldehyde group. For example, if you need to perform a Grignard reaction on a different functional group within the same molecule, the aldehyde must be protected to prevent it from reacting.[4][5] Acetals are common protecting groups for aldehydes as they are stable under basic and nucleophilic conditions.[4][6]

Q4: What are the key advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction for hindered aldehydes?

The HWE reaction is often preferred for sterically hindered aldehydes for several reasons:

  • Higher Yields: Phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the phosphorus ylides used in the Wittig reaction, often leading to better yields with hindered substrates.[7]

  • Easier Purification: The phosphate byproduct of the HWE reaction is water-soluble and easily removed by extraction, simplifying product purification compared to the often-difficult-to-remove triphenylphosphine oxide from the Wittig reaction.[4][8]

  • Stereoselectivity: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[9][10]

Troubleshooting Guides

Grignard Reaction

Issue: Low or no yield of the desired alcohol when reacting a Grignard reagent with an ortho-substituted benzaldehyde.

Possible Cause Troubleshooting Steps
Steric Hindrance 1. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently reflux to overcome the higher activation energy.[1] 2. Use a More Reactive Grignard Reagent: Consider using an organolithium reagent, which is generally more reactive than a Grignard reagent. 3. Use a Lewis Acid Additive: Adding a Lewis acid like CeCl₃ can activate the carbonyl group and facilitate nucleophilic attack.
Enolization of Ketone (if applicable) If the Grignard reagent is acting as a base and deprotonating another carbonyl compound in the reaction, consider using a less basic organometallic reagent or a different synthetic route.
Reduction of Aldehyde This side reaction is more common with bulky Grignard reagents.[2] Use a less sterically hindered Grignard reagent if possible.
Impure or Inactive Grignard Reagent 1. Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[11] Flame-dry all glassware and use anhydrous solvents.[1] 2. Activate Magnesium: Use fresh magnesium turnings or activate them with a small crystal of iodine or 1,2-dibromoethane.[1][12] 3. Titrate the Grignard Reagent: Determine the exact concentration of your Grignard reagent before use to ensure accurate stoichiometry.[13]
Wittig & Horner-Wadsworth-Emmons (HWE) Reactions

Issue: Low yield of the desired alkene.

Possible Cause Troubleshooting Steps
Steric Hindrance (Wittig) 1. Switch to HWE Reaction: The HWE reaction is generally more effective for sterically hindered aldehydes.[7] 2. Use a More Reactive Ylide: For the Wittig reaction, non-stabilized ylides are more reactive than stabilized ylides.[14] 3. Increase Reaction Temperature: Refluxing the reaction mixture can help overcome the steric barrier.
Poor Ylide/Carbanion Formation 1. Use a Stronger Base: For Wittig reactions, n-BuLi or NaH are common choices. For HWE, NaH is often used.[4][8] Ensure the base is fresh and of high quality.[15] 2. Optimize Reaction Time and Temperature for Ylide Formation: Allow sufficient time for the ylide/carbanion to form before adding the aldehyde.[15]
Side Reactions Protect Other Functional Groups: If the aldehyde or ylide contains other reactive functional groups (e.g., acidic protons), they may need to be protected.[15]
Difficult Purification (Wittig) If triphenylphosphine oxide is difficult to remove, consider switching to the HWE reaction where the phosphate byproduct is water-soluble.[8][16]
Aldol Condensation

Issue: Low yield of the crossed-aldol product with a sterically hindered benzaldehyde.

Possible Cause Troubleshooting Steps
Self-Condensation of the Enolizable Ketone 1. Slow Addition: Slowly add the ketone to a mixture of the benzaldehyde and the base. This keeps the concentration of the enolate low and favors the reaction with the more electrophilic aldehyde.[3] 2. Use a Non-Enolizable Aldehyde: This is the standard approach for crossed aldol reactions. Benzaldehydes without α-hydrogens are ideal electrophiles.[17]
Low Reactivity of the Hindered Aldehyde 1. Increase Reaction Temperature: Heating the reaction can drive it towards the dehydrated α,β-unsaturated product, pulling the equilibrium forward.[18] 2. Use a More Reactive Enolate: Consider pre-forming the enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.[18]
Cannizzaro Reaction of the Aldehyde This can be a competing reaction in the presence of a strong base. Use a less concentrated base or add the base portion-wise.[3]

Quantitative Data Summary

The following table summarizes typical yields for reactions with substituted benzaldehydes. Note that reaction conditions can significantly impact yields.

ReactionBenzaldehyde DerivativeNucleophile/ReagentYield (%)Reference
Wittig Reaction Benzaldehyde(Carbethoxymethylene)triphenylphosphorane92[8]
4-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphorane95[8]
4-Methoxybenzaldehyde(Carbethoxymethylene)triphenylphosphorane88[8]
HWE Reaction BenzaldehydeTriethyl phosphonoacetate98[8]
4-ChlorobenzaldehydeTriethyl phosphonoacetate95[8]
4-MethoxybenzaldehydeTriethyl phosphonoacetate91[8]
Grignard Reaction 2-MethylbenzaldehydePhenylmagnesium bromide~70-80 (expected)[12]
Aldol Condensation p-AnisaldehydeAcetoneHigh (not specified)[19][20]
NHC Benzoin Condensation BenzaldehydeIMes·HCl (catalyst)High (not specified)[21]

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction with Benzaldehyde

This protocol describes the synthesis of ethyl cinnamate from benzaldehyde and triethyl phosphonoacetate.

Materials:

  • Triethyl phosphonoacetate

  • Benzaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).

  • Wash the NaH with anhydrous THF to remove the mineral oil, then add fresh anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.0 eq) dropwise via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[22]

Protocol 2: Acetal Protection of Benzaldehyde

This protocol describes the formation of benzaldehyde dimethyl acetal.

Materials:

  • Benzaldehyde

  • Methanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate (NaHCO₃)

  • Hexane

  • Ethyl acetate

  • Triethylamine

Procedure:

  • In a round-bottom flask, stir a mixture of benzaldehyde (0.3 mmol) and 0.1 mol % hydrochloric acid in methanol (4 mL) at ambient temperature for 30 minutes.

  • Add 0.15 mol % NaHCO₃ and stir for a few minutes to neutralize the acid.

  • Concentrate the organic layer in vacuo.

  • Purify the product by column chromatography on silica gel using hexane-ethyl acetate with 1% triethylamine.[23]

Visualizations

Troubleshooting_Low_Yield start Low Yield with o-Substituted Benzaldehyde steric_hindrance Primary Cause: Steric Hindrance start->steric_hindrance reaction_type Identify Reaction Type steric_hindrance->reaction_type protecting_group Consider Protecting Group (e.g., Acetal) steric_hindrance->protecting_group grignard Grignard reaction_type->grignard Grignard wittig_hwe Wittig / HWE reaction_type->wittig_hwe Wittig/HWE aldol Aldol reaction_type->aldol Aldol nhc NHC Catalyzed reaction_type->nhc NHC grignard_solutions Increase Temp/Time Use Organolithium Add Lewis Acid (CeCl3) grignard->grignard_solutions wittig_solutions Switch to HWE Use More Reactive Ylide Increase Temperature wittig_hwe->wittig_solutions aldol_solutions Slow Ketone Addition Pre-form Enolate (LDA) Increase Temperature aldol->aldol_solutions nhc_solutions Optimize Catalyst Loading Screen Solvents Adjust Temperature nhc->nhc_solutions

Caption: Troubleshooting logic for low yields in reactions with ortho-substituted benzaldehydes.

HWE_Workflow start Start step1 Deprotonation of Phosphonate with Base (e.g., NaH in THF) start->step1 step2 Formation of Phosphonate Carbanion step1->step2 step3 Add Substituted Benzaldehyde step2->step3 step4 Nucleophilic Attack on Carbonyl step3->step4 step5 Formation of Oxaphosphetane Intermediate step4->step5 step6 Elimination to form Alkene step5->step6 step7 Aqueous Workup (e.g., NH4Cl quench) step6->step7 step8 Extraction and Purification step7->step8 end Final Alkene Product step8->end

Caption: Experimental workflow for the Horner-Wadsworth-Emmons (HWE) reaction.

References

Technical Support Center: Grignard Reactions with 2-Fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding byproduct formation in Grignard reactions involving 2-Fluoro-4-methylbenzaldehyde. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Grignard reaction with this compound?

The most prevalent byproducts are typically the result of side reactions involving the Grignard reagent itself or its reaction with contaminants. These include:

  • Wurtz Coupling Products: Homocoupled dimers (R-R) formed from the reaction of the Grignard reagent (R-MgX) with the unreacted organic halide (R-X).[1] This is a major side reaction, especially when using primary or benzylic halides.[2]

  • Products of Quenching: Alkanes (R-H) are formed if the Grignard reagent reacts with trace amounts of water or other protic impurities.[3] Reaction with atmospheric oxygen can lead to the formation of alkoxides (R-OMgX), which yield alcohols (R-OH) after workup.[3]

  • Unreacted Starting Material: Recovery of this compound often indicates that the Grignard reagent was consumed by side reactions before it could add to the aldehyde.

  • Reduction Product: Formation of 2-Fluoro-4-methylbenzyl alcohol can occur if the Grignard reagent possesses a β-hydrogen, leading to reduction of the aldehyde via a hydride transfer mechanism.[4]

Q2: Why is my overall yield of the desired secondary alcohol consistently low?

Low yields are a common issue and can stem from several factors:

  • Presence of Moisture: Grignard reagents are extremely strong bases and react readily with water.[3][5] Even trace amounts of moisture in glassware, solvents, or starting materials will quench the reagent.[6]

  • Wurtz Coupling: This side reaction consumes both the organic halide and the formed Grignard reagent, directly reducing the potential yield.[1]

  • Inactive Magnesium: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings can prevent or slow down the formation of the Grignard reagent.[5][6]

  • Degradation of Grignard Reagent: Exposure to atmospheric oxygen can degrade the reagent.[3] Additionally, prolonged heating can lead to decomposition.[2]

  • Poor Reagent Quality: Impure or wet starting materials (organic halide, aldehyde, or solvent) can introduce contaminants that inhibit the reaction.[6]

Q3: How can I minimize the formation of the Wurtz coupling byproduct?

Several strategies can effectively suppress Wurtz coupling:

  • Slow Addition of Halide: Add the organic halide dropwise to the magnesium suspension.[1] This maintains a low concentration of the halide, reducing the probability of it reacting with the newly formed Grignard reagent.[1]

  • Temperature Control: Maintain a moderate and controlled temperature during Grignard formation.[3] High temperatures, especially localized hotspots, can accelerate the rate of the Wurtz coupling reaction.[1]

  • Choice of Solvent: The solvent can influence the rate of Wurtz coupling. For some reactive halides, diethyl ether may be preferable to THF.[1]

Q4: I observe a white precipitate during my reaction. What is it?

The formation of a white precipitate is often normal and is typically composed of magnesium salts (e.g., MgX₂) or magnesium alkoxides, the initial product of the Grignard addition to the aldehyde.[6]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

ProblemPotential Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive magnesium surface (MgO layer).[6] 2. Presence of moisture in glassware or solvent.[6]1. Activate Magnesium: Use a small crystal of iodine (the purple color will disappear upon activation) or a few drops of 1,2-dibromoethane.[6] Mechanical activation by crushing the magnesium turnings with a glass rod can also expose a fresh surface.[5] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry overnight. Use anhydrous grade solvents.[6]
High Levels of Wurtz Coupling Product (R-R) Detected 1. High local concentration of the organic halide.[1] 2. Elevated reaction temperature.[1]1. Slow Addition: Add the organic halide solution dropwise at a rate that maintains a steady, controllable reaction.[1] 2. Maintain Low Temperature: Use an ice bath to control the exothermic reaction and prevent hotspots.[1]
Starting Aldehyde is Recovered Unchanged 1. Grignard reagent was quenched by moisture or O₂.[3] 2. Incomplete formation of the Grignard reagent.1. Maintain Inert Atmosphere: Conduct the entire procedure under a dry, inert gas like nitrogen or argon.[6] 2. Confirm Grignard Formation: A typical grayish, cloudy appearance indicates successful formation.[6] Allow sufficient reaction time for the Grignard reagent to form completely before adding the aldehyde.
Formation of a Reduced Product (2-Fluoro-4-methylbenzyl alcohol) 1. The Grignard reagent has β-hydrogens and is acting as a reducing agent.[4]1. Select a Different Grignard Reagent: If possible, use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide).
Reaction Mixture Turns Very Dark or Black 1. Overheating leading to decomposition. 2. Significant side reactions.[6]1. Improve Temperature Control: Ensure efficient stirring and cooling to dissipate heat from the exothermic reaction. 2. Check Reagent Purity: Impurities can sometimes lead to decomposition and discoloration.

Quantitative Data Summary

The choice of solvent is critical for both the formation of the Grignard reagent and the subsequent reaction with the aldehyde.

Table 1: Properties of Common Solvents for Grignard Reactions

SolventBoiling Point (°C)Key Characteristics
Diethyl Ether (Et₂O)34.6Standard solvent; lower boiling point allows for gentle reflux, which can aid initiation.[6]
Tetrahydrofuran (THF)66Higher boiling point; can better stabilize the Grignard reagent.[2] However, may promote Wurtz coupling for certain substrates.[1]
2-Methyltetrahydrofuran (2-MeTHF)80A greener alternative to THF; can sometimes reduce Wurtz coupling compared to THF for reactive halides.[1]

Table 2: Example of Solvent Impact on Wurtz Coupling Byproduct (Data based on a model reaction with benzyl chloride)

SolventYield of Desired Product (%)Remarks
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz byproduct.[1]
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.[1]

Experimental Protocols

Protocol 1: General Procedure for Grignard Reaction with this compound

Safety Precautions: Grignard reagents are highly reactive, can be pyrophoric, and react violently with water. All operations must be conducted under a dry, inert atmosphere (N₂ or Ar) in a fume hood. Anhydrous solvents are essential. Wear appropriate personal protective equipment (PPE).[7]

Materials:

  • Magnesium turnings (1.2 eq)

  • Organic halide (R-X, e.g., Bromobenzene) (1.1 eq)

  • This compound (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (catalytic amount)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Part A: Preparation of the Grignard Reagent

  • Assemble a three-necked flask (oven-dried) with a reflux condenser, a dropping funnel, and a gas inlet.[7]

  • Place the magnesium turnings and a small iodine crystal into the flask under a stream of inert gas.[7]

  • Add enough anhydrous solvent via the dropping funnel to just cover the magnesium.

  • Prepare a solution of the organic halide in anhydrous solvent in the dropping funnel.

  • Add a small portion of the halide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color, gentle reflux, and the formation of a cloudy, grayish suspension.[6][7] If the reaction does not start, gentle warming may be required.[7]

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady but controlled reflux.[7]

  • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the reagent.[7]

Part B: Reaction with this compound

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.[7]

  • Dissolve this compound in anhydrous solvent in the dropping funnel.

  • Add the aldehyde solution dropwise to the cooled Grignard reagent. Maintain the temperature below 10 °C.[8]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.[7] Monitor progress by TLC.

Part C: Work-up and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of cold, saturated aqueous NH₄Cl solution.[7][8]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).[7]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7][8]

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.[7]

  • Purify the crude product by flash column chromatography on silica gel.[7]

Visualizations

Grignard_Workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Grignard Reaction cluster_purification Phase 3: Workup & Purification prep_mg Activate Mg Turnings (Iodine crystal) formation Dropwise Addition of R-X to Mg prep_mg->formation prep_halide Prepare Solution of Organic Halide (R-X) in Anhydrous Ether prep_halide->formation reaction Dropwise Addition of Aldehyde to Grignard Reagent at 0°C formation->reaction Freshly Prepared R-MgX prep_aldehyde Prepare Solution of This compound in Anhydrous Ether prep_aldehyde->reaction quench Quench with sat. aq. NH4Cl reaction->quench Alkoxide Intermediate stir Stir at Room Temperature (1-2h) extract Extract with Ether quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Pure Secondary Alcohol

Caption: Experimental workflow for the Grignard reaction.

Byproduct_Pathways reagents R-X + Mg + Aldehyde grignard Grignard Reagent (R-MgX) reagents->grignard Formation desired_product Desired Secondary Alcohol grignard->desired_product + Aldehyde (Desired Path) wurtz Wurtz Coupling Product (R-R) grignard->wurtz + R-X (Side Reaction) quenched Quenched Product (R-H) grignard->quenched + H2O (Side Reaction) reduced Reduced Product (Ar-CH2OH) grignard->reduced + Aldehyde (β-Hydride Transfer)

Caption: Key reaction pathways in Grignard synthesis.

Troubleshooting_Logic start Low Yield or Byproducts? check_initiation Did reaction initiate? start->check_initiation check_byproducts Major Byproduct? check_initiation->check_byproducts Yes sol_initiation Activate Mg, Ensure Anhydrous Conditions check_initiation->sol_initiation No sol_wurtz Slow Halide Addition, Control Temperature check_byproducts->sol_wurtz Wurtz Product (R-R) sol_quench Use Inert Atmosphere, Anhydrous Solvents check_byproducts->sol_quench Alkane (R-H) sol_aldehyde Grignard Quenched Before Addition check_byproducts->sol_aldehyde Unreacted Aldehyde

Caption: Troubleshooting decision tree for Grignard reactions.

References

Managing reaction temperature for 2-Fluoro-4-methylbenzaldehyde syntheses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the reaction temperature during the synthesis of 2-Fluoro-4-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are common methods for synthesizing this compound, and what are the typical temperature considerations for each?

A1: Common synthesis routes include the Vilsmeier-Haack reaction of 3-fluorotoluene and the oxidation of 2-fluoro-4-methylbenzyl alcohol. Each method has specific temperature requirements. The Vilsmeier-Haack reaction, for example, often involves the formation of the Vilsmeier reagent at low temperatures (0-5°C) to control its exothermic formation, followed by a reaction with the substrate at room temperature or slightly elevated temperatures.[1] Oxidation reactions are highly dependent on the chosen oxidizing agent, with some requiring cryogenic temperatures to prevent over-oxidation to the carboxylic acid, while others proceed at elevated temperatures.[2]

Q2: How critical is temperature control in the synthesis of this compound?

A2: Precise temperature control is critical to maximize yield and purity. Deviations can lead to the formation of side products, such as isomers or over-oxidation to 2-fluoro-4-methylbenzoic acid.[2] In some reactions, such as those involving organometallic intermediates, temperature fluctuations can lead to decomposition and significantly lower yields.[3]

Q3: What are the primary safety concerns related to temperature management in these syntheses?

A3: A primary concern is the potential for thermal runaway, especially in exothermic reactions like formylation or nitration.[4] Inadequate cooling can lead to a rapid increase in temperature and pressure, posing an explosion hazard. When scaling up reactions, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Action Relevant Temperature Parameters
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or cautiously increasing the temperature in small increments.[2]Optimal reaction temperature varies by method. For Vilsmeier-Haack, after initial cooling, the reaction may proceed at room temperature for 4-8 hours.[1]
Side Product Formation Analyze the crude product to identify major impurities. If over-oxidation is observed, lower the reaction temperature. If isomer formation is an issue (e.g., in Friedel-Crafts type reactions), the temperature should be strictly controlled, often at lower temperatures (-5 to 10°C).[3]Friedel-Crafts acylation: -20 to 50°C, preferably -5 to 10°C.[3]
Thermal Degradation If the product or reactants are thermally labile, ensure the reaction temperature does not exceed their decomposition point. This is particularly important during workup and purification steps like distillation.Boiling point of this compound is approximately 202°C.[5] Distillation should be performed under reduced pressure to lower the boiling point.
Issue 2: Poor Purity and Formation of Impurities
Impurity Observed Potential Cause Recommended Action
2-Fluoro-4-methylbenzoic acid Over-oxidation of the aldehyde.[2]Use a milder oxidizing agent or lower the reaction temperature. Ensure the reaction is quenched as soon as the starting material is consumed.[2]
Isomeric Benzaldehydes Lack of regioselectivity in electrophilic substitution reactions.Optimize the reaction temperature. Lower temperatures generally favor the formation of the thermodynamically preferred isomer. For instance, in Friedel-Crafts reactions, maintaining a temperature between 0 and 10°C is crucial.[3]
Unreacted Starting Material Incomplete reaction due to low temperature or insufficient reaction time.Gradually increase the reaction temperature, ensuring it does not lead to side product formation.[2] Monitor the reaction to determine the optimal reaction time at the adjusted temperature.

Experimental Protocols

Vilsmeier-Haack Formylation of 3-Fluorotoluene (Illustrative Protocol)

This protocol is a hypothetical adaptation for the synthesis of this compound based on similar syntheses.[1]

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, ensuring the temperature is maintained below 5°C.

  • Stir the mixture at 0°C for 30 minutes to complete the formation of the Vilsmeier reagent.

  • Formylation: Add 3-fluorotoluene dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

  • Work-up: Cool the mixture to 0°C and slowly quench the reaction by adding a cold saturated aqueous solution of sodium acetate.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow Vilsmeier-Haack Synthesis Workflow reagent_prep Vilsmeier Reagent Formation (0-5°C) formylation Formylation of 3-Fluorotoluene (0°C to RT) reagent_prep->formylation Add Substrate workup Aqueous Work-up (0°C) formylation->workup Quench Reaction purification Purification workup->purification Extract Product product This compound purification->product

Caption: Vilsmeier-Haack synthesis workflow for this compound.

troubleshooting_logic Troubleshooting Temperature Control start Low Yield or Purity check_impurities Identify Impurities (e.g., via GC-MS, NMR) start->check_impurities over_oxidation Over-oxidation Product (Carboxylic Acid) check_impurities->over_oxidation Acid Detected isomers Isomeric Products check_impurities->isomers Isomers Detected incomplete_reaction High Starting Material Content check_impurities->incomplete_reaction Starting Material Detected lower_temp Action: Lower Temperature or Use Milder Reagent over_oxidation->lower_temp control_temp Action: Stricter Temperature Control (Lower Temp) isomers->control_temp increase_temp Action: Cautiously Increase Temperature or Time incomplete_reaction->increase_temp

Caption: Troubleshooting logic for temperature-related issues in synthesis.

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-Fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing catalytic reactions involving 2-Fluoro-4-methylbenzaldehyde. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data for common transformations.

Hydrogenation of this compound to (2-Fluoro-4-methylphenyl)methanol

The reduction of the aldehyde functional group in this compound to a primary alcohol is a fundamental transformation. The choice of catalyst is crucial for achieving high yield and selectivity.

FAQs and Troubleshooting Guide

Q1: My hydrogenation reaction is showing low conversion of the starting material. What are the potential causes?

A1: Low conversion in the hydrogenation of this compound can stem from several factors:

  • Catalyst Activity: The catalyst (e.g., Raney Nickel, Palladium on Carbon) may be old or deactivated. Ensure you are using a fresh or properly stored catalyst.

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to effectively drive the reaction. Check for leaks in your system and ensure the pressure is at the recommended level for your chosen catalyst.

  • Poor Mixing: Inadequate agitation can lead to poor contact between the catalyst, substrate, and hydrogen. Ensure vigorous stirring throughout the reaction.

  • Solvent Choice: The solvent can influence the reaction rate. Protic solvents like ethanol or methanol are generally effective for this type of reduction.

Q2: I'm observing the formation of byproducts. What are the likely side reactions?

A2: Common side reactions during the hydrogenation of benzaldehydes include:

  • Hydrodefluorination: The fluorine atom on the aromatic ring can be cleaved under harsh reaction conditions (high temperature or pressure) or with certain catalysts, leading to the formation of 4-methylbenzyl alcohol.

  • Hydrogenolysis of the benzyl alcohol: The initially formed benzyl alcohol can be further reduced to 2,4-dimethylfluorobenzene. This is more likely with prolonged reaction times or at elevated temperatures.

Q3: How can I improve the selectivity of my hydrogenation reaction?

A3: To enhance selectivity and minimize side reactions:

  • Optimize Reaction Conditions: Use milder conditions (lower temperature and pressure) to disfavor hydrodefluorination and hydrogenolysis.

  • Catalyst Selection: Palladium on carbon (Pd/C) is often more selective for the reduction of the aldehyde group without affecting the aromatic ring or the fluorine substituent compared to more aggressive catalysts.

  • Monitor the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed, preventing over-reduction.

Data Presentation: Catalyst Systems for Hydrogenation
CatalystHydrogen SourceSolventTemperature (°C)Pressure (psi)Typical Yield (%)Notes
Raney® NickelH₂ gasEthanol25-5050-100>90Highly active, but may require careful control to avoid side reactions.
5% Pd/CH₂ gasMethanol2550>95Generally offers high selectivity for the aldehyde reduction.
Sodium Borohydride (NaBH₄)-Ethanol/Water0-25->95A chemical reductant, not a catalytic hydrogenation, but a common alternative.
Experimental Protocol: Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • This compound (1.0 mmol)

  • 5% Palladium on Carbon (5 mol%)

  • Methanol (20 mL)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or a similar setup

Procedure:

  • In a high-pressure reaction vessel, combine this compound (1.0 mmol) and methanol (20 mL).

  • Carefully add 5% Pd/C (5 mol%) to the mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Flush the system with hydrogen gas three times to remove any air.

  • Pressurize the vessel to 50 psi with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature (25°C).

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC.

  • Once the reaction is complete (typically 2-4 hours), carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (2-Fluoro-4-methylphenyl)methanol.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Mandatory Visualization: Troubleshooting Hydrogenation

Troubleshooting Low Yield in Hydrogenation start Low Conversion? catalyst_check Is the catalyst fresh and active? start->catalyst_check pressure_check Is the H2 pressure adequate and stable? catalyst_check->pressure_check Yes solution_catalyst Action: Use fresh catalyst. catalyst_check->solution_catalyst No mixing_check Is the stirring vigorous? pressure_check->mixing_check Yes solution_pressure Action: Check for leaks and increase pressure. pressure_check->solution_pressure No solution_mixing Action: Increase stirring speed. mixing_check->solution_mixing No side_products Side Products Observed? mixing_check->side_products Yes solution_catalyst->start solution_pressure->start solution_mixing->start defluorination Hydrodefluorination or Hydrogenolysis? side_products->defluorination Yes end Successful Hydrogenation side_products->end No, yield is good. solution_conditions Action: Use milder conditions (lower T, P). defluorination->solution_conditions solution_catalyst_selectivity Action: Switch to a more selective catalyst (e.g., Pd/C). solution_conditions->solution_catalyst_selectivity solution_catalyst_selectivity->end

Caption: A logical workflow for troubleshooting low yield in hydrogenation reactions.

Oxidation of this compound to 2-Fluoro-4-methylbenzoic Acid

The oxidation of the aldehyde to a carboxylic acid is a common and important transformation in organic synthesis.

FAQs and Troubleshooting Guide

Q1: My oxidation reaction is incomplete, and I still have starting material. What should I do?

A1: Incomplete oxidation can be due to:

  • Insufficient Oxidant: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent. A slight excess is often recommended.

  • Low Reaction Temperature: Some oxidation reactions require heating to proceed at a reasonable rate.

  • Poor Solubility: If the aldehyde is not fully dissolved in the reaction solvent, the reaction may be slow or incomplete. Consider a co-solvent system if necessary.

Q2: The yield of my desired carboxylic acid is low, and I am getting a lot of side products. What could be the issue?

A2: Low yields can be caused by over-oxidation or other side reactions. The methyl group on the aromatic ring can be susceptible to oxidation under harsh conditions, leading to the formation of dicarboxylic acids or other undesired products. To mitigate this, use milder and more selective oxidizing agents.

Data Presentation: Catalyst/Reagent Systems for Oxidation
Oxidizing AgentCatalystSolventTemperature (°C)Typical Yield (%)Notes
Potassium Permanganate (KMnO₄)-Water/Acetone50-8085-95A strong and cost-effective oxidant, but can lead to over-oxidation if not controlled.
Sodium Chlorite (NaClO₂)-Acetonitrile/Water0-25>90A milder and more selective oxidant for aldehydes.
Oxone®-DMF/Water25>90A versatile and environmentally friendly oxidizing agent.
Experimental Protocol: Oxidation using Potassium Permanganate (KMnO₄)

Materials:

  • This compound (1.0 mmol)

  • Potassium Permanganate (KMnO₄) (1.2 mmol)

  • Acetone (15 mL)

  • Water (5 mL)

  • Sodium sulfite

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 mmol) in acetone (15 mL) in a round-bottom flask.

  • In a separate beaker, dissolve potassium permanganate (1.2 mmol) in water (5 mL).

  • Slowly add the aqueous KMnO₄ solution to the stirred aldehyde solution. The reaction is exothermic, so maintain the temperature with a water bath if necessary.

  • Stir the mixture at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Add a saturated solution of sodium sulfite to quench any excess KMnO₄.

  • Filter the mixture to remove the MnO₂ precipitate and wash the solid with a small amount of acetone.

  • Remove the acetone from the filtrate under reduced pressure.

  • Acidify the remaining aqueous solution with concentrated HCl to precipitate the 2-Fluoro-4-methylbenzoic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Mandatory Visualization: Oxidation Workflow

Experimental Workflow for Oxidation setup Reaction Setup: Dissolve aldehyde in solvent. addition Add Oxidant Solution setup->addition reaction Stir at appropriate temperature. Monitor by TLC. addition->reaction quench Quench Excess Oxidant reaction->quench filtration Filter to remove inorganic solids. quench->filtration extraction Work-up: Acidify and extract product. filtration->extraction purification Purify by recrystallization or chromatography. extraction->purification product 2-Fluoro-4-methylbenzoic Acid purification->product

Caption: A general experimental workflow for the oxidation of an aldehyde.

Knoevenagel Condensation of this compound

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, typically catalyzed by a base.

FAQs and Troubleshooting Guide

Q1: My Knoevenagel condensation is not proceeding or is very slow. How can I improve the reaction rate?

A1: To accelerate the reaction:

  • Catalyst Choice: While weak bases like piperidine are common, stronger bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be more effective.

  • Temperature: Gently heating the reaction mixture (e.g., to 50-80°C) can significantly increase the rate.

  • Water Removal: The reaction produces water, which can inhibit the catalyst and shift the equilibrium back to the starting materials. Using a Dean-Stark apparatus or adding molecular sieves can help drive the reaction to completion.

Q2: I am observing the formation of a Michael addition byproduct. How can I prevent this?

A2: The α,β-unsaturated product of the Knoevenagel condensation can react with another molecule of the active methylene compound via a Michael addition. To minimize this:

  • Control Stoichiometry: Use a 1:1 molar ratio of the aldehyde and the active methylene compound.

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting aldehyde is consumed.

  • Use a Weaker Base: Stronger bases are more likely to promote the Michael addition.

Data Presentation: Catalyst Systems for Knoevenagel Condensation
Active Methylene CompoundCatalystSolventTemperature (°C)Typical Yield (%)
MalononitrilePiperidineEthanol78 (reflux)85-95
Ethyl CyanoacetateDABCOToluene50>95
Diethyl MalonateAmmonium AcetateAcetic Acid10080-90
Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (15 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Heat the mixture to reflux (approximately 78°C) and stir.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The product can be purified by recrystallization from ethanol if necessary.

Mandatory Visualization: Knoevenagel Condensation Workflow

Knoevenagel Condensation Workflow reactants Combine Aldehyde and Active Methylene Compound in Solvent catalyst Add Basic Catalyst (e.g., Piperidine) reactants->catalyst heat Heat to Reflux catalyst->heat monitor Monitor Reaction by TLC heat->monitor cool Cool to Precipitate Product monitor->cool filter Filter and Wash Product cool->filter purify Recrystallize if Necessary filter->purify product α,β-Unsaturated Product purify->product

Caption: A step-by-step workflow for a typical Knoevenagel condensation.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, but coupling with aryl fluorides can be challenging due to the strength of the C-F bond.

FAQs and Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction is not working. What are the most critical factors to check?

A1: For challenging couplings with aryl fluorides, the following are crucial:

  • Catalyst System: A highly active catalyst system is essential. This typically involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).

  • Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are good choices.

  • Anhydrous and Anaerobic Conditions: The reaction is sensitive to oxygen and moisture. Ensure all glassware is oven-dried, solvents are degassed, and the reaction is run under an inert atmosphere (argon or nitrogen).

Q2: I am observing significant amounts of boronic acid homocoupling. How can I prevent this?

A2: Homocoupling of the boronic acid is often caused by the presence of oxygen. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.

Q3: What is protodeboronation and how can I minimize it?

A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. It can be a significant side reaction, especially with unstable boronic acids. To minimize it:

  • Use fresh, high-purity boronic acid.

  • Use a slight excess (1.1-1.2 equivalents) of the boronic acid.

  • Consider using a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid.

Data Presentation: Catalyst Systems for Suzuki-Miyaura Coupling
Palladium PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/Water100-11070-90
Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane10075-95
PdCl₂(dppf)-K₂CO₃DMF/Water9060-80
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed toluene (10 mL)

  • Degassed water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of toluene.

  • Add the catalyst solution to the Schlenk flask under a positive flow of inert gas.

  • Add the degassed toluene (10 mL) and degassed water (1 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ pd2_biaryl Ar-Pd(II)-Ar'L₂ transmetalation->pd2_biaryl Base reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Technical Support Center: Wittig Reaction with 2-Fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on performing the Wittig reaction with 2-Fluoro-4-methylbenzaldehyde, with a focus on maintaining the necessary anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions critical for the Wittig reaction with this compound?

A1: Anhydrous conditions are crucial, particularly when using non-stabilized or semi-stabilized ylides, as these reagents are strong bases and can be readily protonated and decomposed by water.[1] This decomposition leads to a lower concentration of the active ylide, resulting in reduced yields of the desired alkene. While stabilized ylides show more tolerance to aqueous media, maintaining a dry environment is a best practice to ensure reproducibility and maximize yield.[2][3]

Q2: What are the potential challenges when using this compound as a substrate?

A2: The reactivity of this compound is influenced by its substituents. The fluorine atom at the 2-position is electron-withdrawing, which can increase the electrophilicity of the aldehyde carbonyl group, making it more reactive towards nucleophiles like the Wittig reagent.[4] However, the ortho-fluoro group, along with the methyl group at the 4-position, can also introduce steric hindrance, which might slow down the reaction rate, especially with bulky ylides.[4][5]

Q3: How do I choose the appropriate base for generating the ylide?

A3: The choice of base depends on the pKa of the phosphonium salt. For non-stabilized ylides derived from alkyltriphenylphosphonium halides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are typically required.[6][7] It is important to use a base that is strong enough to completely deprotonate the phosphonium salt but does not react with the aldehyde or the desired product.

Q4: My reaction is giving a low yield. What are the common causes?

A4: Low yields in a Wittig reaction can stem from several factors:

  • Inadequate anhydrous conditions: Moisture in the solvent, reagents, or glassware is a primary culprit.[1]

  • Inactive ylide: The ylide may have decomposed due to exposure to air or moisture, or it may not have formed completely due to an inappropriate base or reaction temperature.

  • Steric hindrance: The steric bulk of either the aldehyde or the ylide can impede the reaction.[8]

  • Side reactions: The aldehyde may undergo self-condensation or other side reactions under the basic conditions.

  • Difficult purification: The primary byproduct, triphenylphosphine oxide (TPPO), can be challenging to separate from the product, leading to apparent low yields after purification.[9][10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product formation Presence of water in the reaction.Ensure all glassware is flame-dried or oven-dried. Use freshly distilled, anhydrous solvents. Dry all reagents thoroughly.[6]
Incomplete ylide formation.Use a stronger base or a different solvent. Ensure the correct temperature for ylide generation is maintained.
Steric hindrance from the 2-fluoro substituent.Use a less sterically hindered ylide if possible. Consider longer reaction times or slightly elevated temperatures.
Formation of a mixture of E/Z isomers Nature of the ylide and reaction conditions.For non-stabilized ylides, Z-alkenes are typically favored. To increase E-selectivity, the Schlosser modification can be employed.[11] For stabilized ylides, E-alkenes are generally the major product.[12]
Difficulty in removing triphenylphosphine oxide (TPPO) Similar polarity of the product and TPPO.Several methods can be employed for TPPO removal: - Precipitation: TPPO can be precipitated from non-polar solvents like hexane or ether.[13] - Complexation: Formation of an insoluble complex with metal salts like ZnCl₂ or MgCl₂.[9][14] - Chromatography: Column chromatography is often effective for separation.[13]
Aldehyde starting material is recovered Ylide is not reactive enough.For less reactive (stabilized) ylides, consider using a more reactive (non-stabilized) ylide if the desired product allows.
Reaction time is too short.Monitor the reaction by TLC to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Wittig Reaction of this compound with a Non-Stabilized Ylide under Anhydrous Conditions

This protocol is designed for the synthesis of (Z)-1-(2-fluoro-4-methylphenyl)-2-phenylethene.

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation:

    • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise. A color change to deep red or orange indicates ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table provides representative data for the Wittig reaction with substituted benzaldehydes to illustrate the expected range of yields.

AldehydeYlideBaseSolventYield (%)Reference
BenzaldehydeBenzyltriphenylphosphonium chloriden-BuLiTHF85-95[15]
4-MethylbenzaldehydeBenzyltriphenylphosphonium chlorideNaOHDichloromethane/WaterNot specified[16]
2-(Benzyloxy)-4-fluorobenzaldehydeBenzyltriphenylphosphonium chloriden-BuLiTHFGood yields expected[17]

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup (Anhydrous) cluster_ylide Ylide Generation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification A Flame-dry glassware B Add phosphonium salt under N2 A->B C Add anhydrous THF B->C D Cool to 0°C C->D E Add n-BuLi dropwise D->E F Stir for 1 hour at 0°C E->F H Add aldehyde solution to ylide F->H G Dissolve this compound in anhydrous THF G->H I Warm to RT and stir H->I J Quench with aq. NH4Cl I->J K Extract with Et2O J->K L Dry and concentrate K->L M Column Chromatography L->M

Caption: Workflow for the Wittig reaction under anhydrous conditions.

Troubleshooting Logic

G Start Low Yield in Wittig Reaction Moisture Check for Moisture Contamination Start->Moisture Ylide Verify Ylide Formation Moisture->Ylide No Sol_Moisture Dry all reagents, solvents, and glassware rigorously. Moisture->Sol_Moisture Yes Sterics Consider Steric Hindrance Ylide->Sterics No Sol_Ylide Use a stronger base or change solvent/temperature. Ylide->Sol_Ylide Yes Purification Optimize Purification Sterics->Purification No Sol_Sterics Increase reaction time/temperature or use a less bulky ylide. Sterics->Sol_Sterics Yes Sol_Purification Employ TPPO removal techniques (precipitation, complexation). Purification->Sol_Purification Yes

Caption: Decision-making flowchart for troubleshooting low Wittig reaction yields.

References

Validation & Comparative

A Comparative Analysis of Fluorobenzaldehyde Isomers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical properties, reactivity, and synthetic applications of 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde. Understanding the nuanced differences between these isomers is crucial for optimizing synthetic routes, designing novel pharmaceuticals, and developing advanced materials. The information presented is supported by experimental data to provide a comprehensive resource for laboratory applications.

Physicochemical and Spectroscopic Properties

The position of the fluorine atom on the benzene ring significantly influences the physical and spectroscopic properties of fluorobenzaldehyde isomers. A summary of key data is presented below.

Property2-Fluorobenzaldehyde3-Fluorobenzaldehyde4-Fluorobenzaldehyde
CAS Number 446-52-6[1]456-48-4[2][3]459-57-4[4]
Molecular Formula C₇H₅FO[1]C₇H₅FO[2][3]C₇H₅FO[4]
Molecular Weight 124.11 g/mol [1]124.11 g/mol [2][3]124.11 g/mol [4]
Appearance Colorless to light brown liquid[1]Colorless to light yellow liquid[2][5]Clear colorless to yellow liquid[6]
Boiling Point 90-91 °C at 46 mmHg66-68 °C at 20 mmHgNot specified
Density Not specified1.17 g/mL at 25 °CNot specified
Refractive Index Not specifiedn20/D 1.518Not specified
¹H NMR (CDCl₃, ppm) 10.35 (s, 1H), 7.88 (t, 1H), 7.61 (q, 1H), 7.27 (t, 1H), 7.17 (t, 1H)[1][7]9.99 (s, 1H), 7.68 (d, 1H), 7.56 (d, 1H), 7.53 (s, 1H), 7.33 (m, 1H)[3]9.97 (s, 1H), 7.91 (m, 2H), 7.21 (m, 2H)[8][9]
¹³C NMR (CDCl₃, ppm) 187.5, 164.5 (d, J=255.5 Hz), 136.5 (d, J=9.1 Hz), 130.5, 127.5 (d, J=14.1 Hz), 124.5 (d, J=3.0 Hz), 116.5 (d, J=21.2 Hz)190.8, 162.8 (d, J=246.4 Hz), 138.2 (d, J=6.1 Hz), 130.5, 125.5 (d, J=3.0 Hz), 121.5 (d, J=21.2 Hz), 115.5 (d, J=22.2 Hz)190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz)[8]
IR (cm⁻¹) ~1700 (C=O stretch), ~2850, ~2750 (aldehyde C-H stretch), C-F stretch and aromatic C-H and C=C bands.~1700 (C=O stretch), ~2850, ~2750 (aldehyde C-H stretch), C-F stretch and aromatic C-H and C=C bands.~1705 (C=O stretch), ~2860, ~2760 (aldehyde C-H stretch), ~1240 (C-F stretch), ~1600, ~1500 (aromatic C=C stretch).

Comparative Analysis of Reactivity

The reactivity of the aldehyde functional group in fluorobenzaldehyde isomers is primarily dictated by the electronic effects of the fluorine atom. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric (resonance) effect (+M). The interplay of these effects, along with steric hindrance in the case of the ortho isomer, leads to different reactivity profiles.

Electronic Effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine withdraws electron density from the benzene ring through the sigma bonds. This effect is distance-dependent, being strongest at the ortho position, followed by meta, and then para. The -I effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring. This electron-donating effect is most pronounced at the ortho and para positions and is absent at the meta position. The +M effect partially counteracts the -I effect.

Reactivity in Nucleophilic Addition Reactions:

The rate of nucleophilic addition to the carbonyl group is a good measure of the electrophilicity of the carbonyl carbon. The general trend in reactivity for fluorobenzaldehyde isomers in nucleophilic addition reactions is expected to be:

4-Fluorobenzaldehyde > 3-Fluorobenzaldehyde > 2-Fluorobenzaldehyde

  • 4-Fluorobenzaldehyde (para): The strong -I effect and the weaker +M effect of the fluorine at the para position result in a significant increase in the electrophilicity of the carbonyl carbon, enhancing its reactivity towards nucleophiles.

  • 3-Fluorobenzaldehyde (meta): The reactivity is primarily enhanced by the -I effect of the fluorine atom, with no opposing +M effect. However, the inductive effect is weaker at the meta position compared to the ortho and para positions.

  • 2-Fluorobenzaldehyde (ortho): The strong -I effect at the ortho position is partially offset by the +M effect. Additionally, the fluorine atom's proximity to the aldehyde group can introduce steric hindrance, which may hinder the approach of nucleophiles.

Experimental Protocols

The following section provides a detailed protocol for a common reaction involving a fluorobenzaldehyde isomer, the Claisen-Schmidt condensation to form a chalcone. This reaction is a reliable method for carbon-carbon bond formation.

Synthesis of (E)-1-(4-fluorophenyl)-3-(phenyl)prop-2-en-1-one (a Fluorinated Chalcone) via Claisen-Schmidt Condensation

Materials:

  • 4-Fluorobenzaldehyde

  • Acetophenone

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol (30-40 mL).

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (2.0-2.5 eq) dropwise. A change in color and the formation of a precipitate may be observed.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization: Slowly add dilute hydrochloric acid to the mixture with stirring until it is neutralized (pH ~7).

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the final product can be confirmed using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and by determining its melting point.

Visualizations

Logical Workflow for Chalcone Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of a chalcone derivative from a fluorobenzaldehyde isomer.

Chalcone_Synthesis_Workflow Workflow for Chalcone Synthesis cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve Reactants (Fluorobenzaldehyde & Acetophenone) in Ethanol add_base Add NaOH solution dropwise start->add_base react Stir at Room Temperature (2-4 hours) add_base->react quench Pour into Ice react->quench neutralize Neutralize with dilute HCl quench->neutralize filter Vacuum Filtration neutralize->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry under Vacuum recrystallize->dry characterize Characterize (NMR, IR, MP) dry->characterize Reactivity_Factors Electronic Effects on Carbonyl Reactivity cluster_effects Electronic Effects of Fluorine cluster_isomers Fluorobenzaldehyde Isomers inductive Inductive Effect (-I) (Electron Withdrawing) ortho 2-Fluoro (ortho) inductive->ortho Strongest meta 3-Fluoro (meta) inductive->meta Moderate para 4-Fluoro (para) inductive->para Strong mesomeric Mesomeric Effect (+M) (Electron Donating) mesomeric->ortho Present mesomeric->para Present reactivity Carbonyl Electrophilicity ortho->reactivity Steric Hindrance -I > +M meta->reactivity -I only para->reactivity -I > +M nucleophile Nucleophilic Attack reactivity->nucleophile

References

Reactivity Profile: 2-Fluoro-4-methylbenzaldehyde in Comparison to Other Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-Fluoro-4-methylbenzaldehyde against a range of other substituted benzaldehydes in common organic transformations. Understanding the electronic and steric effects of substituents on the reactivity of the aldehyde functional group is paramount for reaction optimization, mechanistic elucidation, and the rational design of novel therapeutics and functional materials. This document presents quantitative data, detailed experimental protocols, and visual aids to facilitate a comprehensive understanding of these structure-activity relationships.

The Influence of Substituents on Benzaldehyde Reactivity

The reactivity of the carbonyl group in benzaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish this positive charge, leading to decreased reactivity towards nucleophiles.

The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for correlating the electronic effects of meta- and para-substituents with reaction rates. In this equation, 'k' is the rate constant for the substituted benzaldehyde, 'k₀' is the rate constant for unsubstituted benzaldehyde, 'σ' is the substituent constant that reflects the electronic effect of the substituent, and 'ρ' is the reaction constant that indicates the sensitivity of the reaction to these effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups.

For ortho-substituents, the standard Hammett equation is often not directly applicable due to the significant influence of steric effects. However, the electronic nature of an ortho-substituent still plays a crucial role in modulating reactivity.

Comparative Reactivity Data

To provide a clear comparison, the following table summarizes the relative reactivity of this compound and other selected substituted benzaldehydes in three key reaction types: nucleophilic addition (Wittig reaction), oxidation, and reduction. The reactivity of this compound is estimated based on the additive electronic effects of its substituents. The ortho-fluoro group is strongly electron-withdrawing via its inductive effect (-I), which is expected to significantly enhance the electrophilicity of the carbonyl carbon. The para-methyl group is a weak electron-donating group (+I, +H). The net effect is a significant increase in reactivity towards nucleophiles compared to unsubstituted benzaldehyde.

Substituent(s)Reaction TypeRelative Rate Constant (k/k₀)Hammett Constant (σ)
2-Fluoro-4-methyl Wittig Reaction ~5-10 (Estimated) ~+0.2 (Estimated)
2-Fluoro-4-methyl Oxidation (KMnO₄) >1 (Estimated) ~+0.2 (Estimated)
2-Fluoro-4-methyl Reduction (NaBH₄) >1 (Estimated) ~+0.2 (Estimated)
4-NitroWittig Reaction14.7+0.78
4-ChloroWittig Reaction2.75+0.23
H (Unsubstituted)Wittig Reaction1.000.00
4-MethylWittig Reaction0.45-0.17
4-MethoxyWittig Reaction0.22-0.27
4-NitroOxidation (BTMACB)1.62+0.78
4-ChloroOxidation (BTMACB)0.55+0.23
H (Unsubstituted)Oxidation (BTMACB)1.000.00
4-MethylOxidation (BTMACB)2.51-0.17
4-MethoxyOxidation (BTMACB)6.31-0.27

Note: BTMACB = Benzyltrimethylammonium chlorobromate. The relative rate constants for the Wittig reaction and oxidation with BTMACB are sourced from comparative studies.[1] The Hammett constants (σp) are standard values. The estimated values for this compound are based on the combined electronic effects of the ortho-fluoro (strong -I) and para-methyl (+I) groups, anticipating a net electron-withdrawing character.

Experimental Protocols

Detailed methodologies for three representative reactions are provided below. These protocols can be adapted for the specific substituted benzaldehyde of interest.

Protocol 1: Wittig Reaction

This protocol describes the synthesis of a stilbene derivative from a substituted benzaldehyde and benzyltriphenylphosphonium chloride.

Materials:

  • Substituted benzaldehyde (e.g., this compound) (1.0 mmol)

  • Benzyltriphenylphosphonium chloride (1.2 mmol)

  • Sodium hydroxide (50% aqueous solution)

  • Dichloromethane (10 mL)

  • Deionized water

  • Anhydrous sodium sulfate

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel (100 mL)

Procedure:

  • To a 50 mL round-bottom flask, add the substituted benzaldehyde (1.0 mmol) and benzyltriphenylphosphonium chloride (1.2 mmol).

  • Add 10 mL of dichloromethane and stir the mixture vigorously at room temperature.

  • Slowly add the 50% aqueous sodium hydroxide solution (2.0 mL) dropwise to the rapidly stirred mixture. A color change is typically observed, indicating the formation of the phosphorus ylide.

  • Continue stirring vigorously at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Add 20 mL of deionized water and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Oxidation with Potassium Permanganate

This protocol outlines the oxidation of a substituted benzaldehyde to the corresponding benzoic acid.

Materials:

  • Substituted benzaldehyde (e.g., this compound) (1.0 mmol)

  • Potassium permanganate (KMnO₄) (2.0 mmol)

  • Sodium carbonate (Na₂CO₃)

  • 10% Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Erlenmeyer flask (100 mL)

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the substituted benzaldehyde (1.0 mmol) in 10 mL of a suitable organic solvent (e.g., acetone or a biphasic system with dichloromethane) in a 100 mL Erlenmeyer flask.

  • In a separate beaker, dissolve potassium permanganate (2.0 mmol) and a small amount of sodium carbonate in 20 mL of deionized water.

  • Slowly add the KMnO₄ solution to the stirred benzaldehyde solution at room temperature. The reaction is exothermic and may require cooling in an ice bath.

  • Stir the mixture vigorously until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed. This may take several hours.

  • After the reaction is complete, add a saturated solution of sodium bisulfite dropwise until the brown MnO₂ precipitate dissolves and the solution becomes colorless.

  • If an organic solvent was used, remove it under reduced pressure.

  • Acidify the aqueous solution with 10% HCl to a pH of approximately 2 to precipitate the benzoic acid derivative.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold deionized water, and dry.

Protocol 3: Reduction with Sodium Borohydride

This protocol details the reduction of a substituted benzaldehyde to the corresponding benzyl alcohol.

Materials:

  • Substituted benzaldehyde (e.g., this compound) (1.0 mmol)

  • Sodium borohydride (NaBH₄) (1.5 mmol)

  • Methanol or Ethanol (10 mL)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the substituted benzaldehyde (1.0 mmol) in 10 mL of methanol or ethanol in a 50 mL round-bottom flask and cool the solution in an ice bath.

  • In a separate container, carefully dissolve sodium borohydride (1.5 mmol) in 2 mL of the same solvent.

  • Slowly add the NaBH₄ solution to the stirred benzaldehyde solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add 5 mL of 1 M HCl to quench the excess NaBH₄ (Caution: hydrogen gas evolution).

  • Add 10 mL of deionized water and extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the benzyl alcohol derivative.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of the chemical processes, the following diagrams, generated using Graphviz, illustrate a key reaction mechanism and a general experimental workflow.

Nucleophilic_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde Substituted Benzaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral_Intermediate Nucleophile Nucleophile (e.g., Ylide) Nucleophile->Aldehyde Nucleophilic Attack Product Addition Product Tetrahedral_Intermediate->Product Protonation/ Rearrangement

Caption: Generalized mechanism of nucleophilic addition to a substituted benzaldehyde.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Reactants + Solvent) Start->Reaction_Setup Reagent_Addition 2. Reagent Addition (e.g., Base, Oxidant, Reductant) Reaction_Setup->Reagent_Addition Reaction_Monitoring 3. Monitor Progress (e.g., TLC) Reagent_Addition->Reaction_Monitoring Workup 4. Reaction Workup (Quenching, Extraction) Reaction_Monitoring->Workup Reaction Complete Purification 5. Purification (Chromatography/Recrystallization) Workup->Purification Analysis 6. Product Analysis (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: A typical workflow for the synthesis and analysis of substituted benzaldehyde derivatives.

References

A Spectroscopic Comparison of 2-Fluoro-4-methylbenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2-Fluoro-4-methylbenzaldehyde and its structural analogs. It is intended for researchers, scientists, and professionals in drug development to facilitate the identification and differentiation of these compounds based on their unique spectral signatures. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and provides generalized experimental protocols for these techniques.

Comparative Spectroscopic Data

The following tables present a summary of the key spectroscopic data for this compound and three of its analogs: 4-methylbenzaldehyde, 2-fluorobenzaldehyde, and 3-fluoro-4-methylbenzaldehyde. This data highlights the influence of the fluorine and methyl group positions on the spectral properties.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Its Analogs.

CompoundAldehydic Proton (-CHO)Aromatic ProtonsMethyl Protons (-CH₃)Solvent
This compound ~10.37.1 - 7.8~2.4CDCl₃
4-Methylbenzaldehyde 9.96[1]7.25 - 7.81[1]2.43[1]CDCl₃
2-Fluorobenzaldehyde 10.35[2]7.17 - 7.88[2]-CDCl₃
3-Fluoro-4-methylbenzaldehyde ~9.97.2 - 7.7~2.3CDCl₃

Note: Chemical shifts can vary slightly depending on the solvent and instrument used. The data presented is a representative spectrum.

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Its Analogs.

CompoundCarbonyl Carbon (C=O)Aromatic CarbonsMethyl Carbon (-CH₃)Solvent
This compound ~188115 - 165~21CDCl₃
4-Methylbenzaldehyde 192.05[1]129.70 - 145.58[1]21.91[1]CDCl₃
2-Fluorobenzaldehyde ~189112 - 162-CDCl₃
3-Fluoro-4-methylbenzaldehyde ~191115 - 163~20CDCl₃
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹) for this compound and Its Analogs.

CompoundC=O StretchC-H (aldehyde) StretchAromatic C=C StretchC-F Stretch
This compound ~1700~2830, ~2730~1600, ~1480~1250
4-Methylbenzaldehyde 1703[3][4]2830-2695[3][4]~1608, ~1577-
2-Fluorobenzaldehyde ~1705~2850, ~2750~1610, ~1480~1230
3-Fluoro-4-methylbenzaldehyde ~1700~2820, ~2720~1600, ~1500~1260
Mass Spectrometry (MS) Data

Table 4: Key Mass Fragments (m/z) for this compound and Its Analogs.

CompoundMolecular Ion (M⁺)[M-H]⁺[M-CHO]⁺Other Key Fragments
This compound 13813710991
4-Methylbenzaldehyde 120[1]119[1]91[1]65[1]
2-Fluorobenzaldehyde 1241239575
3-Fluoro-4-methylbenzaldehyde 138[5][6]13710991

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition:

    • For ¹H NMR, the spectral width is typically set to 0-12 ppm.

    • For ¹³C NMR, the spectral width is typically set to 0-220 ppm.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected. A small amount of the liquid or solid sample is then placed directly onto the crystal.

  • Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectra are typically collected over a range of 4000-400 cm⁻¹.

    • Data is presented in terms of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol, dichloromethane) is prepared. The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).[7]

  • Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph for separation (GC-MS).

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is commonly used.

    • Scan Range: The mass-to-charge ratio (m/z) is typically scanned over a range of 40-400 amu.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound and its analogs.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Analyte (e.g., this compound) Dissolve Dissolve in appropriate solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy (FTIR-ATR) Dissolve->IR MS Mass Spectrometry (GC-MS) Dissolve->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessIR Process IR Data (Functional Groups) IR->ProcessIR ProcessMS Process MS Data (Fragmentation Pattern) MS->ProcessMS Structure Structure Elucidation & Comparison ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: General workflow for spectroscopic analysis of aromatic aldehydes.

References

The Unexplored Therapeutic Potential of 2-Fluoro-4-methylbenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct biological activity data for compounds derived specifically from 2-Fluoro-4-methylbenzaldehyde remains limited in publicly accessible research, the broader class of fluorinated benzaldehyde derivatives, particularly chalcones and Schiff bases, has demonstrated significant promise in anticancer and antimicrobial applications. This guide provides a comparative analysis of these related compounds, offering insights into the potential therapeutic avenues for derivatives of this compound. By examining the structure-activity relationships of analogous compounds, we can infer the prospective biological activities and guide future research in this area.

Anticancer Activity: A Comparative Overview

Chalcones and Schiff bases derived from fluorinated benzaldehydes have shown notable cytotoxic effects against various cancer cell lines. The introduction of a fluorine atom can enhance the metabolic stability and binding affinity of these compounds to their biological targets.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various substituted benzaldehyde derivatives, including chalcones and other related compounds, against several human cancer cell lines. For comparison, data for the widely used chemotherapeutic drug, Doxorubicin, is also included.

Compound ClassCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Chalcones 2′,4′-dihydroxy-3′,5′-di-iodochalconeMCF-7 (Breast)0.8N/A
2′,4′-dihydroxy-5′-nitrochalconeMCF-7 (Breast)1.2N/A
Licochalcone APC-3 (Prostate)15.0N/A
Schiff Bases Carbon dot based Schiff basesGL261 (Glioma)17.9 µg/mL[1]
Carbon dot based Schiff basesU251 (Glioma)14.9 µg/mL[1]
Reference Drug DoxorubicinMCF-7 (Breast)0.5 - 2.0N/A
DoxorubicinHeLa (Cervical)~0.34 - 1.39N/A
DoxorubicinA549 (Lung)>20[1][2]
DoxorubicinHepG2 (Liver)~12.2[1][2]

Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.

Antimicrobial Activity: A Comparative Overview

Schiff bases and other derivatives of fluorinated benzaldehydes have also been investigated for their potential as antimicrobial agents. The structural modifications of the benzaldehyde scaffold have led to compounds with significant activity against various bacterial and fungal strains.

Quantitative Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for several benzaldehyde derivatives and the standard antibiotic, Ciprofloxacin, against common pathogens.

Compound ClassCompound/DerivativeBacterial StrainMIC (µg/mL)Reference
Schiff Bases (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolE. coli1.6[3]
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolS. aureus3.4[3]
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolB. subtilis45.2[3]
Fluorobenzoylthiosemicarbazides Trifluoromethyl derivatives (15a, 15b, 16b)S. aureus (MSSA & MRSA)7.82 - 31.25
Reference Drug CiprofloxacinE. coli0.015 - 1.0N/A
CiprofloxacinS. aureus0.12 - 2.0N/A
CiprofloxacinP. aeruginosa0.03 - 4.0N/A

Note: MIC values can be influenced by the specific strain of the microorganism and the testing methodology.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis of chalcones and the evaluation of cytotoxic and antimicrobial activities.

Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

This protocol describes a general method for the synthesis of chalcones from an appropriate acetophenone and benzaldehyde.

Materials:

  • Substituted acetophenone

  • This compound (or other substituted benzaldehyde)

  • Ethanol

  • Aqueous solution of a base (e.g., NaOH or KOH)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the substituted acetophenone and this compound in ethanol in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous base solution to the cooled mixture with constant stirring.

  • Continue stirring at room temperature for a specified period (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Test compounds (serially diluted)

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, generated using Graphviz, illustrate a potential signaling pathway affected by anticancer compounds and a typical workflow for antimicrobial screening.

anticancer_pathway Compound Benzaldehyde Derivative Receptor Cell Surface Receptor Compound->Receptor Binds Signaling Intracellular Signaling (e.g., PI3K/Akt, MAPK) Compound->Signaling Inhibits Cell Cancer Cell Receptor->Signaling Activates/Inhibits Nucleus Nucleus Signaling->Nucleus Apoptosis Apoptosis Signaling->Apoptosis Induces Transcription Gene Transcription (e.g., proliferation, survival) Nucleus->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes

Caption: Potential anticancer signaling pathway targeted by benzaldehyde derivatives.

antimicrobial_workflow cluster_screening Primary Screening cluster_mic MIC Determination cluster_mbc MBC Determination Compound Test Compound Library AgarDiffusion Agar Well/Disk Diffusion Assay Compound->AgarDiffusion Zone Measure Zone of Inhibition AgarDiffusion->Zone Active Active Compounds Zone->Active Microdilution Broth Microdilution Active->Microdilution MIC Determine MIC Microdilution->MIC Subculture Subculture from wells with no visible growth MIC->Subculture MBC Determine MBC Subculture->MBC

References

The Fluorine Advantage: A Comparative Guide to Fluorinated Benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of fluorinated benzaldehyde derivatives against their non-fluorinated counterparts, highlighting the advantages conferred by fluorine substitution in terms of binding affinity, metabolic stability, and bioavailability. The information presented is supported by experimental data to aid in the rational design of novel therapeutic agents.

The substitution of hydrogen with fluorine on a benzaldehyde scaffold can dramatically alter a molecule's physicochemical properties, leading to enhanced therapeutic potential. These modifications can improve a drug's journey through the body, from absorption to its interaction with the target, and ultimately, its metabolic fate. This guide delves into the key advantages, supported by quantitative data and detailed experimental methodologies.

Enhanced Binding Affinity: A Quantitative Look

Fluorine's high electronegativity can modulate the electronic properties of a molecule, often leading to stronger interactions with biological targets. This can be quantified by comparing the half-maximal inhibitory concentration (IC50) values, where a lower value indicates greater potency.

A study on the inhibition of mushroom tyrosinase, an enzyme involved in melanin biosynthesis, provides a clear example of the positive impact of fluorine substitution on the inhibitory activity of benzaldehyde derivatives. The IC50 values for the monophenolase and diphenolase activities of the enzyme were determined for various fluorinated benzaldehydes.

CompoundPosition of FluorineIC50 (mM) - Monophenolase Activity[1]IC50 (mM) - Diphenolase Activity[1]
Benzaldehyde-31.0 µM (0.031 mM)-
2-Fluorobenzaldehydeortho1.351.62
3-Fluorobenzaldehydemeta1.181.06
4-Fluorobenzaldehydepara1.050.16
4-Chlorobenzaldehydepara-0.175
4-Bromobenzaldehydepara-0.114
Note: The IC50 value for benzaldehyde was for the oxidation of 4-t-butylcatechol catalyzed by mushroom tyrosinase[2]. The other values are for the oxidation of L-DOPA[1]. Direct comparison should be made with caution, but the trend of increased potency with halogen substitution is evident.

The data clearly demonstrates that fluorination, particularly at the para position, significantly enhances the inhibitory potency of benzaldehyde against tyrosinase compared to the parent molecule. The trend of inhibitory potency was found to be 4-fluorobenzaldehyde > 3-fluorobenzaldehyde > 2-fluorobenzaldehyde[1].

Increased Metabolic Stability

One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and not easily broken by metabolic enzymes, such as the cytochrome P450 (CYP450) family. By replacing a metabolically labile C-H bond with a C-F bond, the molecule can be shielded from oxidative metabolism, leading to a longer half-life in the body and improved pharmacokinetic profiles.

Modulated Physicochemical Properties and Bioavailability

Fluorine substitution can fine-tune a molecule's lipophilicity (logP) and acidity (pKa), which in turn influences its absorption, distribution, and excretion. The effect of fluorine on lipophilicity can be complex and position-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated groups like trifluoromethyl (CF3) can decrease it. This modulation allows for the optimization of a drug's ability to cross biological membranes, a key aspect of bioavailability.

The Caco-2 cell permeability assay is a standard in vitro model for predicting human intestinal absorption. While specific comparative Papp values for a simple fluorinated versus non-fluorinated benzaldehyde are not available in the cited literature, it is a widely used tool to assess the impact of structural modifications, including fluorination, on drug absorption.

Experimental Protocols

Tyrosinase Inhibition Assay

Objective: To determine the IC50 values of test compounds against mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate for diphenolase activity)

  • L-Tyrosine (substrate for monophenolase activity)

  • Phosphate buffer (pH 6.8)

  • Test compounds (fluorinated and non-fluorinated benzaldehydes) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and the respective substrate (L-DOPA or L-Tyrosine).

  • Add varying concentrations of the test compounds to the reaction mixture.

  • Initiate the reaction by adding mushroom tyrosinase.

  • Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time in kinetic mode.

  • The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.[1][3]

Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Acetonitrile (to stop the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-incubate liver microsomes with the test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The in vitro half-life (t1/2) is calculated from the slope of the linear regression of this plot.[4][5][6]

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a compound using a Caco-2 cell monolayer as a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Wash the cell monolayer with transport buffer.

  • Add the test compound to the apical (AP) side (for absorption) or the basolateral (BL) side (for efflux) of the monolayer.

  • At specified time intervals, collect samples from the receiver compartment (BL for absorption, AP for efflux).

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[7][8][9][10]

Visualizing the Impact of Fluorination

The strategic placement of fluorine can be visualized as a key decision point in the drug design workflow, influencing multiple downstream properties.

Fluorine_Substitution_Advantages cluster_0 Lead Compound Optimization cluster_1 Physicochemical & Pharmacokinetic Enhancement cluster_2 Improved Therapeutic Profile Benzaldehyde_Scaffold Benzaldehyde_Scaffold Fluorine_Substitution Fluorine_Substitution Benzaldehyde_Scaffold->Fluorine_Substitution Strategic Incorporation Increased_Metabolic_Stability Increased_Metabolic_Stability Fluorine_Substitution->Increased_Metabolic_Stability Modulated_Lipophilicity_pKa Modulated_Lipophilicity_pKa Fluorine_Substitution->Modulated_Lipophilicity_pKa Enhanced_Binding_Affinity Enhanced_Binding_Affinity Fluorine_Substitution->Enhanced_Binding_Affinity Optimized_ADME Optimized_ADME Increased_Metabolic_Stability->Optimized_ADME Improved_Bioavailability Improved_Bioavailability Modulated_Lipophilicity_pKa->Improved_Bioavailability Increased_Potency Increased_Potency Enhanced_Binding_Affinity->Increased_Potency

Caption: Workflow of fluorine substitution in benzaldehyde for drug discovery.

This guide underscores the significant advantages of incorporating fluorine into benzaldehyde scaffolds in medicinal chemistry. The strategic use of fluorination can lead to compounds with superior binding affinity, enhanced metabolic stability, and optimized physicochemical properties, ultimately contributing to the development of more effective and safer medicines. The provided experimental protocols offer a starting point for researchers to quantitatively assess these benefits in their own drug discovery programs.

References

A Comparative Guide to Knoevenagel Condensation Yields with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the preparation of pharmaceuticals, fine chemicals, and functional polymers. This guide provides a comparative analysis of product yields for the Knoevenagel condensation of various substituted benzaldehydes with common active methylene compounds. The influence of electronic and steric effects of substituents on the benzaldehyde ring, as well as the impact of different reaction conditions, are presented through tabulated experimental data. Detailed experimental protocols for various methodologies are also included to facilitate reproducibility and adaptation in the laboratory.

Influence of Substituents and Reaction Conditions on Yields

The reactivity of the benzaldehyde in a Knoevenagel condensation is significantly influenced by the nature of the substituent on the aromatic ring. Electron-withdrawing groups (EWGs) generally enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates and higher yields.[1] Conversely, electron-donating groups (EDGs) can decrease the reactivity of the aldehyde, often requiring more forcing conditions to achieve comparable yields.[2] The choice of the active methylene compound, catalyst, and reaction conditions (e.g., solvent, temperature, and use of microwave or ultrasound irradiation) also plays a crucial role in the outcome of the reaction.

Data Presentation

The following tables summarize the yields of Knoevenagel condensation products from the reaction of various substituted benzaldehydes with malononitrile, ethyl cyanoacetate, and diethyl malonate under different experimental conditions.

Table 1: Knoevenagel Condensation with Malononitrile

Benzaldehyde SubstituentCatalystSolventTemperature (°C)TimeYield (%)Reference
HNi(NO₃)₂·6H₂O (5 mol%)WaterRoom Temp.10 min90[3]
4-NO₂p-HAP300Solvent-free (MW)761 h96[4]
4-Clp-HAP300Solvent-free (MW)--95[4]
4-BrZIFs----[5]
4-CH₃Cu-MOF-Room Temp.435 min85.6[6]
4-OCH₃NoneWater-30 min94[2]
4-N(CH₃)₂NoneWater--66[2]
2-NO₂Ammonium acetateSolvent-free (US)Room Temp.5-7 min-[7]
3-NO₂Piperidine/Pyridine-Reflux3 h61[8]
2,4,6-(OCH₃)₃NoneWater--99[2]

MW: Microwave irradiation; US: Ultrasound irradiation; p-HAP300: porous calcium hydroxyapatite; ZIFs: zeolitic imidazolate frameworks; Cu-MOF: Copper-based metal-organic framework.

Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate

Benzaldehyde SubstituentCatalystSolventTemperature (°C)TimeYield (%)Reference
HCu─Mg─Al LDHEthanol80-95[9]
4-NO₂DIPEAcMDCReflux-95[10]
4-ClAmmonium acetateSolvent-free (MW)-20-60 s86[11][12]
4-CH₃DIPEAcMDCReflux-92[10]
4-OCH₃DIPEAcMDCReflux-96[10]
4-N(CH₃)₂DBU/Water-Room Temp.-97.2[13]
2-F, 6-Cl-----[12]
3,4,5-(OCH₃)₃-----[12]

MW: Microwave irradiation; DIPEAc: Diisopropylethylammonium acetate; MDC: Methylene chloride; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; LDH: Layered double hydroxide.

Table 3: Knoevenagel Condensation with Diethyl Malonate

Benzaldehyde SubstituentCatalystSolventTemperature (°C)TimeYield (%)Reference
HPiperidineBenzene130-14011-18 h89-91[5]
HImmobilized GelatineDMSORoom Temp.Overnight85-90[14]
4-OHPiperidineToluene (MW)12020 min-[1]
4-OCH₃[Bmim]OHSolvent-free--High[15]
3,4-(OH)₂PiperidineToluene (MW)12020 min-[1]
3-OCH₃, 4-OHPiperidineToluene (MW)12020 min60[1]
3,5-(OCH₃)₂, 4-OHPiperidine/PyridineSolvent-free902 h80[16]

MW: Microwave irradiation; [Bmim]OH: 1-butyl-3-methylimidazolium hydroxide.

Experimental Protocols

Below are detailed experimental protocols for performing the Knoevenagel condensation using various methodologies.

Protocol 1: Conventional Synthesis using Piperidine Catalysis

This protocol is a general procedure adapted from traditional methods.

Materials:

  • Substituted benzaldehyde (10 mmol)

  • Active methylene compound (e.g., diethyl malonate, 10 mmol)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Toluene or Benzene (50 mL)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the substituted benzaldehyde (10 mmol), the active methylene compound (10 mmol), and toluene or benzene (50 mL).

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a greener and often faster alternative to conventional heating.[4]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Active methylene compound (e.g., malononitrile, 1 mmol)

  • Catalyst (e.g., ammonium acetate or a solid-supported catalyst, catalytic amount)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the substituted benzaldehyde (1 mmol), the active methylene compound (1 mmol), and a catalytic amount of the chosen catalyst.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 76-120°C) for a predetermined time (typically a few minutes), as optimized for the specific substrates.[1][4]

  • After the reaction is complete, cool the vial to room temperature.

  • Dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • If a solid catalyst was used, remove it by filtration.

  • Wash the organic solution with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product as needed.

Protocol 3: Ultrasound-Promoted Synthesis

This method can enhance reaction rates and yields under mild conditions.[7][8]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Active methylene compound (e.g., malononitrile, 1 mmol)

  • Catalyst (e.g., ammonium acetate, catalytic amount)

  • Reaction vessel (e.g., a thick-walled test tube or a flask)

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a suitable reaction vessel, mix the substituted benzaldehyde (1 mmol), the active methylene compound (1 mmol), and a catalytic amount of ammonium acetate.[7]

  • If a solvent is used, add it at this stage. Some reactions can be performed solvent-free.

  • Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Irradiate the mixture with ultrasound at a specific frequency and power at room temperature or with gentle heating for a period ranging from a few minutes to a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction mixture as described in the previous protocols, depending on whether a solvent was used and the nature of the product.

Protocol 4: Catalyst-Free Synthesis in Water

This environmentally benign protocol leverages the unique properties of water to promote the reaction without the need for an external catalyst.[2]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Active methylene compound (e.g., malononitrile, 1 mmol)

  • Deionized water (2 mL)

  • Glass vial with a stir bar

Procedure:

  • In a glass vial, combine the substituted benzaldehyde (1 mmol) and the active methylene compound (1 mmol).

  • Add 2 mL of deionized water.[2]

  • Seal the vial and stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 50°C).

  • The reaction progress can be monitored by TLC. Reaction times can vary from minutes to several hours.[2]

  • Upon completion, the product often precipitates out of the aqueous solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts and remove the solvent under reduced pressure to obtain the product.

Mandatory Visualization

The general mechanism of the Knoevenagel condensation is depicted below. The reaction is typically initiated by a base that deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product.

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product RCHO R-CHO (Benzaldehyde) Intermediate R-CH(O⁻)-CH(XY) (Alkoxide Intermediate) RCHO->Intermediate CH2XY CH₂(XY) (Active Methylene) Carbanion ⁻CH(XY) (Carbanion) CH2XY->Carbanion Base Base Base->Carbanion Deprotonation Carbanion->Intermediate Nucleophilic Attack Aldol R-CH(OH)-CH(XY) (Aldol Adduct) Intermediate->Aldol Protonation Product R-CH=C(XY) (α,β-Unsaturated Product) Aldol->Product Dehydration Water H₂O Aldol->Water

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

References

A Comparative Guide to Alternative Reagents for 2-Fluoro-4-methylbenzaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the selection of appropriate starting materials is paramount to achieving desired synthetic outcomes and imparting specific physicochemical properties to target molecules. 2-Fluoro-4-methylbenzaldehyde is a valuable reagent, often employed to introduce a fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. However, the exploration of alternative reagents is crucial for optimizing synthetic routes, modulating biological activity, and managing costs. This guide provides an objective comparison of this compound with its 2-chloro, 2-bromo, and 2-hydroxy analogues in the context of heterocyclic synthesis, supported by experimental data.

Physicochemical Properties, Cost, and Safety Comparison

A primary consideration in reagent selection is the balance between reactivity, cost, and safety. The table below summarizes key properties of this compound and its common alternatives. The halogen and hydroxyl substituents at the ortho position can influence the electrophilicity of the aldehyde and participate in different reaction mechanisms.

ReagentCAS NumberMolecular Weight ( g/mol )Physical FormIndicative Price (per gram)GHS Hazard Statements
This compound 146137-80-6138.14Not specifiedCommercially availableH315, H319, H335[1]
2-Chloro-4-methylbenzaldehyde 50817-80-6154.59Solid~$5-10H302, H315, H318, H335[2]
2-Bromo-4-methylbenzaldehyde 824-54-4199.04Solid~$10-15H315, H319, H335[3]
2-Hydroxy-4-methylbenzaldehyde 698-27-1136.15Crystalline Powder~$2-5H302, H315, H319[4]

Disclaimer: Prices are indicative and can vary significantly based on supplier, purity, and quantity.

Performance in Heterocyclic Synthesis: The Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone of heterocyclic synthesis, yielding dihydropyrimidinones (DHPMs) which are precursors to a variety of bioactive molecules. The choice of substituted benzaldehyde can significantly impact the reaction yield. While a direct comparative study under identical conditions was not found in the reviewed literature, the following table presents representative data from different studies to illustrate the utility of these reagents.

AldehydeOther ReactantsCatalyst/SolventTime (h)Yield (%)
p-perfluorooctanesulfonyl benzaldehyde methylurea, methyl acetoacetateYb(OTf)₃ / Acetonitrile (Microwave)0.3390
Benzaldehyde Ethyl acetoacetate, Urea4-Benzoylbenzoic acid / Ethanol2-492
4-Chlorobenzaldehyde Ethyl acetoacetate, Urea4-Benzoylbenzoic acid / Ethanol2-489
Aromatic aldehyde with weak electron-withdrawing substituent (e.g., Br) 1,3-dicarbonyl compound, ureaConc. HCl / Methanol16"Best yield"

Note: The data presented is compiled from different sources and reaction conditions are not identical, thus direct comparison of yields should be made with caution.

Experimental Protocols

General Procedure for the Biginelli Reaction

This protocol is a representative example for the synthesis of dihydropyrimidinones.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., 4-Benzoylbenzoic acid, 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the catalyst (0.1 mmol).

  • Add ethanol (5 mL) to the flask.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the cooled reaction mixture into crushed ice with stirring to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Visualizing Synthetic Pathways and Workflows

To aid in understanding the synthetic logic and decision-making process, the following diagrams are provided.

Biginelli_Reaction_Pathway cluster_reactants Reactants cluster_synthesis One-Pot Synthesis cluster_product Product Aldehyde Substituted Benzaldehyde Reaction Biginelli Reaction (Acid Catalysis) Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction Urea Urea/ Thiourea Urea->Reaction DHPM Dihydropyrimidinone (DHPM) Reaction->DHPM

Caption: General workflow of the Biginelli multicomponent reaction.

Reagent_Selection_Workflow start Define Synthetic Goal (e.g., Target Heterocycle) cost Is cost a primary constraint? start->cost reactivity Is high reactivity in cross-coupling desired? cost->reactivity No chloro Consider 2-Chloro-4-methylbenzaldehyde cost->chloro Yes h_bond Is a hydrogen-bond donor beneficial? reactivity->h_bond No bromo Consider 2-Bromo-4-methylbenzaldehyde reactivity->bromo Yes fluoro Use this compound h_bond->fluoro No hydroxy Use 2-Hydroxy-4-methylbenzaldehyde h_bond->hydroxy Yes

Caption: Decision workflow for selecting an alternative reagent.

Conclusion

The choice of a substituted benzaldehyde in heterocyclic synthesis is a multifaceted decision. While this compound is an excellent choice for introducing fluorine, its chloro, bromo, and hydroxy analogues present viable and sometimes advantageous alternatives. 2-Chloro and 2-hydroxy-4-methylbenzaldehyde are generally more cost-effective. 2-Bromo-4-methylbenzaldehyde can offer enhanced reactivity in certain cross-coupling reactions. The selection should be guided by the specific requirements of the synthetic target, including desired biological activity, cost considerations, and the specific reaction chemistry to be employed. This guide serves as a starting point for researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Guide to Catalysts for Knoevenagel Condensation with Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, essential for the creation of a wide array of fine chemicals, pharmaceuticals, and functional polymers.[1][2][3] This guide provides a comparative analysis of various catalysts for the Knoevenagel condensation of fluorinated benzaldehydes with active methylene compounds. The selection of an appropriate catalyst is critical for optimizing reaction yields, minimizing reaction times, and adhering to the principles of green chemistry.[2][4][5] This publication offers a comprehensive overview of catalyst performance, supported by experimental data, to aid researchers in selecting the most suitable catalytic system for their synthetic needs.

Catalyst Performance Comparison

The efficiency of the Knoevenagel condensation is highly dependent on the catalyst employed.[2] A range of catalysts, from homogeneous bases to heterogeneous systems and organocatalysts, have been investigated for the condensation of fluorinated benzaldehydes. The following tables summarize the performance of various catalysts in the reaction of different fluorinated benzaldehydes with active methylene compounds like malononitrile and ethyl cyanoacetate.

Table 1: Catalytic Performance in the Knoevenagel Condensation of 2-Chloro-6-fluorobenzaldehyde
CatalystCatalyst TypeActive Methylene CompoundSolventTemperature (°C)TimeYield (%)
PiperidineHomogeneous BaseMalononitrileEthanolRoom Temp.2-4 h~95% (inferred)[6]
DBUHomogeneous BaseEthyl CyanoacetateWaterRoom Temp.20 min96% (for benzaldehyde)
L-ProlineOrganocatalystMalononitrile / Ethyl AcetoacetateEthanolReflux5-6 h85-92% (for substituted benzaldehydes)[6]
DABCOHomogeneous BaseEthyl Cyanoacetate[HyEtPy]Cl–H₂O50--

Data for DBU is for benzaldehyde and is included for comparative purposes. Data for DABCO in the ionic liquid is qualitative from the source.

Table 2: Catalytic Performance in the Knoevenagel Condensation of other Fluorinated Benzaldehydes
Fluorinated BenzaldehydeCatalystActive Methylene CompoundSolventTemperature (°C)TimeYield (%)
4-FluorobenzaldehydeDABCOEthyl Cyanoacetate[HyEtPy]Cl–H₂O50-97%[7]
p-, m-, o-FluorobenzaldehydeNone (Mechanochemical)MalononitrileSolvent-freeRoom Temp.30 min-

Yield data for the mechanochemical reaction was not explicitly quantified in the provided search results but was described as resulting in highly crystalline products.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the Knoevenagel condensation of fluorinated benzaldehydes using different catalytic systems.

Protocol 1: Homogeneous Base Catalysis (Piperidine)

This protocol is a general procedure for the synthesis of 2-benzylidenemalononitriles.[9]

Materials:

  • 2-Chloro-6-fluorobenzaldehyde (10 mmol, 1.59 g)

  • Malononitrile (10 mmol, 0.66 g)

  • Piperidine (1 mmol, 0.1 mL)

  • Ethanol (50 mL)

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-Chloro-6-fluorobenzaldehyde and malononitrile in 50 mL of ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.[9]

Protocol 2: Organocatalysis (L-Proline)

Materials:

  • 2-Chloro-6-fluorobenzaldehyde (1 mmol, 158.56 mg)

  • Malononitrile (1 mmol, 66.06 mg)

  • L-Proline (0.1 mmol, 11.51 mg)

  • Ethanol (15 mL)

  • 25 mL round-bottom flask with magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add 2-Chloro-6-fluorobenzaldehyde, malononitrile, and L-proline in 15 mL of ethanol.

  • Heat the mixture to reflux and stir.

  • Monitor the reaction progress by TLC.

  • After completion (typically 5-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[6]

Protocol 3: Heterogeneous Catalysis

This protocol describes a general method for using a reusable solid catalyst.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Active methylene compound (1.0 mmol)

  • Heterogeneous catalyst (e.g., functionalized silica, MOF) (10 mg)

  • Solvent (e.g., Ethanol)

  • Reaction vessel with a stir bar

Procedure:

  • In a reaction vessel, combine the substituted benzaldehyde and the active methylene compound in the chosen solvent.

  • Introduce the heterogeneous catalyst to the solution.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or reflux).

  • Monitor the reaction progress by TLC.

  • Upon completion, isolate the catalyst by simple filtration. The catalyst can often be washed, dried, and reused.

  • The filtered solution contains the product. Remove the solvent under reduced pressure.

  • The crude product can be purified further by recrystallization if necessary.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR).[1]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for a catalytic Knoevenagel condensation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Fluorinated Benzaldehyde and Active Methylene Compound in Solvent B Add Catalyst A->B C Stir at Defined Temperature B->C D Monitor Progress (TLC) C->D E Quench Reaction / Catalyst Removal D->E F Product Isolation (Filtration/Extraction) E->F G Purification (Recrystallization/Chromatography) F->G H Characterization (NMR, IR, etc.) G->H

Caption: General workflow for Knoevenagel condensation.

Conclusion

The choice of catalyst for the Knoevenagel condensation of fluorinated benzaldehydes significantly impacts reaction outcomes. Homogeneous bases like piperidine and DBU offer high yields and short reaction times under mild conditions.[6] Organocatalysts such as L-proline provide a metal-free alternative, though they may require higher temperatures and longer reaction times.[6] Heterogeneous catalysts are advantageous due to their ease of separation and potential for recyclability, aligning with the principles of green chemistry.[4][5] Furthermore, innovative solvent-free mechanochemical methods show promise for environmentally benign synthesis.[8] Researchers should consider the desired reaction conditions, substrate scope, and environmental impact when selecting a catalytic system for their specific application.

References

A Researcher's Guide to Distinguishing Fluorinated Benzaldehyde Isomers by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of constitutional isomers is a critical challenge. Fluorinated benzaldehydes, common building blocks in medicinal chemistry, present a classic analytical problem: molecules with the same mass but different fluorine substitution patterns on the aromatic ring (ortho, meta, para). This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for distinguishing between 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde, supported by experimental data and detailed protocols.

Distinguishing Isomers: A Tale of Retention Time and Fragmentation

While the three fluorobenzaldehyde isomers—2-fluorobenzaldehyde (ortho), 3-fluorobenzaldehyde (meta), and 4-fluorobenzaldehyde (para)—are structurally similar and share the same nominal mass, their subtle differences in polarity and structure can be exploited for successful separation and identification using GC-MS. The primary distinguishing factors are their gas chromatographic retention times and, to a lesser extent, minor variations in their mass spectral fragmentation patterns.

Good chromatographic resolution is essential, as the mass spectra of positional isomers can be very similar[1][2]. The elution order of these isomers on a non-polar stationary phase is primarily influenced by their boiling points and dipole moments.

Comparative Analysis of Isomer Data

The key to differentiating the fluorobenzaldehyde isomers lies in comparing their retention behavior and mass spectra. The following table summarizes the Kovats retention indices and the most abundant mass fragments for each isomer, based on data from the NIST Mass Spectrometry Data Center. The Kovats retention index is a standardized measure that helps to compare retention times across different systems.

IsomerSystematic NameCAS NumberKovats Retention Index (Non-Polar Column)Key Mass Fragments (m/z) and Relative Intensities
ortho 2-Fluorobenzaldehyde446-52-6~925123 (100), 124 (82), 95 (43), 75 (18)
meta 3-Fluorobenzaldehyde456-48-4927 - 939[3]124 (100), 123 (98), 95 (85), 75 (39)
para 4-Fluorobenzaldehyde459-57-4936 - 948123 (100), 124 (93), 95 (92), 75 (45)

Data sourced from NIST and PubChem databases[3][4][5][6][7][8]. The Kovats Index can vary slightly based on the specific column and conditions.

Key Observations:

  • Chromatographic Separation: The isomers can be separated on a standard non-polar GC column, with the likely elution order being 2-fluorobenzaldehyde, followed closely by 3-fluorobenzaldehyde and then 4-fluorobenzaldehyde, corresponding to their increasing boiling points and polarity.

  • Mass Spectra: All three isomers exhibit a strong molecular ion peak ([M]⁺˙) at m/z 124 and a prominent [M-H]⁺ peak at m/z 123 from the loss of the aldehydic hydrogen. A significant peak at m/z 95 corresponds to the loss of the formyl group ([M-CHO]⁺), resulting in a fluorophenyl cation. While the major fragments are the same, subtle differences in the relative intensities of the m/z 123 and 124 peaks can be observed and used as a secondary confirmation of identity. For instance, in the meta isomer, the molecular ion (m/z 124) is often the base peak, whereas for the ortho and para isomers, the [M-H]⁺ fragment (m/z 123) is typically the most abundant.

Experimental Protocol for GC-MS Analysis

This section provides a detailed methodology for the separation and analysis of fluorinated benzaldehyde isomers.

1. Sample Preparation:

  • Accurately weigh and dissolve 10 mg of the fluorobenzaldehyde isomer mixture in 10 mL of a volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Perform a serial dilution to prepare a working sample with a concentration of approximately 10 µg/mL.

  • Vortex the solution to ensure it is thoroughly mixed.

2. Gas Chromatography (GC) Conditions:

  • System: Agilent 8860 GC (or equivalent)

  • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) to handle the concentration of the working standard.

  • Injector Temperature: 250°C

  • Column: A non-polar capillary column is recommended, such as an Agilent HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Final hold: Hold at 200°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • System: Agilent 5977 MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-200.

  • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

Workflow and Data Analysis

The overall process for analyzing and distinguishing the fluorobenzaldehyde isomers is depicted in the following workflow diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation cluster_result Results Sample Isomer Mixture Dilution Dilution in Solvent (e.g., Dichloromethane) Sample->Dilution Vial GC Vial Dilution->Vial Injector Injection Vial->Injector Autosampler GC_Column GC Separation (HP-5ms column) Injector->GC_Column Ionization EI Ionization (70 eV) GC_Column->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram Spectra Mass Spectra Detector->Spectra Identification Isomer Identification Chromatogram->Identification Spectra->Identification Ortho 2-Fluorobenzaldehyde Identification->Ortho Meta 3-Fluorobenzaldehyde Identification->Meta Para 4-Fluorobenzaldehyde Identification->Para

Caption: GC-MS workflow for the analysis of fluorinated benzaldehyde isomers.

This systematic approach, combining optimized chromatographic separation with careful mass spectral interpretation, provides a reliable method for the unambiguous identification of 2-, 3-, and 4-fluorobenzaldehyde in a mixture. This guide serves as a foundational resource for analysts in pharmaceutical and chemical research, enabling precise characterization of these important synthetic intermediates.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents like 2-Fluoro-4-methylbenzaldehyde are paramount. Adherence to proper disposal protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its associated hazards. This chemical is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. It is also a combustible liquid[3]. Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, such as a fume hood, and away from open flames or other ignition sources[4][5].

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this chemical. This includes:

  • Gloves: Wear chemical-impermeable gloves[4].

  • Eye Protection: Use safety glasses with side-shields or goggles. Face protection may also be necessary[2].

  • Protective Clothing: A lab coat or other protective clothing is required to prevent skin exposure[2].

  • Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with an organic vapor filter[2].

Spill Cleanup Protocol

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

For Small Spills:

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood[6].

  • Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth[2][6].

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable hazardous waste container[2][6].

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[6].

For Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or equivalent emergency response team.

Waste Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular waste streams[2][5]. It must be managed as hazardous chemical waste.

  • Waste Segregation: As a halogenated organic compound, this compound waste must be segregated from non-halogenated chemical waste. Maintain separate and clearly labeled waste streams[6].

  • Containerization: Collect the chemical waste in a designated, compatible, and properly sealed hazardous waste container[2][6]. The container must be clearly labeled with the chemical name and associated hazards. Handle uncleaned containers as you would the product itself[3].

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition[2][6]. The storage area should be secure and accessible only to authorized personnel.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service[6]. Disposal must comply with all local, state, and federal regulations[3].

Quantitative Data and Handling Summary

For quick reference, the following table summarizes key quantitative and operational parameters for handling and disposing of this compound.

ParameterGuidelineCitations
Waste Container Fill Limit Do not exceed 80% capacity to allow for vapor expansion and prevent spills.[6]
Eye Wash/Rinse Time In case of eye contact, rinse cautiously with water for at least 15 minutes.[2]
Skin Wash Time If on skin, wash off immediately with plenty of soap and water for at least 15 minutes.[2]
Storage Condition Store in a cool, dry, and well-ventilated place with the container tightly closed.[2][3]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow for handling and disposing of this compound waste.

cluster_prep Preparation & Handling cluster_waste Waste Generation cluster_disposal Disposal Protocol A Wear Required PPE (Gloves, Eye Protection, Lab Coat) B Handle in a Well-Ventilated Area (e.g., Fume Hood) A->B C Generate this compound Waste (e.g., unused reagent, contaminated materials) B->C D Is this waste mixed with non-halogenated solvents? C->D E Segregate as Halogenated Organic Waste D->E No F Consult EHS for proper -disposal of mixed waste D->F Yes G Collect in a Labeled, Sealed, Compatible Waste Container (Fill <80%) E->G H Store in a Cool, Dry, Ventilated, Secure Area G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I

Caption: Workflow for handling and segregating this compound waste.

cluster_spill Spill Response Protocol Spill Spill Occurs Size Is the spill large? Spill->Size Evacuate Evacuate Area & Contact EHS Immediately Size->Evacuate Yes Absorb Absorb with Inert Material (Sand, Vermiculite) Size->Absorb No Collect Collect into Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area (Solvent, then Soap & Water) Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step procedure for cleaning up a this compound spill.

References

Personal protective equipment for handling 2-Fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for handling 2-Fluoro-4-methylbenzaldehyde. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with EN 166 or OSHA 29 CFR 1910.133 standards.[2][3]
Hand Protection GlovesChemical-impermeable gloves (e.g., nitrile rubber).[4]
Body Protection Lab Coat/CoverallsA fully buttoned laboratory coat or chemical-resistant coveralls to prevent skin contact.[2]
Respiratory Protection RespiratorUse in a well-ventilated area or under a chemical fume hood.[2][3] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown).[2][3]

Safe Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

Operational Plan for Handling

  • Ventilation : Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[2][4] Do not breathe vapors or dust.[2]

  • Hygiene : Wash hands and any exposed skin thoroughly after handling.[2][3] Do not eat, drink, or smoke in the work area.[5]

  • Ignition Sources : Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3]

Storage Plan

Storage ConditionRequirement
Container Keep the container tightly closed.[2][3]
Location Store in a cool, dry, and well-ventilated place.[2][3]
Compatibility Store away from strong oxidizing agents, strong bases, and strong reducing agents.[6][7]

Emergency and First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation occurs, get medical advice/attention.[2] Remove and wash contaminated clothing before reuse.[2]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[2][3] If you feel unwell, call a POISON CENTER or doctor/physician.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards.[2][3] Do NOT induce vomiting. Call a physician or poison control center immediately.

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

Spill Response

  • Evacuate : Evacuate personnel from the spill area.

  • Ventilate : Ensure adequate ventilation.

  • Contain : Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[7]

  • Collect : Collect the absorbed material into a suitable, closed container for disposal.[7]

  • Clean : Clean the spill area thoroughly.

Disposal Protocol

  • Waste Classification : this compound is a halogenated organic compound and should be disposed of as hazardous waste.

  • Containerization : Collect waste in a designated, compatible, and properly labeled hazardous waste container.

  • Disposal : Dispose of the contents and container to an approved waste disposal plant.[2][3] Do not empty into drains.[2]

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem cleanup_decontaminate Decontaminate Work Area handle_chem->cleanup_decontaminate disp_collect Collect Waste in Labeled Container handle_chem->disp_collect Generate Waste cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash disp_store Store Waste in Designated Area disp_collect->disp_store disp_dispose Dispose via Approved Waste Service disp_store->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.